Isopropyl propionate
Description
This compound, also known as C2H5C(O)OCH(CH3)2 or fema 2959, belongs to the class of organic compounds known as carboxylic acid esters. These are carboxylic acid derivatives in which the carbon atom from the carbonyl group is attached to an alkyl or an aryl moiety through an oxygen atom (forming an ester group). This compound is soluble (in water) and an extremely weak basic (essentially neutral) compound (based on its pKa). This compound has been primarily detected in feces. Within the cell, this compound is primarily located in the cytoplasm. This compound has a sweet, banana, and bitter taste.
This compound is an isopropyl ester. It derives from a propionic acid.
Structure
3D Structure
Properties
IUPAC Name |
propan-2-yl propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O2/c1-4-6(7)8-5(2)3/h5H,4H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJMWOMHMDSDKGK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)OC(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O2 | |
| Record name | ISOPROPYL PROPIONATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/3718 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6060927 | |
| Record name | Propanoic acid, 1-methylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6060927 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
116.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Isopropyl propionate appears as a colorless liquid. Less dense than water. Vapors heavier than air. Used as a solvent and to make flavorings., liquid | |
| Record name | ISOPROPYL PROPIONATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/3718 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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| Record name | Isopropyl propionate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/652/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Boiling Point |
108.00 to 111.00 °C. @ 760.00 mm Hg | |
| Record name | Isopropyl propionate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0030056 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
5.95 mg/mL at 25 °C, completely miscible with alcohol and diluted alcohol | |
| Record name | Isopropyl propionate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0030056 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | Isopropyl propionate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/652/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
0.863-0.869 (20°) | |
| Record name | Isopropyl propionate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/652/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
637-78-5 | |
| Record name | ISOPROPYL PROPIONATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/3718 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Isopropyl propionate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=637-78-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Isopropyl propionate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000637785 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Propanoic acid, 1-methylethyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Propanoic acid, 1-methylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6060927 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Isopropyl propionate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.274 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ISOPROPYL PROPIONATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NGB0AK08T9 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Isopropyl propionate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0030056 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
Isopropyl propionate chemical properties and structure
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isopropyl propionate (IUPAC name: propan-2-yl propanoate) is an organic compound classified as an ester. It is formed from the esterification of propionic acid and isopropanol.[1] This colorless liquid is characterized by a fruity, bittersweet odor reminiscent of plum and is used as a solvent and in the formulation of flavorings and fragrances.[1][2] Its moderate solubility in water and miscibility with common organic solvents like ethanol make it a versatile compound in various industrial applications.[1] This guide provides an in-depth overview of the chemical properties, structure, and synthesis of this compound, tailored for a technical audience.
Chemical Structure and Identifiers
The molecular structure of this compound consists of a propyl group attached to a central carbonyl carbon, which is in turn bonded to an oxygen atom followed by an isopropyl group.
| Identifier | Value |
| IUPAC Name | propan-2-yl propanoate[3][4] |
| CAS Number | 637-78-5[5] |
| Molecular Formula | C₆H₁₂O₂[5] |
| SMILES | CCC(=O)OC(C)C[5] |
| InChI | InChI=1S/C6H12O2/c1-4-6(7)8-5(2)3/h5H,4H2,1-3H3[5] |
| InChIKey | IJMWOMHMDSDKGK-UHFFFAOYSA-N[5] |
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value |
| Molecular Weight | 116.16 g/mol [5] |
| Appearance | Colorless, clear liquid[1] |
| Boiling Point | 108-111 °C[6] |
| Melting Point | -75.9 °C (estimate)[7] |
| Density | 0.867 - 0.869 g/cm³ at 20 °C[6] |
| Refractive Index | 1.385 - 1.387 at 20 °C[6] |
| Flash Point | 15 °C (59 °F)[5] |
| Vapor Pressure | 21.6 mmHg at 25 °C[7] |
| Solubility | Slightly soluble in water; miscible with alcohol and oils.[2] |
Reactivity Profile
This compound is a typical ester and undergoes reactions characteristic of this functional group. It is reactive with acids, which can catalyze its hydrolysis back to propionic acid and isopropanol.[2] Strong oxidizing acids can lead to vigorous, exothermic reactions.[2] Interaction with caustic solutions (strong bases) also generates heat and promotes hydrolysis.[2] Furthermore, the mixing of this compound with alkali metals and hydrides can generate flammable hydrogen gas.[2]
Synthesis of this compound
The primary method for synthesizing this compound is the Fischer esterification of propionic acid with isopropanol, typically in the presence of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid.[2]
Caption: Synthesis of this compound via Fischer Esterification.
Experimental Protocol: Fischer Esterification
The following is a representative experimental protocol for the synthesis of this compound.
Materials:
-
Propionic acid
-
Isopropanol
-
Concentrated sulfuric acid (catalyst)
-
Sodium bicarbonate solution (saturated)
-
Anhydrous magnesium sulfate
-
Reaction flask, reflux condenser, separatory funnel, distillation apparatus
Procedure:
-
In a round-bottom flask, combine equimolar amounts of propionic acid and isopropanol. A slight excess of the alcohol can be used to shift the equilibrium towards the product.
-
Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 1-2% of the total reactant weight) to the flask while cooling the mixture in an ice bath.
-
Equip the flask with a reflux condenser and heat the mixture to reflux for 1-2 hours. The reaction progress can be monitored by techniques such as gas chromatography (GC).
-
After cooling to room temperature, transfer the reaction mixture to a separatory funnel.
-
Wash the mixture sequentially with water, saturated sodium bicarbonate solution (to neutralize the acidic catalyst and any unreacted propionic acid), and finally with brine.
-
Separate the organic layer and dry it over anhydrous magnesium sulfate.
-
Filter the drying agent and purify the crude this compound by simple distillation, collecting the fraction boiling between 108-111 °C.
Spectroscopic Data
Spectroscopic analysis is crucial for the structural elucidation and purity assessment of this compound.
Infrared (IR) Spectroscopy
The IR spectrum of this compound displays a characteristic strong absorption band for the carbonyl (C=O) stretch of the ester functional group, typically appearing in the range of 1735-1750 cm⁻¹. Other significant peaks include those corresponding to C-H and C-O stretching vibrations.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Proton NMR): The proton NMR spectrum provides information about the different hydrogen environments in the molecule.
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~5.00 | Septet | 1H | -OCH(CH₃)₂ |
| ~2.28 | Quartet | 2H | -CH₂CH₃ |
| ~1.23 | Doublet | 6H | -OCH(CH₃)₂ |
| ~1.12 | Triplet | 3H | -CH₂CH₃ |
Note: The chemical shifts are approximate and can vary depending on the solvent and instrument.
¹³C NMR (Carbon-13 NMR): The carbon-13 NMR spectrum reveals the number of unique carbon environments. This compound is expected to show five distinct signals, as the two methyl carbons of the isopropyl group are chemically equivalent.
| Chemical Shift (ppm) | Assignment |
| ~174 | C=O (carbonyl) |
| ~67 | -OCH(CH₃)₂ |
| ~28 | -CH₂CH₃ |
| ~22 | -OCH(CH₃)₂ |
| ~9 | -CH₂CH₃ |
Note: These are typical chemical shift values for the carbon environments in this compound.
Mass Spectrometry (MS)
Under electron ionization (EI), the mass spectrum of this compound shows a molecular ion peak ([M]⁺) at an m/z of 116, corresponding to its molecular weight. A characteristic base peak is observed at m/z 57, which results from the cleavage of the ester group.
References
- 1. hmdb.ca [hmdb.ca]
- 2. Propan-2-yl prop-2-ynoate | C6H8O2 | CID 15626755 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. fjetland.cm.utexas.edu [fjetland.cm.utexas.edu]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. This compound(637-78-5) 1H NMR [m.chemicalbook.com]
- 6. Study Prep in Pearson+ | College Exam Prep Videos & Practice Problems [pearson.com]
- 7. propan-2-yl propanoate [chembk.com]
Physicochemical properties of isopropyl propanoate
An In-depth Technical Guide to the Physicochemical Properties of Isopropyl Propanoate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Isopropyl propanoate (CAS No. 637-78-5) is an ester recognized for its characteristic fruity odor, finding applications as a flavoring agent and a solvent in various industries.[1][2] A thorough understanding of its physicochemical properties is paramount for its effective and safe utilization in research, development, and manufacturing. This technical guide provides a comprehensive overview of the core physicochemical properties of isopropyl propanoate, complete with detailed experimental protocols for their determination and a logical visualization of their interdependencies.
Core Physicochemical Properties
The fundamental physical and chemical characteristics of isopropyl propanoate are summarized below. These properties are crucial for predicting its behavior in various chemical and physical processes.
Identification and Structure
| Identifier | Value |
| Chemical Name | Isopropyl propanoate |
| Synonyms | Propan-2-yl propanoate, Isopropyl propionate, Propanoic acid, 1-methylethyl ester[2][3] |
| CAS Number | 637-78-5[4][5] |
| Molecular Formula | C₆H₁₂O₂[4][5] |
| Molecular Weight | 116.16 g/mol [3][4] |
| SMILES | CCC(=O)OC(C)C[3][4] |
| InChI | InChI=1S/C6H12O2/c1-4-6(7)8-5(2)3/h5H,4H2,1-3H3[2] |
Physical and Chemical Properties
A compilation of the key physicochemical data for isopropyl propanoate is presented in the following tables for ease of reference and comparison.
Table 1: General Physicochemical Properties
| Property | Value |
| Appearance | Colorless, clear liquid[2][5] |
| Odor | Fruity, sweet[3] |
| Density | 0.871 g/mL[4][6] |
| Boiling Point | 108-111 °C @ 760 mmHg[3][5] |
| Melting Point | -75.9 °C (estimate)[5][7] |
| Flash Point | 15 - 16.67 °C[5][8] |
| Refractive Index | 1.3885[4][5] |
Table 2: Solubility and Volatility
| Property | Value |
| Solubility in Water | Slightly soluble; 5.95 mg/mL at 25 °C[5] |
| Solubility in Organic Solvents | Soluble in ethanol, ether, and acetone |
| Vapor Pressure | 21.6 - 23.4 mmHg @ 25 °C[5][7] |
Experimental Protocols
Detailed methodologies for the determination of key physicochemical properties of isopropyl propanoate are outlined below. These protocols are based on standard laboratory procedures and can be adapted for specific equipment and regulatory requirements.
Determination of Density
The density of a volatile liquid like isopropyl propanoate can be determined using the Dumas method, which involves measuring the mass of a known volume of its vapor.
Materials:
-
125-mL Erlenmeyer flask
-
Aluminum foil
-
Rubber band
-
Thumbtack
-
Hot plate and 600-mL beaker for water bath
-
Analytical balance
-
Thermometer
-
Barometer
Procedure:
-
Weigh a clean, dry 125-mL Erlenmeyer flask with a small square of aluminum foil and a rubber band.
-
Add approximately 2 mL of isopropyl propanoate to the flask.
-
Cover the flask with the aluminum foil, securing it with the rubber band, and poke a small hole in the center of the foil with a thumbtack.
-
Submerge the flask in a boiling water bath, ensuring the water level is above the liquid level in the flask but does not enter through the pinhole.
-
Heat the water bath to boiling and maintain it for at least 5 minutes after all the liquid in the flask has vaporized to ensure the flask is filled with vapor at atmospheric pressure.
-
Record the temperature of the boiling water.
-
Remove the flask from the water bath, dry it completely, and allow it to cool to room temperature.
-
Weigh the flask, foil, rubber band, and the condensed isopropyl propanoate.
-
Determine the volume of the flask by filling it completely with water and measuring the volume of the water.
-
Record the atmospheric pressure from a barometer.
-
Calculate the density of the vapor, which approximates the density of the liquid under standard conditions after appropriate calculations using the Ideal Gas Law.
Determination of Boiling Point
The boiling point of isopropyl propanoate can be determined using a distillation method as described in standards like ASTM D7398 for esters.[9][10]
Materials:
-
Distillation flask
-
Condenser
-
Receiving flask
-
Heating mantle or oil bath
-
Thermometer
-
Boiling chips
Procedure:
-
Place a measured volume of isopropyl propanoate into the distillation flask, adding a few boiling chips to ensure smooth boiling.
-
Set up the distillation apparatus with the thermometer bulb positioned just below the side arm of the distillation flask to accurately measure the temperature of the vapor.
-
Begin heating the flask gently.
-
Record the temperature at which the first drop of distillate is collected in the receiving flask. This is the initial boiling point.
-
Continue the distillation and record the temperature at which the last of the liquid vaporizes. This is the final boiling point. The boiling range is the difference between these two temperatures.
Determination of Flash Point
The flash point of a flammable liquid like isopropyl propanoate is determined using a closed-cup method, such as the Pensky-Martens closed-cup tester as specified in ASTM D93.[1][4][5]
Materials:
-
Pensky-Martens closed-cup flash point tester
-
Heat source
-
Ignition source (e.g., a small flame or electric igniter)
-
Thermometer
Procedure:
-
Pour the isopropyl propanoate sample into the test cup of the apparatus up to the marked filling line.
-
Place the lid on the cup, ensuring it is properly sealed.
-
Begin heating the sample at a slow, constant rate.
-
Stir the sample continuously.
-
At specified temperature intervals, apply the ignition source to the opening in the cup lid.
-
The flash point is the lowest temperature at which the application of the ignition source causes the vapors of the sample to ignite momentarily.
Determination of Refractive Index
The refractive index of isopropyl propanoate can be accurately measured using an Abbe refractometer.
Materials:
-
Abbe refractometer
-
Dropper
-
Isopropyl propanoate sample
-
Constant temperature water bath (optional, for temperature control)
Procedure:
-
Ensure the prisms of the Abbe refractometer are clean and dry.
-
Using a dropper, apply a few drops of isopropyl propanoate onto the surface of the measuring prism.
-
Close the prisms and allow the sample to spread into a thin film.
-
If temperature control is required, circulate water from a constant temperature bath through the jackets of the prisms.
-
Look through the eyepiece and adjust the light source and mirror to obtain a clear field of view.
-
Rotate the coarse adjustment knob until the boundary between the light and dark fields appears in the crosshairs.
-
Use the fine adjustment knob to bring the boundary into sharp focus exactly on the intersection of the crosshairs.
-
If a colored band is visible at the boundary, adjust the compensator dial to eliminate the color and sharpen the boundary.
-
Read the refractive index directly from the instrument's scale.
Interrelation of Physicochemical Properties
The physicochemical properties of a compound are not independent but are logically interconnected. Understanding these relationships is crucial for predicting the behavior of a substance under different conditions.
Caption: Logical flow of isopropyl propanoate properties.
Safety Information
Isopropyl propanoate is a flammable liquid and vapor.[11][12] It is classified under GHS as a Flammable Liquid, Category 2, with the hazard statement H225: Highly flammable liquid and vapor.[7][11]
Precautionary Statements:
-
P210: Keep away from heat, hot surfaces, sparks, open flames, and other ignition sources. No smoking.[11][13]
-
P240: Ground and bond container and receiving equipment.[11][13]
-
P241: Use explosion-proof electrical/ventilating/lighting equipment.[11]
-
P242: Use non-sparking tools.[11]
-
P243: Take action to prevent static discharges.[11]
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.[11]
-
P303+P361+P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water or shower.[11][13]
-
P370+P378: In case of fire: Use appropriate media to extinguish.[11]
-
P403+P235: Store in a well-ventilated place. Keep cool.[11][13]
-
P501: Dispose of contents/container in accordance with local regulations.[11]
Users should always consult the latest Safety Data Sheet (SDS) for complete and up-to-date safety information before handling isopropyl propanoate.
Conclusion
This technical guide has provided a detailed summary of the key physicochemical properties of isopropyl propanoate, essential for professionals in research and drug development. The tabulated data allows for quick reference, while the outlined experimental protocols offer a basis for laboratory measurements. The visualization of the interplay between its molecular structure and macroscopic properties further aids in a comprehensive understanding of this versatile ester. Adherence to the provided safety information is critical for its responsible handling.
References
- 1. precisionlubrication.com [precisionlubrication.com]
- 2. scispace.com [scispace.com]
- 3. store.astm.org [store.astm.org]
- 4. store.astm.org [store.astm.org]
- 5. ASTM D93 | Flash Point by Pensky-Martens Closed Cup Tester [ayalytical.com]
- 6. Abbe's Refractometer (Procedure) : Modern Physics Virtual Lab : Physical Sciences : Amrita Vishwa Vidyapeetham Virtual Lab [vlab.amrita.edu]
- 7. standards.iteh.ai [standards.iteh.ai]
- 8. davjalandhar.com [davjalandhar.com]
- 9. infinitalab.com [infinitalab.com]
- 10. Standard - Standard Test Method for Boiling Range Distribution of Fatty Acid Methyl Esters (FAME) in the Boiling Range from 100 °C to 615 °C by Gas Chromatography ASTM D7398-21 - Svenska institutet för standarder, SIS [sis.se]
- 11. keetonchemistry.weebly.com [keetonchemistry.weebly.com]
- 12. home.uni-leipzig.de [home.uni-leipzig.de]
- 13. Identification of an unknown volatile liquid | General Chemistry Lab News [sites.middlebury.edu]
Isopropyl Propionate: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a detailed overview of isopropyl propionate, a versatile ester with significant applications in the pharmaceutical and chemical industries. This document covers its fundamental chemical and physical properties, including its CAS number and molecular weight, and delves into its synthesis, analytical methods, and safety considerations. The information is tailored for researchers, scientists, and professionals in drug development, offering in-depth experimental protocols and structured data presentation to support laboratory and manufacturing activities.
Chemical Identity and Properties
This compound, also known as 1-methylethyl propanoate, is an organic ester formed from the esterification of isopropanol and propionic acid.[1] It is a colorless liquid with a characteristic fruity odor.[1]
Identifiers and Molecular Characteristics
The key identifiers and molecular properties of this compound are summarized in the table below for easy reference.
| Identifier | Value | Reference |
| CAS Number | 637-78-5 | [2] |
| Molecular Formula | C₆H₁₂O₂ | [2] |
| Molecular Weight | 116.16 g/mol | [2][3][4] |
| Canonical SMILES | CCC(=O)OC(C)C | [2] |
| InChI Key | IJMWOMHMDSDKGK-UHFFFAOYSA-N | [2] |
Physicochemical Properties
A comprehensive list of the physicochemical properties of this compound is provided in the following table. This data is crucial for its application in various experimental and industrial settings.
| Property | Value | Reference |
| Appearance | Colorless liquid | [1][3] |
| Odor | Fruity | [1] |
| Boiling Point | 108-111 °C | [1][5] |
| Melting Point | -75.9 °C (estimate) | [3] |
| Flash Point | 15 °C (59 °F) | [2][3] |
| Density | 0.863 - 0.869 g/mL at 20 °C | [5][6] |
| Solubility in Water | Slightly soluble | [7] |
| Solubility in Organic Solvents | Soluble in ethanol and ether | [1] |
| Vapor Pressure | 21.6 mmHg at 25 °C | [7] |
| Refractive Index | 1.385 - 1.387 at 20 °C | [6] |
Synthesis of this compound
The most common method for synthesizing this compound is through the Fischer esterification of propionic acid with isopropanol, using an acid catalyst such as sulfuric acid.[1]
Synthesis Workflow
The following diagram illustrates the general workflow for the synthesis and purification of this compound.
Caption: Workflow for this compound Synthesis.
Detailed Experimental Protocol: Fischer Esterification
This protocol details the laboratory-scale synthesis of this compound.
Materials:
-
Propionic acid
-
Isopropanol
-
Concentrated sulfuric acid (H₂SO₄)
-
5% Sodium bicarbonate (NaHCO₃) solution
-
Saturated sodium chloride (brine) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Boiling chips
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Separatory funnel
-
Erlenmeyer flask
-
Distillation apparatus
Procedure:
-
Reaction Setup: In a round-bottom flask, combine 1.0 mole of propionic acid and 1.2 moles of isopropanol. Add a few boiling chips.
-
Catalyst Addition: Slowly add 0.1 moles (approximately 5.4 mL) of concentrated sulfuric acid to the mixture while swirling.
-
Reflux: Attach the reflux condenser and heat the mixture to a gentle reflux using a heating mantle. Continue the reflux for 2-3 hours to drive the reaction to completion.
-
Cooling and Extraction: Allow the reaction mixture to cool to room temperature. Transfer the mixture to a separatory funnel.
-
Washing:
-
Wash the organic layer with 50 mL of water to remove the excess isopropanol and some of the sulfuric acid.
-
Carefully neutralize the remaining acid by washing with 50 mL of 5% sodium bicarbonate solution. Be cautious as carbon dioxide gas will be evolved.
-
Wash the organic layer with 50 mL of brine to remove any remaining water-soluble impurities.
-
-
Drying: Transfer the organic layer to an Erlenmeyer flask and dry over anhydrous sodium sulfate for 15-20 minutes.
-
Purification: Decant the dried ester into a clean, dry round-bottom flask. Purify the this compound by simple distillation, collecting the fraction that boils between 108-111 °C.
Analytical Methods
Gas chromatography (GC) is a common and effective method for determining the purity of this compound and for quantifying its presence in various matrices.
Gas Chromatography (GC) Protocol
Instrumentation:
-
Gas chromatograph equipped with a Flame Ionization Detector (FID).
-
Capillary column suitable for volatile organic compounds (e.g., DB-5 or equivalent).
GC Conditions:
-
Injector Temperature: 250 °C
-
Detector Temperature: 280 °C
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 150 °C.
-
Hold at 150 °C for 5 minutes.
-
-
Carrier Gas: Helium or Nitrogen at a constant flow rate.
-
Injection Volume: 1 µL (split injection recommended).
Sample Preparation:
-
Dilute the this compound sample in a suitable solvent, such as dichloromethane or hexane, to a concentration within the linear range of the detector.
Applications in Research and Drug Development
This compound's properties make it a valuable compound in various stages of research and pharmaceutical development.
Logical Relationship of Applications
The following diagram illustrates the key application areas of this compound stemming from its fundamental properties.
Caption: Key Applications of this compound.
Role as a Solvent
Due to its moderate boiling point and good solvency for many organic compounds, this compound can be used as a solvent in various pharmaceutical manufacturing processes, including in the formulation of coatings and adhesives for drug delivery systems.[1] Its ability to dissolve a range of active pharmaceutical ingredients (APIs) makes it a useful medium for reactions and purifications.
Use in Organic Synthesis
As an ester, this compound can serve as a starting material or intermediate in the synthesis of more complex molecules.[2] Its ester group can undergo various chemical transformations, making it a versatile building block in medicinal chemistry and drug discovery.
Safety and Handling
This compound is a flammable liquid and should be handled with appropriate safety precautions.
-
Flammability: Highly flammable with a low flash point. Keep away from heat, sparks, and open flames.[3][8]
-
Inhalation: May cause respiratory tract irritation. Use in a well-ventilated area.
-
Skin and Eye Contact: May cause irritation. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[3]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place away from oxidizing agents.[3][8]
Always consult the Safety Data Sheet (SDS) for complete safety and handling information before working with this compound.
References
- 1. CN104788311A - Method for preparing n-propyl propionate - Google Patents [patents.google.com]
- 2. Buy this compound | 637-78-5 [smolecule.com]
- 3. community.wvu.edu [community.wvu.edu]
- 4. Solved Draw the Reaction mechanism for the ester (Isopropyl | Chegg.com [chegg.com]
- 5. Decoding Depth: IPA Unleashed in Pharmaceutical Formulations [purosolv.com]
- 6. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 7. benchchem.com [benchchem.com]
- 8. Study Prep in Pearson+ | College Exam Prep Videos & Practice Problems [pearson.com]
Synthesis of Isopropyl Propionate via Esterification: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of isopropyl propionate through the esterification of propionic acid with isopropanol. This compound is a valuable ester with a characteristic fruity odor, finding applications as a flavor and fragrance agent. This document details the underlying reaction mechanism, catalytic strategies, experimental protocols, and kinetic models relevant to its synthesis, with a focus on providing actionable data and methodologies for laboratory and process development.
Reaction Mechanism and Stoichiometry
The synthesis of this compound is a classic example of a Fischer-Speier esterification, a reversible acid-catalyzed reaction between a carboxylic acid and an alcohol. The overall reaction is as follows:
Propionic Acid + Isopropanol ⇌ this compound + Water
The reaction is governed by chemical equilibrium. To achieve high yields of the ester, the equilibrium must be shifted to the product side. This is typically accomplished by using an excess of one of the reactants (usually the less expensive alcohol) or by removing water from the reaction mixture as it is formed.[1][2]
The mechanism proceeds through a series of protonation and deprotonation steps, initiated by an acid catalyst. The key steps involve the protonation of the carbonyl oxygen of the carboxylic acid, which increases the electrophilicity of the carbonyl carbon, followed by a nucleophilic attack from the alcohol.
Signaling Pathway: Fischer Esterification of Propionic Acid and Isopropanol
References
Spectroscopic data for isopropyl propionate (NMR, IR, Mass Spec)
This guide provides a detailed overview of the spectroscopic data for isopropyl propionate, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. It is intended for researchers, scientists, and professionals in drug development who require a comprehensive understanding of the structural characterization of this molecule.
Spectroscopic Data Summary
The following tables summarize the key spectroscopic data for this compound.
Table 1: ¹H NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~4.98 | Septet | 1H | -OCH(CH₃)₂ |
| ~2.27 | Quartet | 2H | -CH₂CH₃ |
| ~1.22 | Doublet | 6H | -OCH(CH₃)₂ |
| ~1.13 | Triplet | 3H | -CH₂CH₃ |
Solvent: CDCl₃. Data is compiled from publicly available spectral databases.
Table 2: ¹³C NMR Spectroscopic Data for this compound [1][2]
| Chemical Shift (δ) ppm | Assignment |
| ~174.4 | C=O |
| ~67.5 | -OCH(CH₃)₂ |
| ~27.7 | -CH₂CH₃ |
| ~21.8 | -OCH(CH₃)₂ |
| ~9.1 | -CH₂CH₃ |
Solvent: CDCl₃. In the ¹³C NMR spectrum of this compound, five distinct signals are observed, even though the molecule contains six carbon atoms. This is because the two methyl carbons of the isopropyl group are chemically equivalent and therefore resonate at the same frequency.[2]
Table 3: Infrared (IR) Spectroscopy Data for this compound [3]
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~2980 | Strong | C-H stretch (alkane) |
| ~1735 | Strong | C=O stretch (ester) |
| ~1180 | Strong | C-O stretch (ester) |
Sample preparation: Thin film between NaCl plates.
Table 4: Mass Spectrometry (MS) Data for this compound [4][5]
| m/z | Relative Intensity | Assignment |
| 116 | Moderate | [M]⁺ (Molecular ion) |
| 101 | Low | [M - CH₃]⁺ |
| 75 | High | [M - C₃H₅]⁺ |
| 57 | Very High | [CH₃CH₂CO]⁺ (Propionyl cation) |
| 43 | High | [CH(CH₃)₂]⁺ (Isopropyl cation) |
Ionization method: Electron Ionization (EI).
Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates the logical workflow of using different spectroscopic techniques to elucidate the structure of this compound.
Caption: Workflow of Spectroscopic Analysis.
Experimental Protocols
The following are detailed methodologies for the key experiments cited.
3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra for determining the carbon-hydrogen framework of this compound.
Materials:
-
This compound sample
-
Deuterated chloroform (CDCl₃)
-
NMR tube (5 mm)
-
Pipette and bulb
-
Tetramethylsilane (TMS) as an internal standard (optional, as residual solvent peak can be used for calibration)
Protocol:
-
Sample Preparation:
-
For ¹H NMR, dissolve 5-25 mg of this compound in approximately 0.6-0.7 mL of CDCl₃ in a clean, dry vial.[6][7]
-
For ¹³C NMR, a higher concentration of 50-100 mg is recommended to achieve a good signal-to-noise ratio.[6]
-
Ensure the sample is fully dissolved. If any particulate matter is present, filter the solution through a small plug of glass wool in a Pasteur pipette into the NMR tube.[6]
-
Transfer the solution to a 5 mm NMR tube. The height of the liquid in the tube should be approximately 4-5 cm.[6]
-
Cap the NMR tube securely.
-
-
Instrument Setup and Data Acquisition:
-
Insert the NMR tube into the spectrometer's sample spinner and place it in the magnet.
-
Lock the spectrometer onto the deuterium signal of the CDCl₃.
-
Shim the magnetic field to optimize its homogeneity, which is crucial for obtaining sharp spectral lines.[6]
-
For ¹H NMR:
-
Acquire the spectrum using standard parameters. A typical acquisition may involve a 30-90° pulse angle, 8-16 scans, and an acquisition time of 2-4 seconds.[6] A relaxation delay may be added to ensure quantitative integration if necessary.
-
-
For ¹³C NMR:
-
Acquire the spectrum using a standard proton-decoupled pulse sequence. This removes the splitting of carbon signals by attached protons, simplifying the spectrum.[8]
-
A relaxation delay of 2 seconds is a common starting point.[6] Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, a larger number of scans is required compared to ¹H NMR.
-
-
-
Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.
-
Phase correct the spectrum to ensure all peaks are in the positive absorptive mode.
-
Calibrate the chemical shift scale. For ¹H NMR in CDCl₃, the residual CHCl₃ peak is set to 7.26 ppm. For ¹³C NMR, the CDCl₃ triplet is centered at 77.16 ppm.[6]
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative ratios of protons in different chemical environments.
-
3.2. Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in this compound.
Materials:
-
This compound sample
-
FTIR spectrometer
-
Sodium chloride (NaCl) or potassium bromide (KBr) salt plates
-
Pasteur pipette
-
Acetone for cleaning
Protocol:
-
Sample Preparation (Neat Liquid Film):
-
Ensure the salt plates are clean and dry. If necessary, clean them with a small amount of dry acetone and wipe with a soft tissue.[9]
-
Place one to two drops of the liquid this compound sample onto the center of one salt plate using a Pasteur pipette.[10]
-
Place the second salt plate on top of the first, spreading the liquid into a thin, even film between the plates.[9][10]
-
-
Data Acquisition:
-
Place the "sandwich" of salt plates into the sample holder of the FTIR spectrometer.[10][11]
-
Acquire a background spectrum of the empty sample compartment. This will be automatically subtracted from the sample spectrum to remove contributions from atmospheric water and carbon dioxide.
-
Acquire the IR spectrum of the this compound sample. Typically, multiple scans (e.g., 16 or 32) are co-added to improve the signal-to-noise ratio. The spectrum is typically recorded over the range of 4000 to 400 cm⁻¹.
-
-
Data Analysis:
-
Identify and label the major absorption peaks in the spectrum.
-
Correlate the peak positions (in cm⁻¹) to specific functional group vibrations (e.g., C=O stretch, C-H stretch, C-O stretch).
-
3.3. Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of this compound.
Materials:
-
This compound sample
-
Gas chromatograph-mass spectrometer (GC-MS) system
-
Volatile solvent (e.g., methanol or dichloromethane) for dilution
-
Microsyringe for injection
Protocol:
-
Sample Preparation:
-
Prepare a dilute solution of this compound in a volatile organic solvent like methanol or dichloromethane. The concentration should be low to avoid overloading the GC column and detector.
-
-
Instrument Setup and Data Acquisition (GC-MS):
-
The volatile sample is introduced into the gas chromatograph, often via direct injection or a purge-and-trap method.[12]
-
The GC is equipped with a capillary column and is temperature-programmed to separate the components of the sample. For a pure sample of this compound, this step ensures it is introduced into the mass spectrometer without impurities.
-
The separated analyte elutes from the GC column and enters the mass spectrometer's ion source.[12]
-
Ionization: In the ion source, the this compound molecules are bombarded with a high-energy electron beam (typically 70 eV for electron ionization), causing them to ionize and fragment.
-
Mass Analysis: The resulting positively charged ions (the molecular ion and various fragment ions) are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge ratio (m/z).
-
Detection: An electron multiplier or similar detector records the abundance of each ion at a specific m/z value.
-
-
Data Analysis:
-
The output is a mass spectrum, which is a plot of relative ion abundance versus m/z.
-
Identify the molecular ion peak ([M]⁺), which corresponds to the molecular weight of this compound (116 g/mol ).
-
Analyze the fragmentation pattern. The major peaks in the spectrum correspond to stable carbocations formed by the fragmentation of the molecular ion. This pattern is a unique "fingerprint" of the molecule and can be used to confirm its structure.[12]
-
References
- 1. This compound(637-78-5) 13C NMR spectrum [chemicalbook.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. This compound(637-78-5) IR Spectrum [chemicalbook.com]
- 4. This compound(637-78-5) MS [m.chemicalbook.com]
- 5. Propanoic acid, 1-methylethyl ester [webbook.nist.gov]
- 6. benchchem.com [benchchem.com]
- 7. NMR Sample Preparation [nmr.chem.umn.edu]
- 8. sc.edu [sc.edu]
- 9. orgchemboulder.com [orgchemboulder.com]
- 10. webassign.net [webassign.net]
- 11. ursinus.edu [ursinus.edu]
- 12. newtowncreek.info [newtowncreek.info]
An In-depth Technical Guide to the Solubility of Isopropyl Propionate in Organic Solvents and Water
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of isopropyl propionate in a variety of common organic solvents and water. The information contained herein is intended to be a valuable resource for researchers, scientists, and professionals in the field of drug development and formulation, where understanding the solubility characteristics of excipients and solvents is critical.
Core Physicochemical Properties of this compound
This compound (C₆H₁₂O₂) is a colorless liquid with a characteristic fruity odor.[1] It is an ester of isopropanol and propionic acid.[2] Key physicochemical properties are summarized in the table below.
| Property | Value |
| Molecular Formula | C₆H₁₂O₂ |
| Molecular Weight | 116.16 g/mol |
| Boiling Point | 108-110°C |
| Density | 0.87 g/cm³ |
| Flash Point | 15°C |
| Vapor Pressure | 21.6 mmHg at 25°C |
Quantitative Solubility Data
The solubility of this compound is a critical parameter in its application as a solvent in various industrial and research settings, including in the formulation of pharmaceuticals. Below is a comprehensive table of its solubility in water and a wide range of organic solvents at 25°C.
| Solvent | Solvent Class | Solubility (g/L) at 25°C |
| Water | Protic | 22.65[3] |
| Ethanol | Protic, Polar | 1064.49[3][4] |
| Methanol | Protic, Polar | 1655.14[3] |
| Isopropanol | Protic, Polar | 1051.27[3] |
| n-Propanol | Protic, Polar | 1012.26[3] |
| n-Butanol | Protic, Polar | 945.26[3] |
| Isobutanol | Protic, Polar | 895.81[3] |
| sec-Butanol | Protic, Polar | 1151.06[3] |
| n-Pentanol | Protic, Polar | 694.4[3] |
| n-Octanol | Protic, Polar | 664.37[3] |
| Ethylene Glycol | Protic, Polar | 362.59[3] |
| Acetic Acid | Protic, Polar | 1845.03[3] |
| Acetone | Aprotic, Polar | 1719.01[3] |
| Ethyl Acetate | Aprotic, Polar | 1123.1[3] |
| Methyl Acetate | Aprotic, Polar | 1225.87[3] |
| n-Propyl Acetate | Aprotic, Polar | 672.57[3] |
| n-Butyl Acetate | Aprotic, Polar | 750.45[3] |
| 2-Butanone (MEK) | Aprotic, Polar | 1349.77[3] |
| 3-Pentanone | Aprotic, Polar | 970.66[3] |
| Cyclopentanone | Aprotic, Polar | 1922.18[3] |
| Acetonitrile | Aprotic, Polar | 1524.24[3] |
| Dimethylformamide (DMF) | Aprotic, Polar | 2208.23[3] |
| Dimethyl Sulfoxide (DMSO) | Aprotic, Polar | 1573.41[3] |
| N-Methyl-2-pyrrolidone (NMP) | Aprotic, Polar | 2492.93[3] |
| Tetrahydrofuran (THF) | Aprotic, Polar | 1773.37[3] |
| 1,4-Dioxane | Aprotic, Polar | 1539.57[3] |
| Diethyl Ether | Aprotic, Nonpolar | 1036.79[3] |
| Toluene | Aprotic, Nonpolar | 585.01[3] |
| n-Hexane | Aprotic, Nonpolar | 446.1[3] |
| Cyclohexane | Aprotic, Nonpolar | 393.58[3] |
| Chloroform | Aprotic, Nonpolar | 3068.82[3] |
| Dichloromethane | Aprotic, Nonpolar | 2520.99[3] |
Experimental Protocols for Solubility Determination
The determination of solubility is a fundamental experimental procedure in chemistry. For a liquid solute like this compound in liquid solvents, the most common and reliable method is the shake-flask method, which is also suitable for determining the solubility of substances in organic solvents. For water solubility, the OECD Test Guideline 105 provides a standardized approach.
Shake-Flask Method for Organic Solvents
This method involves creating a saturated solution of the solute in the solvent and then determining the concentration of the solute in that solution.
Materials:
-
This compound (high purity)
-
Organic solvents (analytical grade)
-
Volumetric flasks
-
Analytical balance
-
Thermostatically controlled shaker or water bath
-
Centrifuge
-
Gas chromatograph (GC) with a suitable detector (e.g., Flame Ionization Detector - FID) or other suitable analytical instrument
-
Syringes and filters
Procedure:
-
Preparation of Supersaturated Solution: In a series of sealed vials, add an excess amount of this compound to a known volume of the organic solvent. The exact amount of excess will depend on the solvent but should be sufficient to ensure a saturated state is reached with a visible excess of the solute phase.
-
Equilibration: Place the vials in a thermostatically controlled shaker or water bath set to a constant temperature (e.g., 25°C). Agitate the samples for a sufficient period to ensure equilibrium is reached. A typical duration is 24 to 48 hours. Preliminary studies may be needed to determine the optimal equilibration time.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the constant temperature to allow the two phases to separate. If an emulsion has formed, centrifugation at the same constant temperature can be used to facilitate phase separation.
-
Sampling: Carefully extract an aliquot of the solvent phase (the saturated solution) using a syringe. To avoid contamination from the undissolved solute, it is crucial to take the sample from the clear, supernatant layer. The sample should be filtered through a solvent-compatible syringe filter (e.g., PTFE).
-
Analysis: Analyze the concentration of this compound in the collected sample using a pre-calibrated analytical method, such as gas chromatography.
-
Calibration: Prepare a series of standard solutions of this compound in the respective organic solvent of known concentrations. Use these standards to create a calibration curve to quantify the concentration of the equilibrated sample.
OECD Test Guideline 105 for Water Solubility
For determining the solubility in water, the OECD Guideline for the Testing of Chemicals, Test No. 105, is the internationally recognized standard.[5] This guideline describes two primary methods:
-
Flask Method: This method is similar to the shake-flask method described above and is suitable for substances with a solubility of 10 mg/L or more.[6]
-
Column Elution Method: This method is preferred for substances with low water solubility (less than 10 mg/L). It involves passing water through a column packed with an inert support material coated with the test substance and analyzing the concentration of the substance in the eluate.[6]
Logical Workflow for Solubility Determination
The following diagram illustrates the general workflow for the experimental determination of solubility using the shake-flask method.
Caption: A flowchart of the shake-flask method for determining solubility.
References
Thermodynamic properties and stability of isopropyl propionate
An In-depth Technical Guide on the Thermodynamic Properties and Stability of Isopropyl Propionate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the thermodynamic properties and stability of this compound. The information is compiled from various scientific sources to assist researchers, scientists, and drug development professionals in understanding the physicochemical characteristics of this compound. All quantitative data is presented in structured tables, and detailed experimental methodologies are described.
Physicochemical and Thermodynamic Properties
This compound (C₆H₁₂O₂) is a colorless liquid ester with a characteristic fruity odor.[1][2] It is less dense than water and its vapors are heavier than air.[3][4][5] The key physicochemical and thermodynamic properties of this compound are summarized in the tables below.
Table 1: General Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₆H₁₂O₂ | [1][3] |
| Molecular Weight | 116.16 g/mol | [1][3] |
| CAS Number | 637-78-5 | [3] |
| Appearance | Colorless liquid | [1][3] |
| Odor | Fruity, reminiscent of pineapple and banana | [1][6] |
| Density | 0.863 - 0.869 g/cm³ at 20°C | [1][7] |
| Boiling Point | 108 - 111 °C at 760 mmHg | [1][6][8][9] |
| Melting Point | -75.9 °C (estimated) | [1][3] |
| Flash Point | 15 - 16.67 °C | [3][9] |
| Water Solubility | 5.95 mg/mL at 25 °C | [3][6] |
| logP (Octanol/Water) | 1.34 - 1.73 | [1][3] |
| Refractive Index | 1.385 - 1.387 at 20 °C | [9] |
| Critical Temperature | 594.22 K (321.07 °C) (estimated) | [1] |
| Critical Pressure | 3302.95 kPa (estimated) | [1] |
Table 2: Vapor Pressure of this compound at Different Temperatures
| Temperature (°C) | Vapor Pressure (mmHg) | Vapor Pressure (hPa) | Source |
| 20 | ~17.6 | ~23.4 | [6] |
| 25 | 21.6 - 23.4 | 28.8 - 31.2 | [1] |
Stability and Decomposition
This compound is considered stable under normal storage conditions.[2][8] However, it is a highly flammable liquid and should be kept away from heat, sparks, open flames, and other ignition sources.[3][4] Incompatibilities include strong oxidizing agents, acids, and bases.[2][4][10]
Thermal Stability and Decomposition
The thermal decomposition of this compound has been studied, and it is known to undergo pyrolysis at elevated temperatures. The kinetics of the thermal decomposition were found to follow a first-order rate law. A study on the initial thermal pyrolysis of this compound was conducted in the temperature range of 583–623 K.[11]
The Arrhenius equation for the decomposition is given as: k(T) = 10¹³⁰⁶ ± ⁰⁰⁹ × exp{[−(45,400 ± 200) cal mol⁻¹]/RT} s⁻¹[11]
This equation is crucial for understanding the compound's behavior at high temperatures and for process safety assessments.
Chemical Stability and Hydrolysis
As an ester, this compound is susceptible to hydrolysis, especially in the presence of acids or bases, to yield isopropanol and propionic acid.[2] This reaction is a key consideration in its use in aqueous formulations and for its environmental fate. The hydrolysis can be represented by the following reaction:
C₂H₅C(=O)OCH(CH₃)₂ + H₂O ⇌ C₂H₅COOH + (CH₃)₂CHOH
Experimental Protocols
The determination of thermodynamic properties requires precise experimental techniques. Below are detailed methodologies for key experiments relevant to the data presented.
Combustion Calorimetry for Enthalpy of Formation
Combustion calorimetry is a standard method to determine the enthalpy of combustion of a substance, from which the standard enthalpy of formation can be calculated.[12][13][14]
Principle: A known mass of the substance is completely combusted in a high-pressure oxygen atmosphere within a sealed container called a bomb calorimeter. The heat released by the combustion is absorbed by the surrounding water bath, and the temperature change is measured.
Apparatus:
-
Bomb calorimeter
-
High-pressure oxygen cylinder
-
Ignition system
-
High-precision thermometer
-
Balance
Procedure:
-
A precisely weighed sample of this compound is placed in the sample holder within the bomb.
-
The bomb is sealed and pressurized with an excess of pure oxygen.
-
The bomb is placed in a known volume of water in an insulated container (the calorimeter).
-
The initial temperature of the water is recorded.
-
The sample is ignited using an electrical fuse.
-
The temperature of the water is monitored and the maximum temperature reached is recorded.
-
The heat capacity of the calorimeter is determined by combusting a standard substance with a known enthalpy of combustion (e.g., benzoic acid).
-
The enthalpy of combustion of this compound is calculated from the temperature change, the heat capacity of the calorimeter, and the mass of the sample.
-
The standard enthalpy of formation is then calculated using Hess's Law, with the known standard enthalpies of formation of the combustion products (CO₂ and H₂O).
Differential Scanning Calorimetry (DSC) for Phase Transitions and Stability
Differential Scanning Calorimetry (DSC) is a thermoanalytical technique used to measure the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature.[15] It is widely used to determine melting points, glass transitions, and to study thermal stability.[16][17]
Principle: The sample and a reference material are heated or cooled at a constant rate. The difference in heat flow to the sample and reference is measured, which corresponds to endothermic or exothermic events in the sample.
Apparatus:
-
Differential Scanning Calorimeter
-
Sample pans (e.g., aluminum)
-
Crimper for sealing pans
-
Inert gas supply (e.g., nitrogen)
Procedure:
-
A small, accurately weighed amount of this compound is hermetically sealed in a sample pan.
-
An empty sealed pan is used as a reference.
-
The sample and reference pans are placed in the DSC cell.
-
The cell is purged with an inert gas.
-
A temperature program is initiated, typically a linear heating ramp.
-
The heat flow to the sample is recorded as a function of temperature.
-
Endothermic events like melting will appear as peaks, from which the melting point (onset or peak temperature) and the enthalpy of fusion (peak area) can be determined.
-
Exothermic events, such as decomposition, can also be observed and quantified.
Visualizations
Decomposition Pathways of this compound
The following diagram illustrates the primary decomposition pathways for this compound: thermal pyrolysis and hydrolysis.
Caption: Decomposition pathways of this compound.
Relationship Between Thermodynamic Properties and Stability
This diagram illustrates the logical relationship between the fundamental thermodynamic properties of a compound and its overall stability.
Caption: Influence of thermodynamics on stability.
References
- 1. Buy this compound | 637-78-5 [smolecule.com]
- 2. CAS 637-78-5: this compound | CymitQuimica [cymitquimica.com]
- 3. echemi.com [echemi.com]
- 4. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 5. This compound - Safety Data Sheet [chemicalbook.com]
- 6. scent.vn [scent.vn]
- 7. This compound - C6h12o2, Cas 637-78-5, 116.16 G/mol, Boiling Point 108-111â°c, Density 0.863-0.869 G/ml At 25â°c at Best Price in Mumbai | A. B. Enterprises [tradeindia.com]
- 8. synerzine.com [synerzine.com]
- 9. This compound, 637-78-5 [thegoodscentscompany.com]
- 10. This compound | 637-78-5 [chemicalbook.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Experimental Determination of the Standard Enthalpy of Formation of Trimellitic Acid and Its Prediction by Supervised Learning - PMC [pmc.ncbi.nlm.nih.gov]
- 13. jpyro.co.uk [jpyro.co.uk]
- 14. reddit.com [reddit.com]
- 15. Differential scanning calorimetry - Wikipedia [en.wikipedia.org]
- 16. tainstruments.com [tainstruments.com]
- 17. Differential Scanning Calorimetry - Overview | Malvern Panalytical [malvernpanalytical.com]
Isopropyl Propionate: A Technical Guide to its Research Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
Isopropyl propionate, a clear, colorless liquid with a characteristic fruity odor, is an ester of isopropanol and propionic acid. While widely recognized for its role as a flavoring and fragrance agent, its utility in a research and development setting is multifaceted. This technical guide explores the potential research applications of this compound, focusing on its properties as a versatile solvent, a reactant in organic synthesis, and its emerging role in biocatalysis and drug delivery. This document provides a comprehensive overview of its physicochemical properties, detailed experimental protocols for its synthesis and analysis, and visual representations of key workflows to support its application in a scientific context.
Physicochemical Properties of this compound
A thorough understanding of the physical and chemical properties of this compound is fundamental to its application in research. This data, summarized in Table 1, informs its use as a solvent, its behavior in reaction mixtures, and its analytical detection.
Table 1: Physicochemical Properties of this compound
| Property | Value | References |
| Molecular Formula | C₆H₁₂O₂ | [1] |
| Molecular Weight | 116.16 g/mol | [1] |
| Appearance | Colorless liquid | [1] |
| Odor | Fruity, pineapple- and banana-like | [1] |
| Density | 0.863 - 0.869 g/cm³ at 20°C | [1] |
| Boiling Point | 109-111 °C | [1] |
| Melting Point | -73.4 °C | |
| Flash Point | 16.67 °C | [1] |
| Water Solubility | 5.95 mg/mL at 25 °C | [1] |
| Solubility in Organic Solvents | Miscible with ethanol, ether, and acetone | [2] |
| Vapor Pressure | 21.6 mmHg at 25°C | [3] |
| logP (Octanol-Water Partition Coefficient) | 1.34 - 1.73 | [1] |
| Refractive Index | 1.385 - 1.387 at 20°C | [4] |
Research Applications
Solvent Properties and Applications
This compound's moderate polarity and relatively low boiling point make it a useful solvent in various research applications.[1] It can effectively dissolve a range of non-polar and slightly polar compounds.[1]
-
Natural Product Chemistry: It serves as a solvent for the isolation and purification of essential oils, flavors, and waxes from plant materials.[1]
-
Polymer Science: Its ability to dissolve certain polymers facilitates their characterization and analysis.[1]
-
Drug Formulation: While less common than other pharmaceutical-grade solvents, its properties may be advantageous in specific drug delivery systems, particularly for topical formulations where its moderate volatility and pleasant odor could be beneficial.[5]
Organic Synthesis
This compound can be utilized as a reactant or building block in organic synthesis.[1]
-
Transesterification Reactions: It can serve as a starting material for the synthesis of other esters through transesterification.[6]
-
Precursor for Complex Molecules: Research has explored its use as a precursor for the synthesis of more complex molecules, including pharmaceutical intermediates.[1]
Biocatalysis and Enzymatic Synthesis
The synthesis of this compound itself is a subject of research, particularly through environmentally friendly biocatalytic methods. Lipase-catalyzed esterification of isopropanol and propionic acid offers a milder and more selective alternative to traditional chemical synthesis.[7] This area of research focuses on optimizing reaction conditions, including enzyme selection, solvent systems, and water removal techniques, to maximize yield and purity.[7][8]
Flavor and Fragrance Research
In the field of flavor and fragrance chemistry, this compound is a well-established compound.[4] Research in this area involves:
-
Analytical Chemistry: Developing and optimizing methods for the detection and quantification of this compound in food, beverages, and consumer products.[3][9] Headspace gas chromatography coupled with mass spectrometry (GC-MS) is a common technique.[3][9]
-
Sensory Science: Studying its contribution to the overall aroma profile of complex mixtures and its interaction with other volatile compounds.
Experimental Protocols
This section provides detailed methodologies for key experiments involving this compound.
Synthesis of this compound via Lipase-Catalyzed Esterification
This protocol is based on the principles of enzymatic esterification for a greener synthesis of esters.
Objective: To synthesize this compound from isopropanol and propionic acid using an immobilized lipase catalyst.
Materials:
-
Isopropanol (anhydrous)
-
Propionic acid
-
Immobilized Lipase (e.g., Candida antarctica lipase B, Novozym 435)
-
Molecular sieves (3 Å, activated)
-
Heptane (or other suitable organic solvent)
-
Sodium bicarbonate solution (5% w/v)
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Gas chromatograph with a flame ionization detector (GC-FID)
Procedure:
-
Reaction Setup: In a round-bottom flask, combine isopropanol and propionic acid in a desired molar ratio (e.g., 1:1 or with an excess of one reactant). Add a suitable organic solvent like heptane.
-
Catalyst and Water Removal: Add the immobilized lipase (e.g., 5-10% by weight of the limiting reactant) and activated molecular sieves to the reaction mixture to remove the water produced during the reaction and shift the equilibrium towards the product.
-
Reaction Conditions: Stir the mixture at a constant temperature (e.g., 40-60°C) for a specified time (e.g., 24-48 hours). Monitor the reaction progress by taking small aliquots and analyzing them by GC-FID.
-
Work-up: Once the reaction is complete, filter off the immobilized lipase and molecular sieves. The lipase can often be washed and reused.
-
Purification: Wash the organic phase with a 5% sodium bicarbonate solution to remove any unreacted propionic acid, followed by a wash with brine. Dry the organic layer over anhydrous magnesium sulfate.
-
Isolation: Remove the solvent using a rotary evaporator to obtain the crude this compound.
-
Analysis: Purify the product by distillation if necessary. Confirm the purity and identity of the product using GC-MS and NMR spectroscopy.
Table 2: Example of Reaction Parameters for Lipase-Catalyzed Synthesis
| Parameter | Condition |
| Reactants | Isopropanol, Propionic Acid |
| Molar Ratio (Alcohol:Acid) | 1.5:1 |
| Catalyst | Immobilized Candida antarctica lipase B |
| Catalyst Loading | 10% (w/w of propionic acid) |
| Solvent | n-heptane |
| Temperature | 50°C |
| Reaction Time | 24 hours |
| Water Removal | Molecular Sieves (3 Å) |
Analysis of this compound in a Fruit-Flavored Beverage by Headspace GC-MS
This protocol outlines a common method for the analysis of volatile flavor compounds.[3]
Objective: To identify and quantify this compound in a fruit-flavored beverage.
Materials:
-
Fruit-flavored beverage sample
-
This compound standard
-
Internal standard (e.g., ethyl heptanoate)
-
Sodium chloride
-
Headspace vials (20 mL) with magnetic crimp caps
-
Solid-phase microextraction (SPME) fiber assembly (e.g., with a divinylbenzene/carboxen/polydimethylsiloxane coating)
-
Gas chromatograph-mass spectrometer (GC-MS) system
Procedure:
-
Sample Preparation: Place a known volume of the beverage (e.g., 5 mL) into a headspace vial. Add a saturated amount of sodium chloride to increase the volatility of the analytes. Spike the sample with a known concentration of the internal standard.
-
Headspace Extraction: Seal the vial and place it in a heated agitator (e.g., at 60°C for 15 minutes) to allow the volatile compounds to equilibrate in the headspace.
-
SPME: Expose the SPME fiber to the headspace for a defined period (e.g., 30 minutes) to adsorb the volatile compounds.
-
GC-MS Analysis: Retract the fiber and immediately introduce it into the heated injection port of the GC-MS. The adsorbed compounds will be desorbed onto the GC column.
-
Chromatographic Separation: Use a suitable capillary column (e.g., DB-5ms) and a temperature program to separate the volatile compounds.
-
Mass Spectrometric Detection: Operate the mass spectrometer in scan mode to acquire mass spectra of the eluting compounds.
-
Identification and Quantification: Identify this compound by comparing its retention time and mass spectrum with that of a pure standard. Quantify the concentration of this compound by comparing its peak area to that of the internal standard.
Table 3: Example of GC-MS Parameters for this compound Analysis
| Parameter | Condition |
| GC Column | DB-5ms (30 m x 0.25 mm x 0.25 µm) |
| Injector Temperature | 250°C |
| Oven Program | 40°C (2 min), ramp to 250°C at 10°C/min, hold for 5 min |
| Carrier Gas | Helium at a constant flow of 1 mL/min |
| MS Ionization | Electron Impact (EI) at 70 eV |
| MS Scan Range | 35-350 m/z |
Visualizing Workflows
The following diagrams, created using the DOT language, illustrate key experimental and logical workflows related to this compound research.
Caption: Workflow for the biocatalytic synthesis of this compound.
Caption: Workflow for the analysis of this compound in a beverage sample.
Conclusion
This compound is more than just a simple flavoring agent; it is a versatile compound with a range of applications in scientific research. Its properties as a solvent, its role in organic synthesis, and its use in the development of sustainable biocatalytic processes make it a valuable tool for researchers. The experimental protocols and workflows provided in this guide offer a practical foundation for the effective utilization of this compound in a laboratory setting. As research continues to evolve, particularly in the areas of green chemistry and novel drug delivery systems, the applications of this compound are likely to expand further.
References
- 1. Enzymatic Kinetic Resolution of Secondary Alcohols Using an Ionic Anhydride Generated In Situ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. journals.iau.ir [journals.iau.ir]
- 3. digilander.libero.it [digilander.libero.it]
- 4. oiccpress.com [oiccpress.com]
- 5. Enhancing Drug Quality with Pharma Grade Solvents [purosolv.com]
- 6. Stereo- and Enantioselective Synthesis of Propionate-Derived Trisubstituted Alkene Motifs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Safe Handling of Isopropyl Propionate in a Laboratory Setting
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the safety, handling, and hazards associated with isopropyl propionate in a laboratory environment. The information is intended to supplement, not replace, institutional safety protocols and the professional judgment of trained laboratory personnel.
Chemical and Physical Properties
This compound is a colorless liquid with a fruity odor.[1] It is a highly flammable ester commonly used as a solvent and in the formulation of flavorings and fragrances.[1][2] Understanding its physical and chemical properties is fundamental to its safe handling.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | References |
| Molecular Formula | C₆H₁₂O₂ | [3][4] |
| Molecular Weight | 116.16 g/mol | [4][5] |
| Appearance | Colorless to pale yellow liquid | [1][6] |
| Odor | Fruity, ester-like | [1][6] |
| Boiling Point | 108 - 110 °C | [3][6] |
| Melting Point | -75.9 °C (estimate) | [3] |
| Flash Point | 15 °C (59 °F) | [3][7] |
| Density | 0.82 - 0.88 g/cm³ | [6] |
| Vapor Pressure | 21.6 mmHg at 25°C | [3] |
| Water Solubility | Slightly soluble | [3][5] |
| Auto-ignition Temperature | No data available | [6] |
Hazard Identification and Classification
This compound is classified as a highly flammable liquid and vapor.[6][8] It is crucial to be aware of its potential hazards to mitigate risks in the laboratory.
Table 2: GHS Hazard Classification for this compound
| Hazard Class | Category | Hazard Statement | Signal Word | Pictogram | References |
| Flammable Liquids | 2 | H225: Highly flammable liquid and vapour | Danger | 🔥 | [6][8] |
NFPA 704 Diamond: [6]
-
Health (Blue): 0 - No hazard beyond that of ordinary combustible materials.
-
Flammability (Red): 3 - Can be ignited under almost all ambient temperature conditions.
-
Instability (Yellow): 0 - Normally stable, even under fire conditions.
-
Special (White): None
Safe Handling and Storage Protocols
Adherence to strict handling and storage protocols is paramount to ensure the safety of laboratory personnel and the integrity of the research environment.
Engineering Controls
-
Ventilation: All work with this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize the inhalation of vapors.[6][9]
-
Ignition Sources: Eliminate all potential ignition sources from the work area. This includes open flames, sparks, hot surfaces, and static discharge.[6][10] Use only non-sparking tools and explosion-proof equipment.[6][8]
-
Grounding: Ground and bond containers and receiving equipment during transfers to prevent the buildup of static electricity.[6][8]
Personal Protective Equipment (PPE)
A risk assessment should be conducted to determine the appropriate PPE for the specific task. The following provides general guidance:
Table 3: Recommended Personal Protective Equipment (PPE)
| Body Part | Protection | Specification | References |
| Eyes/Face | Safety glasses with side shields or goggles. A face shield may be required for splash hazards. | ANSI Z87.1 compliant | [6] |
| Hands | Chemical-resistant gloves. | Nitrile or other suitable material. Check manufacturer's compatibility data. | [6] |
| Body | Laboratory coat. | Fire-retardant material is recommended. | [6] |
| Respiratory | Not typically required with adequate engineering controls. | If ventilation is insufficient, use a NIOSH-approved respirator with organic vapor cartridges. | [6] |
Storage Requirements
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.[6][8]
-
Keep away from heat, sparks, open flames, and other ignition sources.[6][9]
-
Segregate from incompatible materials such as strong oxidizing agents, acids, and bases.[2][10] this compound can react with acids to liberate heat and with strong oxidizing acids in a vigorous, potentially ignitable reaction.[2]
Experimental Workflow and Methodologies
While specific experimental protocols will vary depending on the application, the following provides a generalized workflow for the safe use of this compound in a laboratory setting.
General Experimental Workflow
References
- 1. Direct anabolic metabolism of three-carbon propionate to a six-carbon metabolite occurs in vivo across tissues and species - PMC [pmc.ncbi.nlm.nih.gov]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. benchchem.com [benchchem.com]
- 4. Human Metabolome Database: Showing metabocard for this compound (HMDB0030056) [hmdb.ca]
- 5. chemicals.co.uk [chemicals.co.uk]
- 6. researchgate.net [researchgate.net]
- 7. Showing Compound this compound (FDB001363) - FooDB [foodb.ca]
- 8. journals.asm.org [journals.asm.org]
- 9. SOP: Flammable Liquids | PennEHRS [ehrs.upenn.edu]
- 10. Guidelines for Safe Laboratory Practices : NextGen Protocols [nextgen-protocols.org]
- 11. Safe Handling and Storage of Chemicals | Environmental Health & Safety [bu.edu]
Methodological & Application
Application Notes and Protocols: Isopropyl Propionate in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of isopropyl propionate as a solvent in various organic synthesis applications. This document includes its physical and chemical properties, safety information, and detailed experimental protocols for key reactions. This compound is a versatile ester solvent with a moderate boiling point and polarity, making it a suitable medium for a range of chemical transformations. Its biodegradable nature also positions it as a more environmentally friendly alternative to some conventional organic solvents.[1]
Properties of this compound
This compound is a colorless liquid with a characteristic fruity odor.[2][3] It is miscible with many organic solvents such as ethanol and ether, but has limited solubility in water.[1][2][3] Key physical and chemical properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₆H₁₂O₂ | [4] |
| Molecular Weight | 116.16 g/mol | [2] |
| Appearance | Colorless liquid | [2][3] |
| Odor | Fruity | [2][3] |
| Boiling Point | 108-111 °C | [5] |
| Melting Point | -73.2 °C | |
| Flash Point | 15 °C (59 °F) | [5] |
| Density | 0.872 g/cm³ at 20 °C | |
| Solubility in Water | Slightly soluble | [5] |
| Refractive Index | ~1.387 at 20 °C | [5] |
Safety and Handling
This compound is a flammable liquid and should be handled with appropriate safety precautions.[3] Store in a cool, well-ventilated area away from sources of ignition.[5] Use personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, when handling this solvent. Work in a well-ventilated fume hood to avoid inhalation of vapors. In case of skin contact, wash the affected area with soap and water. If inhaled, move to fresh air.
Applications in Organic Synthesis
This compound can be employed as a solvent in a variety of organic reactions, including esterification, palladium-catalyzed cross-coupling reactions, and enzymatic transformations.
Esterification Reactions
This compound can be synthesized via the esterification of propionic acid and isopropanol. This reaction can also serve as a model for using this compound as a solvent in other esterification processes. The following protocol is based on a study investigating the enhancement of this reaction using a pervaporation membrane reactor, which demonstrates the feasibility of achieving high conversion rates.
Table 2: Esterification of Propionic Acid with Isopropanol
| Parameter | Condition | Result | Reference |
| Catalyst | Amberlyst 15 | - | [6] |
| Catalyst Loading | 3-12 wt% (relative to propionic acid) | Higher loading increases conversion | [6] |
| Reactant Molar Ratio (Isopropanol:Propionic Acid) | 1:1 to 3:1 | Higher ratio can increase conversion | [6] |
| Temperature | 80 °C | - | [7] |
| Reaction Time | 3 hours | Up to 90% conversion with pervaporation | [6] |
Experimental Protocol: Synthesis of this compound
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add propionic acid and isopropanol.
-
Catalyst Addition: Add the acid catalyst (e.g., Amberlyst 15, 5 wt% of the total mass of reactants).
-
Heating: Heat the reaction mixture to reflux (approximately 100-110 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by gas chromatography (GC) or thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete (typically several hours), cool the mixture to room temperature. Neutralize the catalyst with a mild base (e.g., sodium bicarbonate solution).
-
Extraction: Transfer the mixture to a separatory funnel and wash with water to remove any remaining acid and alcohol.
-
Drying and Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and purify the this compound by distillation.
Caption: Workflow for the synthesis of this compound.
Proposed Protocol for Suzuki-Miyaura Cross-Coupling
While specific literature on using this compound as a solvent for Suzuki-Miyaura coupling is limited, its properties as a polar aprotic solvent suggest its potential applicability. Esters, in general, are known to be effective solvents for this reaction. The following is a proposed protocol based on general procedures for Suzuki-Miyaura couplings.
Table 3: Proposed Conditions for Suzuki-Miyaura Coupling
| Parameter | Proposed Condition |
| Reactants | Aryl halide (1.0 equiv), Arylboronic acid (1.2 equiv) |
| Catalyst | Pd(PPh₃)₄ (0.03 equiv) |
| Base | K₂CO₃ (2.0 equiv) |
| Solvent | This compound |
| Temperature | 80-100 °C |
| Reaction Time | 2-12 hours |
Experimental Protocol: Suzuki-Miyaura Cross-Coupling (Proposed)
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the aryl halide, arylboronic acid, and potassium carbonate.
-
Solvent and Catalyst Addition: Add this compound as the solvent, followed by the palladium catalyst.
-
Degassing: Degas the reaction mixture by bubbling the inert gas through the solution for 10-15 minutes.
-
Heating: Heat the reaction mixture to the desired temperature (e.g., 90 °C) with stirring.
-
Monitoring: Monitor the reaction progress by TLC or GC.
-
Work-up: Upon completion, cool the reaction to room temperature and dilute with a suitable organic solvent (e.g., ethyl acetate).
-
Filtration and Extraction: Filter the mixture through a pad of celite to remove the catalyst and inorganic salts. Wash the filtrate with water and brine.
-
Drying and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
References
- 1. This compound [stenutz.eu]
- 2. CAS 637-78-5: this compound | CymitQuimica [cymitquimica.com]
- 3. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 4. This compound | C6H12O2 | CID 12508 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound, 637-78-5 [thegoodscentscompany.com]
- 6. journals.iau.ir [journals.iau.ir]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols: Isopropyl Propionate as a Versatile Building Block for Ester Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of isopropyl propionate as a fundamental building block in the synthesis of a variety of esters. This document details established chemical and enzymatic methodologies, offering structured protocols and quantitative data to support researchers in the fields of organic synthesis, materials science, and drug development. While esters derived from this compound are not typically direct modulators of signaling pathways, their roles as key intermediates, solvents, and formulation excipients are critical in the broader context of pharmaceutical and chemical research.
Introduction to this compound in Ester Synthesis
This compound is a colorless liquid ester with a characteristic fruity odor, making it a valuable compound in the flavor and fragrance industries.[1] Beyond its sensory applications, its chemical structure allows it to serve as a versatile precursor in organic synthesis, particularly in the formation of other esters through transesterification or as a benchmark compound for esterification studies.[1] Its utility spans from the synthesis of fatty acid esters for biofuels and cosmetics to the preparation of specialty esters for pharmaceutical formulations.[2][3]
Chemical Synthesis of Esters Using this compound
Fischer-Speier Esterification
Fischer-Speier esterification is a classic acid-catalyzed reaction between a carboxylic acid and an alcohol to produce an ester and water.[4] While this compound is itself an ester, the principles of Fischer esterification are fundamental to its synthesis and to its use in acid-catalyzed transesterification reactions. To drive the reversible reaction toward the product, water is typically removed as it is formed, often through azeotropic distillation with a Dean-Stark apparatus.[5]
General Protocol for Acid-Catalyzed Esterification:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a Dean-Stark trap, combine the carboxylic acid, the alcohol (in this case, isopropanol for the synthesis of this compound, or another alcohol for transesterification), and an inert solvent that forms an azeotrope with water (e.g., toluene).
-
Catalyst Addition: Add a catalytic amount of a strong acid, such as concentrated sulfuric acid or p-toluenesulfonic acid.[6]
-
Reaction: Heat the mixture to reflux. The water produced during the reaction will be collected in the Dean-Stark trap.
-
Monitoring: Monitor the progress of the reaction by observing the amount of water collected or by analytical techniques such as gas chromatography (GC) or thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Wash the organic layer with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a wash with brine.
-
Purification: Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate), filter, and concentrate the solvent under reduced pressure. The crude ester can be further purified by distillation.[7]
Table 1: Quantitative Data for Acid-Catalyzed Esterification of Propionic Acid and Isopropanol [8][9]
| Parameter | Value | Reference |
| Reactants | Propionic Acid, Isopropanol | [8][9] |
| Catalyst | Sulfuric Acid | [8][9] |
| Molar Ratio (Isopropanol:Propionic Acid) | 1:1 to 1.5:1 | [8] |
| Catalyst Loading | 0.089 to 0.447 kmol/m³ | [8] |
| Temperature | 50-80°C | [8] |
| Conversion of Propionic Acid | Up to ~70% (without pervaporation) | [8] |
Note: The use of a pervaporation reactor to remove water can significantly increase the conversion of propionic acid.[8]
Transesterification
Transesterification is a process where the alkoxy group of an ester is exchanged with that of an alcohol.[10] this compound can be used as a starting material to synthesize other propionate esters. This reaction can be catalyzed by either acids or bases.
Protocol for Microwave-Assisted Transesterification of Crude Palm Oil with Isopropanol: [11]
This protocol details the synthesis of fatty acid isopropyl esters, a type of biodiesel.
-
Catalyst Preparation: Dissolve potassium hydroxide (KOH) in isopropanol until a homogenous solution is obtained.
-
Reaction Setup: Place the crude palm oil (CPO) in a three-neck flask equipped for microwave heating.
-
Reaction: Add the catalyst-isopropanol solution to the CPO. The reaction is carried out in a microwave reactor at a controlled temperature (e.g., 70°C) for a short duration (e.g., 1-5 minutes).
-
Purification:
-
Separate the resulting isopropyl esters from the glycerol byproduct.
-
Wash the ester layer with warm water.
-
Dry the final product by heating to remove any residual water.
-
Table 2: Quantitative Data for Microwave-Assisted Transesterification of Crude Palm Oil with Isopropanol [3][11]
| Parameter | Value | Reference |
| Reactants | Crude Palm Oil (CPO), Isopropanol | [3][11] |
| Catalyst | Potassium Hydroxide (KOH) | [11] |
| Molar Ratio (CPO:Isopropanol) | 1:11 | [3][11] |
| Catalyst Concentration (% w/w of CPO) | 0.2% | [3][11] |
| Temperature | 70°C | [11] |
| Reaction Time (Microwave) | 5 minutes | [3][11] |
| Yield of Fatty Acid Isopropyl Esters | 80.5% | [3][11] |
Enzymatic Synthesis of Esters
Enzymatic synthesis offers a green and highly selective alternative to chemical methods, operating under milder conditions and often requiring less extensive purification.[12] Lipases are commonly used enzymes for esterification and transesterification reactions.
Protocol for Enzymatic Synthesis of Isopropyl Acetate: [12]
This protocol uses immobilized lipase from Bacillus cereus for the synthesis of isopropyl acetate from isopropanol and acetic acid.
-
Reaction Mixture: In a sealed vessel, combine isopropanol, acetic acid, and the immobilized lipase in a suitable organic solvent (e.g., n-heptane).
-
Incubation: Incubate the mixture at a specific temperature (e.g., 55°C) with continuous shaking.
-
Water Removal (Optional but Recommended): The addition of molecular sieves can significantly increase the ester yield by removing the water produced during the reaction.[12]
-
Monitoring: The reaction progress can be monitored by gas-liquid chromatography (GLC).
-
Enzyme Recovery: After the reaction, the immobilized enzyme can be recovered by filtration and reused for subsequent batches.
-
Product Isolation: The product, isopropyl acetate, can be isolated from the reaction mixture after removal of the solvent.
Table 3: Quantitative Data for Enzymatic Synthesis of Isopropyl Acetate [12][13]
| Parameter | Value | Reference |
| Reactants | Isopropanol, Acetic Acid | [12][13] |
| Biocatalyst | Immobilized Bacillus cereus lipase on silica | [12][13] |
| Molar Ratio (Isopropanol:Acetic Acid) | 100 mM : 75 mM | [12][13] |
| Biocatalyst Concentration | 25 mg | [12][13] |
| Solvent | n-heptane | [12][13] |
| Temperature | 55°C | [12][13] |
| Reaction Time | 9 hours | [12][13] |
| Product Concentration (without molecular sieves) | 66.0 mM | [12][13] |
| Product Concentration (with molecular sieves) | 73.0 mM | [12][13] |
Visualizing Synthetic Workflows
The following diagrams, generated using the DOT language, illustrate the logical flow of the described synthetic protocols.
Caption: Workflow for Fischer-Speier Esterification.
Caption: Workflow for Enzymatic Ester Synthesis.
Applications in Drug Development and Research
While esters synthesized from this compound are not typically identified as direct participants in cellular signaling pathways, their application in the pharmaceutical industry is significant. They are frequently employed as:
-
Solvents: Their favorable solubility characteristics make them suitable for dissolving drug candidates for analysis and synthesis.
-
Excipients: In drug formulations, they can act as emollients, thickening agents, and lubricants.[3]
-
Synthetic Intermediates: They serve as foundational molecules for the construction of more complex and biologically active compounds.
The synthesis of high-purity esters is crucial in these applications to avoid the introduction of impurities that could affect the efficacy or safety of a final pharmaceutical product. The protocols outlined in these notes provide a basis for producing such high-quality materials.
References
- 1. kerwa.ucr.ac.cr [kerwa.ucr.ac.cr]
- 2. cerritos.edu [cerritos.edu]
- 3. researchgate.net [researchgate.net]
- 4. Study Prep in Pearson+ | College Exam Prep Videos & Practice Problems [pearson.com]
- 5. benchchem.com [benchchem.com]
- 6. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 7. fjetland.cm.utexas.edu [fjetland.cm.utexas.edu]
- 8. researchgate.net [researchgate.net]
- 9. jetir.org [jetir.org]
- 10. m.youtube.com [m.youtube.com]
- 11. ijtech.eng.ui.ac.id [ijtech.eng.ui.ac.id]
- 12. Enzymatic Synthesis of Isopropyl Acetate by Immobilized Bacillus cereus Lipase in Organic Medium - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols for the Laboratory Synthesis of Isopropyl Propionate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the laboratory synthesis of isopropyl propionate, a common ester utilized as a flavoring agent, solvent, and intermediate in organic synthesis. The primary method described is the Fischer esterification of propionic acid with isopropanol, a robust and widely used reaction. This application note includes a comprehensive experimental protocol, a summary of quantitative data from optimization studies, and a visual representation of the experimental workflow.
Introduction
This compound (C₆H₁₂O₂) is a colorless liquid with a characteristic fruity odor.[1] Its synthesis is a fundamental example of esterification, a key reaction in organic chemistry. For researchers in drug development and other scientific fields, the ability to synthesize esters like this compound efficiently and with high purity is essential. This protocol focuses on the Fischer esterification method, which involves the acid-catalyzed reaction between a carboxylic acid (propionic acid) and an alcohol (isopropanol).[2][3][4] While traditional homogeneous catalysts like sulfuric acid are effective, this document also addresses the use of heterogeneous catalysts, such as ion-exchange resins, which offer advantages in terms of separation and catalyst reusability.[1][5]
Data Presentation
The following table summarizes quantitative data from a study optimizing the synthesis of this compound using an ion-exchange resin (Amberlyst 15) as the catalyst. The data highlights the influence of key reaction parameters on the conversion of propionic acid.
| Catalyst Loading (% w/w of propionic acid) | Molar Ratio (Isopropanol:Propionic Acid) | Temperature (°C) | Propionic Acid Conversion (%) |
| 7 | 1:1 | 70 | ~60 |
| 11 | 1:1 | 70 | ~70 |
| 9 | 1:1 | 60 | ~55 |
| 9 | 1:1 | 80 | ~75 |
| 9 | 2:1 | 70 | ~80 |
| 9 | 3:1 | 70 | ~83 |
Data adapted from Chandane, V. S., et al. (2017). Esterification of propionic acid with isopropyl alcohol over ion exchange resins: Optimization and kinetics.[4]
Experimental Protocols
This section details the methodology for the synthesis of this compound via Fischer esterification using a solid acid catalyst.
Materials and Equipment:
-
Propionic acid (≥99%)
-
Isopropanol (≥99%)
-
Amberlyst 15 ion-exchange resin (or concentrated sulfuric acid as an alternative)
-
Sodium bicarbonate (NaHCO₃), saturated solution
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask (100 mL)
-
Reflux condenser
-
Heating mantle with magnetic stirrer and stir bar
-
Separatory funnel (250 mL)
-
Beakers and Erlenmeyer flasks
-
Distillation apparatus (simple or fractional)
-
Rotary evaporator (optional)
-
pH paper
Procedure:
-
Reaction Setup:
-
To a 100 mL round-bottom flask, add 0.2 moles of propionic acid and 0.4 moles of isopropanol (a 1:2 molar ratio).[4]
-
Add the acid catalyst. For Amberlyst 15, use 9% by weight of the propionic acid.[4] Alternatively, cautiously add 1-2 mL of concentrated sulfuric acid.
-
Add a magnetic stir bar to the flask.
-
Attach a reflux condenser to the flask and ensure a steady flow of cooling water.
-
-
Esterification Reaction:
-
Heat the mixture to reflux using a heating mantle, while stirring continuously. A gentle boil should be maintained.
-
Allow the reaction to reflux for 2-3 hours. The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC) if desired.
-
-
Work-up and Neutralization:
-
After the reflux period, allow the reaction mixture to cool to room temperature.
-
If using an ion-exchange resin, filter the mixture to remove the catalyst beads.
-
Transfer the cooled mixture to a 250 mL separatory funnel.
-
Slowly add a saturated solution of sodium bicarbonate to the separatory funnel to neutralize the acidic catalyst and any unreacted propionic acid. Caution: Carbon dioxide gas will be evolved. Vent the separatory funnel frequently by inverting it and opening the stopcock.
-
Continue adding the sodium bicarbonate solution until the aqueous layer is neutral or slightly basic (test with pH paper).
-
Allow the layers to separate. The upper organic layer contains the this compound.
-
Drain and discard the lower aqueous layer.
-
-
Washing and Drying:
-
Wash the organic layer with 20-30 mL of deionized water to remove any remaining salts.
-
Separate and discard the aqueous layer.
-
Transfer the organic layer to a clean, dry Erlenmeyer flask.
-
Add a small amount of anhydrous sodium sulfate or magnesium sulfate to the flask to dry the ester. Swirl the flask occasionally for 10-15 minutes. The drying agent should no longer clump together when the solution is dry.
-
-
Purification:
-
Decant or filter the dried ester into a clean, dry round-bottom flask suitable for distillation.
-
Purify the this compound by simple or fractional distillation. Collect the fraction that boils at approximately 109-111°C.[1]
-
Alternatively, the solvent can be removed using a rotary evaporator if the isopropanol was used in large excess.
-
-
Characterization:
Mandatory Visualization
Caption: Experimental workflow for the synthesis of this compound.
References
Application Notes and Protocols for the Synthesis of Isopropyl Propionate via Fischer-Speier Esterification
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of isopropyl propionate through Fischer-Speier esterification. The synthesis involves the acid-catalyzed reaction of propanoic acid and isopropanol.
Introduction
Fischer-Speier esterification is a classic and widely used method for the synthesis of esters from carboxylic acids and alcohols, catalyzed by a strong acid.[1][2] This reaction is reversible, and therefore, strategies are often employed to drive the equilibrium towards the product, such as using an excess of one reactant or removing water as it is formed.[3][4] this compound is a valuable ester with a characteristic fruity odor, finding applications as a solvent and in the fragrance industry.[5]
Reaction and Mechanism
The overall reaction for the synthesis of this compound is as follows:
Propanoic Acid + Isopropanol ⇌ this compound + Water
The reaction is typically catalyzed by a strong acid, such as sulfuric acid (H₂SO₄). The mechanism involves the initial protonation of the carbonyl oxygen of the carboxylic acid by the catalyst, which increases the electrophilicity of the carbonyl carbon. The alcohol then acts as a nucleophile, attacking the carbonyl carbon. Subsequent proton transfer and elimination of a water molecule yield the ester.[1][3]
Caption: Mechanism of Fischer-Speier Esterification.
Experimental Protocol
This protocol is adapted from established Fischer esterification procedures and optimized for the synthesis of this compound.
3.1. Materials and Reagents
| Reagent/Material | Grade | Supplier |
| Propanoic Acid | ≥99% | Sigma-Aldrich |
| Isopropanol | Anhydrous, ≥99.5% | Sigma-Aldrich |
| Sulfuric Acid | Concentrated (95-98%) | Sigma-Aldrich |
| Sodium Bicarbonate | Saturated Solution | Fisher Scientific |
| Anhydrous Sodium Sulfate | Granular | Fisher Scientific |
| Diethyl Ether | ACS Grade | VWR |
3.2. Equipment
-
Round-bottom flask (250 mL)
-
Reflux condenser
-
Heating mantle with magnetic stirrer
-
Separatory funnel (250 mL)
-
Erlenmeyer flasks
-
Distillation apparatus
-
Rotary evaporator (optional)
3.3. Reaction Setup and Procedure
Caption: Experimental Workflow for this compound Synthesis.
-
Reactant Charging: In a 250 mL round-bottom flask equipped with a magnetic stir bar, combine propanoic acid (0.7 mol) and isopropanol (0.5 mol).
-
Catalyst Addition: Slowly and carefully add concentrated sulfuric acid (2-3 mL) to the stirred mixture. Caution: The addition of sulfuric acid is exothermic.
-
Reflux: Attach a reflux condenser and heat the mixture to a gentle reflux using a heating mantle. Maintain the reflux for 1-2 hours. The reaction temperature should be controlled at approximately 108-113°C.
-
Cooling and Quenching: After the reflux period, allow the reaction mixture to cool to room temperature. Transfer the cooled mixture to a 250 mL separatory funnel.
-
Work-up and Extraction:
-
Wash the organic layer with 50 mL of deionized water.
-
Carefully neutralize the excess acid by washing with a saturated sodium bicarbonate solution (2 x 50 mL). Caution: CO₂ evolution will cause pressure buildup in the separatory funnel. Vent frequently.
-
Wash the organic layer with 50 mL of brine (saturated NaCl solution).
-
-
Drying: Separate the organic layer and dry it over anhydrous sodium sulfate.
-
Purification:
-
Decant or filter the dried organic layer into a clean, dry round-bottom flask.
-
Purify the crude this compound by simple distillation. Collect the fraction boiling between 109-111°C.
-
3.4. Safety Precautions
-
All procedures should be performed in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[6]
-
Concentrated sulfuric acid is highly corrosive and a strong oxidizing agent. Handle with extreme care.[7][8]
-
Propanoic acid and isopropanol are flammable. Keep away from open flames and ignition sources.[9]
Data Presentation
4.1. Reactant and Product Properties
| Compound | Molar Mass ( g/mol ) | Boiling Point (°C) | Density (g/mL) |
| Propanoic Acid | 74.08 | 141 | 0.99 |
| Isopropanol | 60.10 | 82.6 | 0.786 |
| This compound | 116.16 | 109-111 | 0.868 |
4.2. Typical Reaction Parameters and Yield
| Parameter | Value |
| Molar Ratio (Propanoic Acid:Isopropanol) | 1.4:1 |
| Catalyst | Concentrated H₂SO₄ |
| Reaction Temperature | 108-113°C |
| Reaction Time | 1-2 hours |
| Expected Yield | >90% |
| Purity (by GC) | >99% |
Note: A patent describing a similar continuous process reported a yield of 97.12% and a purity of 99.8%.[3]
Characterization of this compound
5.1. Infrared (IR) Spectroscopy
| Wavenumber (cm⁻¹) | Assignment |
| ~2980 | C-H stretch (alkane) |
| ~1735 | C=O stretch (ester) |
| ~1180 | C-O stretch (ester) |
5.2. ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy (CDCl₃, 400 MHz)
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| 4.98 | septet | 1H | -OCH(CH₃)₂ |
| 2.25 | quartet | 2H | -CH₂CH₃ |
| 1.21 | doublet | 6H | -OCH(CH₃)₂ |
| 1.12 | triplet | 3H | -CH₂CH₃ |
5.3. ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy (CDCl₃, 100 MHz)
| Chemical Shift (ppm) | Assignment |
| 174.5 | C=O |
| 67.5 | -OCH(CH₃)₂ |
| 27.8 | -CH₂CH₃ |
| 21.8 | -OCH(CH₃)₂ |
| 9.1 | -CH₂CH₃ |
5.4. Gas Chromatography-Mass Spectrometry (GC-MS)
| Retention Time (min) | Major Fragments (m/z) |
| Varies with conditions | 116 (M+), 74, 57, 43 |
References
- 1. Showing Compound this compound (FDB001363) - FooDB [foodb.ca]
- 2. Human Metabolome Database: Showing metabocard for this compound (HMDB0030056) [hmdb.ca]
- 3. Study Prep in Pearson+ | College Exam Prep Videos & Practice Problems [pearson.com]
- 4. Ester - Wikipedia [en.wikipedia.org]
- 5. US2666735A - Purification of isopropyl alcohol - Google Patents [patents.google.com]
- 6. westlab.com.au [westlab.com.au]
- 7. chemistry.ucmerced.edu [chemistry.ucmerced.edu]
- 8. teck.com [teck.com]
- 9. airgas.com [airgas.com]
Application Notes and Protocols for the Analytical Determination of Isopropyl Propionate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the detection and quantification of isopropyl propionate, a common solvent and flavoring agent. The protocols described herein are based on established analytical techniques, primarily Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC). While specific validated performance data for this compound is not widely available in published literature, the following methods are adapted from validated analyses of structurally related compounds and represent robust starting points for method development and validation.
Gas Chromatography with Flame Ionization Detection (GC-FID)
Gas chromatography is a highly suitable technique for the analysis of volatile compounds like this compound. Coupled with a Flame Ionization Detector (FID), this method offers high sensitivity and a wide linear range.
Experimental Protocol: GC-FID
Objective: To quantify this compound in a liquid sample.
Instrumentation:
-
Gas Chromatograph equipped with a Flame Ionization Detector (FID)
-
Capillary GC column: A polar column such as a DB-WAX (30 m x 0.25 mm ID, 0.25 µm film thickness) is recommended for good peak shape and resolution.
-
Autosampler
-
Data acquisition and processing software
Reagents and Materials:
-
This compound standard (≥99% purity)
-
Internal standard (e.g., n-butanol or other suitable non-interfering volatile compound)
-
Solvent for dilution (e.g., methanol, ethyl acetate, or hexane, ensuring no co-elution with the analyte or internal standard)
-
Volumetric flasks and pipettes
-
GC vials with septa
Sample Preparation:
-
Standard Stock Solution: Accurately weigh a known amount of this compound standard and dissolve it in the chosen solvent in a volumetric flask to prepare a stock solution of known concentration (e.g., 1000 µg/mL).
-
Internal Standard (IS) Stock Solution: Prepare a stock solution of the internal standard in the same manner (e.g., 1000 µg/mL).
-
Calibration Standards: Prepare a series of calibration standards by diluting the this compound stock solution with the solvent to cover the expected concentration range of the samples. Spike each calibration standard with a fixed concentration of the internal standard. A typical calibration range might be 1-100 µg/mL.
-
Sample Preparation: Accurately dilute the sample containing this compound with the solvent to bring the analyte concentration within the calibration range. Add the same fixed concentration of the internal standard as in the calibration standards.
GC-FID Operating Conditions:
| Parameter | Recommended Setting |
| Column | DB-WAX, 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Carrier Gas | Helium or Nitrogen |
| Flow Rate | 1.0 mL/min (constant flow) |
| Injector Temperature | 250 °C |
| Injection Volume | 1 µL |
| Split Ratio | 50:1 (can be optimized based on concentration) |
| Oven Temperature Program | Initial: 50 °C (hold for 2 min) Ramp: 10 °C/min to 150 °C (hold for 5 min) |
| Detector | Flame Ionization Detector (FID) |
| Detector Temperature | 280 °C |
| Hydrogen Flow | 30 mL/min |
| Air Flow | 300 mL/min |
| Makeup Gas (N2) | 25 mL/min |
Data Analysis:
-
Generate a calibration curve by plotting the ratio of the peak area of this compound to the peak area of the internal standard against the concentration of the this compound standards.
-
Perform a linear regression analysis on the calibration curve. The correlation coefficient (r²) should be ≥ 0.995.
-
Quantify the amount of this compound in the samples by applying the peak area ratio of the sample to the regression equation of the calibration curve.
Expected Quantitative Performance (Based on structurally similar compounds)
The following table summarizes the typical performance characteristics that can be expected from a validated GC-FID method for this compound. These values are based on data from the analysis of related volatile esters and alcohols and should be confirmed during in-house method validation.[1][2]
| Parameter | Expected Performance |
| Linearity (r²) | ≥ 0.995 |
| Limit of Detection (LOD) | 0.1 - 1 µg/mL |
| Limit of Quantification (LOQ) | 0.5 - 5 µg/mL |
| Accuracy (% Recovery) | 95 - 105% |
| Precision (% RSD) | < 5% |
Workflow Diagram: GC-FID Analysis
Caption: Workflow for the quantification of this compound by GC-FID.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
While GC is often preferred for volatile esters, HPLC can also be a viable technique, particularly when the sample matrix is not suitable for direct GC injection or when analyzing for less volatile impurities alongside this compound. As this compound has a weak chromophore, detection is typically performed at a low UV wavelength.
Experimental Protocol: HPLC-UV
Objective: To quantify this compound in a liquid sample.
Instrumentation:
-
HPLC system with a quaternary or binary pump
-
UV-Vis or Diode Array Detector (DAD)
-
Reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size)
-
Autosampler
-
Data acquisition and processing software
Reagents and Materials:
-
This compound standard (≥99% purity)
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Volumetric flasks and pipettes
-
HPLC vials with caps
Sample Preparation:
-
Standard Stock Solution: Prepare a stock solution of this compound in the mobile phase (e.g., 1000 µg/mL).
-
Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with the mobile phase to cover the desired concentration range (e.g., 10-200 µg/mL).
-
Sample Preparation: Dilute the sample with the mobile phase to ensure the concentration of this compound falls within the calibration range. Filter the final solution through a 0.45 µm syringe filter before injection.
HPLC-UV Operating Conditions:
| Parameter | Recommended Setting |
| Column | C18, 150 mm x 4.6 mm, 5 µm |
| Mobile Phase | Isocratic: Acetonitrile:Water (50:50, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| UV Detection Wavelength | 210 nm |
Data Analysis:
-
Generate an external standard calibration curve by plotting the peak area of this compound against the concentration of the standards.
-
Perform a linear regression analysis. The correlation coefficient (r²) should be ≥ 0.995.
-
Quantify the amount of this compound in the filtered samples by comparing their peak areas to the calibration curve.
Expected Quantitative Performance (Based on structurally similar compounds)
The following table presents typical performance characteristics for an HPLC-UV method for a related propionate compound. These should be established during method validation for this compound.
| Parameter | Expected Performance |
| Linearity (r²) | ≥ 0.995 |
| Limit of Detection (LOD) | 1 - 5 µg/mL |
| Limit of Quantification (LOQ) | 5 - 15 µg/mL |
| Accuracy (% Recovery) | 98 - 102% |
| Precision (% RSD) | < 2% |
Workflow Diagram: HPLC-UV Analysis
Caption: Workflow for the quantification of this compound by HPLC-UV.
Method Validation Considerations
The presented protocols should be fully validated for their intended use. Key validation parameters to assess according to ICH guidelines (Q2(R1)) include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.
-
Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of test results obtained by the method to the true value. This is often assessed by spike/recovery studies.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst variability).
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage.
References
Application Note: Gas Chromatography Analysis of Isopropyl Propionate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isopropyl propionate is an ester recognized for its characteristic fruity, ethereal odor, and is utilized as a flavoring agent and fragrance ingredient in various industries, including pharmaceuticals and consumer products. Its accurate quantification is essential for quality control, formulation development, and stability testing. Gas chromatography with Flame Ionization Detection (GC-FID) is a robust and widely used technique for the analysis of volatile and semi-volatile compounds such as this compound, offering high sensitivity and reliability.
This document provides a detailed protocol for the determination of this compound using GC-FID. The methodologies outlined herein are intended as a starting point for method development and validation by analytical scientists.
Experimental Protocols
Safety Precautions
This compound is a highly flammable liquid and vapor.[1][2][3] All handling of this substance and its solutions should be performed in a well-ventilated area, away from ignition sources.[1][2][4] Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, must be worn. Store the compound in a tightly closed container in a cool, well-ventilated place.[1][4]
Materials and Reagents
-
This compound (CAS No. 637-78-5), analytical standard grade
-
Hexane or Dichloromethane, HPLC or GC grade
-
Internal Standard (e.g., n-heptyl acetate or other non-interfering ester), analytical standard grade
-
Volumetric flasks and pipettes, Class A
-
GC vials with caps and septa
Standard and Sample Preparation
2.3.1. Standard Stock Solution (1000 µg/mL)
-
Accurately weigh approximately 100 mg of this compound into a 100 mL volumetric flask.
-
Dissolve and dilute to the mark with a suitable solvent such as hexane or dichloromethane.
-
This stock solution can be used to prepare a series of calibration standards.
2.3.2. Internal Standard (IS) Stock Solution (1000 µg/mL)
-
Accurately weigh approximately 100 mg of the selected internal standard into a 100 mL volumetric flask.
-
Dissolve and dilute to the mark with the same solvent used for the analyte.
2.3.3. Calibration Standards
-
Prepare a series of calibration standards by diluting the standard stock solution to concentrations ranging from approximately 1 µg/mL to 100 µg/mL.
-
Spike each calibration standard with a constant concentration of the internal standard.
2.3.4. Sample Preparation
The appropriate sample preparation will depend on the matrix.
-
For liquid samples (e.g., liquid drug formulations, beverages): A direct injection after dilution or a liquid-liquid extraction (LLE) is recommended.
-
LLE Protocol:
-
To 1 mL of the liquid sample, add 1 mL of an immiscible organic solvent (e.g., hexane).
-
Add a known amount of the internal standard.
-
Vortex the mixture for 1-2 minutes.
-
Allow the layers to separate.
-
Carefully transfer the organic layer to a GC vial for analysis.
-
-
-
For solid or semi-solid samples (e.g., powders, creams): Headspace sampling or solid-phase microextraction (SPME) is suggested to isolate the volatile this compound.
Instrumentation and Analytical Conditions
The following parameters are provided as a starting point for method development and may require optimization.
Gas Chromatography with Flame Ionization Detection (GC-FID)
| Parameter | Recommended Starting Condition |
| GC System | Agilent 7890 GC system or equivalent |
| Column | A mid-polarity column such as a DB-624 (30 m x 0.25 mm I.D., 1.4 µm film thickness) or a polar column like a CP-Wax 57 CB is recommended for esters. |
| Carrier Gas | Helium or Hydrogen |
| Flow Rate | 1.0 mL/min (constant flow) |
| Inlet Temperature | 250°C |
| Injection Volume | 1 µL |
| Injection Mode | Split (e.g., 50:1) or Splitless for trace analysis |
| Oven Temperature Program | Initial: 50°C (hold for 2 min) Ramp: 10°C/min to 220°C Hold: 5 min at 220°C |
| Detector | Flame Ionization Detector (FID) |
| Detector Temperature | 280°C |
| Hydrogen Flow | 30 mL/min |
| Air Flow | 300 mL/min |
| Makeup Gas (N2 or He) | 25 mL/min |
Data Analysis and Quantification
-
Identification: The this compound peak is identified by its retention time, which should be confirmed by analyzing a pure standard under the same chromatographic conditions.
-
Quantification: A calibration curve is constructed by plotting the ratio of the peak area of this compound to the peak area of the internal standard against the concentration of the calibration standards. The concentration of this compound in the samples is then determined from this calibration curve.
Method Validation Parameters (for user validation)
For use in a regulated environment, the analytical method should be validated according to ICH Q2(R1) guidelines. Key validation parameters include:
| Parameter | Description |
| Specificity | The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. |
| Linearity | The ability to obtain test results that are directly proportional to the concentration of the analyte. A correlation coefficient (r²) of ≥ 0.999 is typically desired. |
| Range | The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity. |
| Accuracy | The closeness of the test results obtained by the method to the true value. Often determined by recovery studies. |
| Precision | The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. Includes repeatability (intra-day precision) and intermediate precision (inter-day precision). |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. |
| Limit of Quantification (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. |
| Robustness | A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters. |
Experimental Workflow Diagram
Caption: Workflow for the GC-FID analysis of this compound.
References
Application of Isopropyl Propionate in Natural Product Extraction: A Detailed Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the potential application of isopropyl propionate as a solvent for the extraction of natural products from various matrices. While less conventional than solvents like ethanol or hexane, its unique properties suggest a valuable role in specific extraction scenarios. These notes cover the physicochemical properties of this compound, a comparative analysis with other solvents, and detailed protocols for its use in laboratory settings.
Introduction to this compound as an Extraction Solvent
This compound is a colorless liquid ester with a characteristic fruity odor[1][2]. It is formed from isopropanol and propionic acid[2]. While its primary applications are in flavorings, fragrances, and as a solvent in coatings and adhesives, its properties as a moderately polar solvent make it a candidate for natural product extraction[1][2]. It is less dense than water and its vapors are heavier than air[1][3].
The principle of "like dissolves like" governs solvent extraction[4]. This compound's ester functional group provides a degree of polarity that allows for the dissolution of a range of semi-polar to non-polar compounds. This positions it as a potential alternative to traditional solvents, offering a different selectivity profile for isolating specific classes of phytochemicals.
Physicochemical Properties of this compound
A thorough understanding of a solvent's physical and chemical properties is crucial for designing effective extraction protocols. Key properties of this compound are summarized in the table below.
| Property | Value | References |
| Chemical Formula | C₆H₁₂O₂ | [1][2][3] |
| Molecular Weight | 116.16 g/mol | [1][2][3] |
| Appearance | Colorless liquid | [1][3] |
| Boiling Point | 108-110 °C | [1][3] |
| Melting Point | -75.9 °C (estimate) | [1][5] |
| Density | ~0.87 g/cm³ | [3][5] |
| Flash Point | 15-16.67 °C | [1][3][5][6] |
| Water Solubility | 5.95 mg/mL at 25 °C (Slightly soluble) | [3][5] |
| Miscibility | Miscible with alcohols and oils | [1] |
| Vapor Pressure | 22.53 mmHg | [5] |
Comparative Analysis with Common Extraction Solvents
The choice of solvent is a critical parameter in natural product extraction, influencing the yield, purity, and profile of the extracted compounds. The following table compares this compound with other commonly used solvents.
| Solvent | Polarity | Boiling Point (°C) | Advantages | Disadvantages |
| This compound | Moderately Polar | 108-110 | - Selective for moderately polar compounds- Relatively low boiling point for easy removal | - Limited data on extraction efficiency- Flammable |
| Ethanol | Polar | 78.37 | - "Green" solvent, low toxicity- Extracts a wide range of polar compounds | - May co-extract undesirable water-soluble compounds (e.g., chlorophyll, sugars)- Higher boiling point than some other solvents |
| Isopropyl Alcohol | Polar | 82.6 | - Good solvent for a range of polar compounds- Can be used for precipitation of DNA and other macromolecules | - Higher polarity may lead to extraction of impurities- Slightly longer processing times compared to ethanol |
| Hexane | Non-polar | 69 | - Excellent for extracting non-polar compounds (e.g., lipids, waxes)- Low boiling point | - Petroleum-derived, neurotoxic- Highly flammable |
| Acetone | Polar Aprotic | 56 | - Miscible with water and non-polar solvents- Good for extracting a wide range of compounds | - Can be reactive- Highly flammable |
| Water | Highly Polar | 100 | - Inexpensive, non-toxic, non-flammable- Good for extracting highly polar compounds (e.g., glycosides, some alkaloids) | - Can promote microbial growth- May not efficiently extract less polar bioactive compounds |
Experimental Protocol: General Procedure for Maceration Extraction using this compound
This protocol outlines a general procedure for the extraction of natural products from a dried plant matrix using this compound. This method is suitable for preliminary screening and small-scale extractions.
Materials:
-
Dried and powdered plant material
-
This compound (analytical grade)
-
Erlenmeyer flasks or beakers with stoppers/parafilm
-
Shaker or magnetic stirrer
-
Filter paper (e.g., Whatman No. 1)
-
Funnel
-
Rotary evaporator
-
Glass vials for sample storage
Procedure:
-
Sample Preparation:
-
Ensure the plant material is thoroughly dried to minimize the water content, which can affect extraction efficiency.
-
Grind the dried plant material into a fine powder to increase the surface area for solvent penetration.
-
-
Maceration:
-
Weigh a known amount of the powdered plant material (e.g., 10 g).
-
Place the powder in an Erlenmeyer flask.
-
Add a measured volume of this compound to achieve a desired solid-to-solvent ratio (e.g., 1:10 w/v).
-
Seal the flask to prevent solvent evaporation.
-
Place the flask on a shaker or use a magnetic stirrer to ensure continuous agitation.
-
Macerate for a predetermined period (e.g., 24-72 hours) at room temperature. The optimal time will vary depending on the plant material and target compounds.
-
-
Filtration:
-
After maceration, separate the extract from the solid plant residue by filtration through filter paper.
-
Wash the residue with a small volume of fresh this compound to recover any remaining extract.
-
Combine the filtrates.
-
-
Solvent Evaporation:
-
Concentrate the filtrate using a rotary evaporator. The water bath temperature should be set below the boiling point of this compound (e.g., 40-50 °C) under reduced pressure.
-
Continue evaporation until a crude extract is obtained.
-
-
Drying and Storage:
-
Dry the crude extract further in a vacuum oven or desiccator to remove any residual solvent.
-
Weigh the final dried extract to determine the extraction yield.
-
Store the extract in airtight glass vials in a cool, dark place.
-
Safety Precautions
This compound is a flammable liquid and should be handled with appropriate safety measures[1][3][5][7][8].
-
Flammability: Keep away from heat, sparks, open flames, and other ignition sources. Use in a well-ventilated area or a fume hood[3][5][7][8]. Ground and bond containers and receiving equipment to prevent static discharge[3][5][7].
-
Personal Protective Equipment (PPE): Wear safety glasses, chemical-resistant gloves, and a lab coat[5][7][8].
-
Inhalation: Avoid inhaling vapors. May cause dizziness or irritation[9].
-
Skin and Eye Contact: May cause skin and eye irritation[1][9]. In case of contact, rinse thoroughly with water[7][8].
-
Disposal: Dispose of waste this compound and contaminated materials according to local regulations. Do not discharge into sewer systems[3].
Visualizing the Workflow
The following diagram illustrates the general workflow for natural product extraction using this compound.
Potential Applications and Future Directions
This compound presents an interesting alternative for the extraction of moderately polar natural products. Its selectivity may prove advantageous for targeting specific compound classes that are not efficiently extracted with highly polar or non-polar solvents. Further research is needed to establish its efficacy across a broader range of plant materials and to develop optimized extraction protocols. Comparative studies with conventional solvents will be crucial in defining its niche in natural product research and development. Researchers are encouraged to explore its potential for the discovery of novel bioactive compounds.
References
- 1. Buy this compound | 637-78-5 [smolecule.com]
- 2. CAS 637-78-5: this compound | CymitQuimica [cymitquimica.com]
- 3. This compound - Safety Data Sheet [chemicalbook.com]
- 4. Techniques for extraction and isolation of natural products: a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. echemi.com [echemi.com]
- 6. This compound, 637-78-5 [thegoodscentscompany.com]
- 7. synerzine.com [synerzine.com]
- 8. tcichemicals.com [tcichemicals.com]
- 9. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
Isopropyl Propionate: A Versatile Solvent for Polymer Research
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Isopropyl propionate is emerging as a valuable solvent in polymer research due to its favorable combination of properties. This ester-based solvent offers a balance of moderate polarity, a convenient boiling point for easy removal, and good solubility for a range of non-polar and slightly polar polymers. These characteristics make it a suitable medium for various stages of polymer research, from synthesis and purification to characterization. This document provides detailed application notes and protocols for utilizing this compound as a solvent in key areas of polymer research.
Physicochemical Properties and Solubility Characteristics
This compound's utility as a solvent is rooted in its physical and chemical properties. A summary of these properties is presented in Table 1. Its moderate polarity allows it to dissolve a variety of polymers that are not soluble in highly polar or non-polar solvents.[1]
Table 1: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 637-78-5 |
| Molecular Formula | C₆H₁₂O₂ |
| Molecular Weight | 116.16 g/mol |
| Boiling Point | 109-111 °C[1] |
| Density | 0.863-0.869 g/cm³ (at 20°C) |
| Flash Point | 16.67 °C |
| Water Solubility | Slightly soluble |
| Miscibility | Miscible with most organic solvents like alcohols, ethers, and ketones.[1] |
The solubility of a polymer in a given solvent can be predicted by comparing their Hansen Solubility Parameters (HSP). The principle of "like dissolves like" suggests that polymers will dissolve best in solvents with similar HSP values. Table 2 provides the HSP values for this compound and several common polymers. The closer the HSP values between the solvent and the polymer, the higher the likelihood of good solubility.
Table 2: Hansen Solubility Parameters (HSP) of this compound and Common Polymers
| Substance | δD (Dispersion) | δP (Polar) | δH (Hydrogen Bonding) |
| This compound (estimated) | ~16.0 | ~6.0 | ~8.0 |
| Polystyrene (PS) | 18.5 | 4.5 | 2.9[2] |
| Polymethyl Methacrylate (PMMA) | 18.6 | 10.5 | 5.1[2] |
| Polyethylene Glycol (PEG) | 16.9 | 12.3 | 15.7 |
| Polyvinyl Chloride (PVC) | 19.2 | 7.9 | 3.4[2] |
Based on these parameters, this compound is expected to be a good solvent for polymers with moderate polarity, such as PMMA and potentially polystyrene, while its interaction with highly polar polymers like PEG might be more limited. Experimental validation is always recommended. For instance, while polystyrene is generally soluble in many organic solvents, its solubility in alcohols is limited.[3] However, the ester nature of this compound may enhance its solvating power for polystyrene compared to simple alcohols. High-molecular-mass PMMA has been shown to be soluble in mixtures of water and 2-propanol, suggesting that an ester of isopropanol could also be an effective solvent.[4]
Experimental Protocols
The following sections provide detailed protocols for key experiments in polymer research using this compound as a solvent.
Polymer Synthesis: Solution Polymerization of Methyl Methacrylate (MMA)
This protocol describes a general procedure for the solution polymerization of methyl methacrylate to synthesize polymethyl methacrylate (PMMA) using this compound as the solvent.
Figure 1: Workflow for the solution polymerization of MMA in this compound.
Materials:
-
Methyl methacrylate (MMA), inhibitor removed
-
This compound, anhydrous
-
Azobisisobutyronitrile (AIBN), initiator
-
Methanol, for precipitation
-
Nitrogen gas, inert atmosphere
-
Schlenk flask or similar reaction vessel with a condenser
-
Magnetic stirrer and heating mantle
-
Vacuum oven
Procedure:
-
Preparation: In a flame-dried Schlenk flask under a nitrogen atmosphere, dissolve the desired amount of AIBN initiator in anhydrous this compound.
-
Monomer Addition: Add the purified methyl methacrylate monomer to the initiator solution. The monomer-to-solvent ratio can be adjusted to control the reaction kinetics and the final polymer concentration.
-
Polymerization: Heat the reaction mixture to a specific temperature (e.g., 70°C) under constant stirring. The polymerization time will depend on the desired molecular weight and conversion.
-
Monitoring: The progress of the reaction can be monitored by taking aliquots at different time intervals and analyzing the monomer conversion by techniques such as ¹H NMR or by observing the increase in viscosity of the solution.
-
Termination and Precipitation: After the desired time, cool the reaction mixture to room temperature. Terminate the polymerization by pouring the viscous polymer solution into a large excess of a non-solvent, such as cold methanol, with vigorous stirring to precipitate the polymer.
-
Purification: Collect the precipitated PMMA by filtration. Wash the polymer repeatedly with fresh methanol to remove any unreacted monomer and initiator residues.
-
Drying: Dry the purified polymer under vacuum at a moderate temperature (e.g., 40-50°C) until a constant weight is achieved.
Polymer Characterization
This compound can be employed as a solvent for preparing polymer samples for various characterization techniques.
The viscosity of a dilute polymer solution is related to the polymer's molecular weight.[1][5][6][7] This protocol outlines the measurement of the intrinsic viscosity of a polymer using an Ubbelohde viscometer.
Figure 2: Workflow for determining the intrinsic viscosity of a polymer.
Materials:
-
Polymer sample
-
This compound, filtered
-
Ubbelohde viscometer
-
Volumetric flasks and pipettes
-
Constant temperature water bath
-
Stopwatch
Procedure:
-
Solution Preparation: Prepare a stock solution of the polymer in this compound at a known concentration (e.g., 1 g/dL). From this stock solution, prepare a series of dilutions in volumetric flasks.
-
Viscometer Setup: Clean the Ubbelohde viscometer thoroughly and place it in a constant temperature water bath until it reaches thermal equilibrium.
-
Solvent Efflux Time: Pipette a known volume of pure this compound into the viscometer. Measure the time it takes for the solvent to flow between the two marked points on the capillary (efflux time). Repeat this measurement at least three times to ensure accuracy.
-
Solution Efflux Time: For each polymer solution concentration, repeat the measurement of the efflux time.
-
Calculations:
-
Calculate the relative viscosity (η_rel) as the ratio of the solution efflux time to the solvent efflux time.
-
Calculate the specific viscosity (η_sp) as η_rel - 1.
-
Calculate the reduced viscosity (η_red) as η_sp / c, where c is the concentration.
-
Calculate the inherent viscosity (η_inh) as ln(η_rel) / c.
-
-
Data Analysis: Plot the reduced viscosity and inherent viscosity as a function of concentration. Extrapolate the data to zero concentration to obtain the intrinsic viscosity [η].
GPC/SEC is a powerful technique for determining the molecular weight distribution of a polymer.[8][9][10] The choice of a suitable solvent in which the polymer is fully soluble is crucial for accurate results.[8]
Protocol: GPC/SEC Analysis
Materials:
-
Polymer sample
-
This compound, HPLC grade
-
GPC/SEC system with a refractive index (RI) detector
-
Appropriate GPC columns (e.g., polystyrene-divinylbenzene based for non-aqueous solvents)
-
Syringe filters (e.g., 0.22 µm PTFE)
Procedure:
-
Sample Preparation: Dissolve the polymer sample in HPLC-grade this compound to a concentration of approximately 1-2 mg/mL.[11] Allow the sample to dissolve completely, which may take several hours for high molecular weight polymers.[11]
-
Filtration: Filter the polymer solution through a syringe filter to remove any particulate matter that could damage the GPC columns.
-
GPC/SEC System Setup:
-
Equilibrate the GPC/SEC system with this compound as the mobile phase at a constant flow rate.
-
Ensure the column and detector temperatures are stable.
-
-
Injection: Inject the filtered polymer solution into the GPC/SEC system.
-
Data Acquisition: Collect the chromatogram, which shows the detector response as a function of elution volume or time.
-
Calibration and Analysis:
-
Create a calibration curve using narrow molecular weight standards (e.g., polystyrene standards).
-
Use the calibration curve to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI) of the polymer sample from its chromatogram.
-
NMR spectroscopy provides detailed information about the chemical structure and composition of a polymer.
Protocol: NMR Sample Preparation
Materials:
-
Polymer sample
-
Deuterated solvent for locking (e.g., CDCl₃, if the polymer is soluble) or use of an external lock.
-
This compound
-
NMR tube
Procedure:
-
Dissolution: Dissolve approximately 5-20 mg of the polymer sample in about 0.6-0.7 mL of this compound directly in the NMR tube.
-
Homogenization: Ensure the solution is homogeneous. Gentle warming or vortexing can be used if necessary, but avoid degradation of the polymer.
-
Locking and Shimming:
-
If a deuterated solvent is not used as the primary solvent, an external lock or a small amount of a deuterated solvent in a sealed capillary can be used for locking the magnetic field.
-
Shim the magnetic field to obtain high resolution.
-
-
Acquisition: Acquire the desired NMR spectra (e.g., ¹H, ¹³C).
Note: The use of a non-deuterated solvent like this compound will result in large solvent signals in the ¹H NMR spectrum, which may obscure signals from the polymer. However, the ¹³C NMR spectrum will be less affected.
FTIR spectroscopy is used to identify the functional groups present in a polymer.
Figure 3: Workflow for FTIR analysis of a polymer film cast from this compound.
Protocol: FTIR Analysis of a Cast Film
Materials:
-
Polymer sample
-
This compound
-
IR-transparent substrate (e.g., KBr or NaCl salt plates)
-
Oven or hotplate
Procedure:
-
Solution Preparation: Prepare a dilute solution of the polymer in this compound (e.g., 1-5 wt%).
-
Film Casting: Cast a few drops of the polymer solution onto a clean IR-transparent substrate.[12]
-
Solvent Evaporation: Place the substrate in a low-temperature oven (e.g., 40-60°C) to slowly evaporate the this compound, leaving a thin, uniform polymer film.[12]
-
FTIR Analysis: Place the substrate with the polymer film in the sample holder of the FTIR spectrometer and acquire the infrared spectrum.
Safety Precautions
This compound is a flammable liquid and should be handled with appropriate safety precautions in a well-ventilated area, preferably in a fume hood.[5][6][7][13][14]
-
Flammability: Keep away from heat, sparks, open flames, and other ignition sources.[5][6][7][13][14] Use non-sparking tools and ensure proper grounding of equipment to prevent static discharge.[5][6][7][13]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, chemical-resistant gloves, and a lab coat.[5][6][13]
-
Inhalation: Avoid inhaling vapors. Use in a well-ventilated area or with local exhaust ventilation.[6][7]
-
Skin Contact: Avoid contact with skin. In case of contact, wash the affected area with soap and water.[5]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.[5][6][7][13]
-
Disposal: Dispose of waste this compound and its solutions according to local regulations for flammable organic solvents.
By following these guidelines and protocols, researchers can effectively and safely utilize this compound as a versatile solvent in their polymer research endeavors.
References
- 1. polymersolutions.com [polymersolutions.com]
- 2. Hansen Solubility Parameters (HSP) | Practical Adhesion Science | Prof Steven Abbott [stevenabbott.co.uk]
- 3. quora.com [quora.com]
- 4. Poly(Methyl Methacrylate) Coatings Containing Flame Retardant Additives from Suspensions in Water-2-Propanol - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scribd.com [scribd.com]
- 6. Principles of Dilute Solution Viscosity - Houston MJ Associates [hmjassociates.com]
- 7. Determination of Viscosity Average Molecular Weight of Polymer (Theory) : Physical Chemistry Virtual Lab : Chemical Sciences : Amrita Vishwa Vidyapeetham Virtual Lab [vlab.amrita.edu]
- 8. resolvemass.ca [resolvemass.ca]
- 9. chromtech.com [chromtech.com]
- 10. researchgate.net [researchgate.net]
- 11. Sample Preparation – GPC – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 12. gcms.cz [gcms.cz]
- 13. users.metu.edu.tr [users.metu.edu.tr]
- 14. ou.edu [ou.edu]
Application Notes and Protocols: Isopropyl Propionate in Pharmaceutical Drug Discovery and Formulation
Introduction
Isopropyl propionate (IPP) is a colorless liquid ester with a characteristic fruity odor, formed from isopropanol and propionic acid.[1] While traditionally used in the flavor and fragrance industries, its properties as a solvent and its chemical structure make it a compound of interest for pharmaceutical applications.[2][3] These notes provide an overview of its potential uses in drug formulation and discovery, along with detailed protocols for its evaluation. Its moderate polarity, low viscosity, and ability to dissolve non-polar and slightly polar compounds suggest its utility as a solvent or vehicle, particularly for topical and parenteral drug delivery systems.[3]
Physicochemical Properties of this compound
A clear understanding of this compound's physicochemical properties is essential for its effective use in formulation development. Key quantitative data are summarized below.
| Property | Value | Reference(s) |
| Chemical Formula | C₆H₁₂O₂ | [1][4][5] |
| Molecular Weight | 116.16 g/mol | [3][5][6] |
| Appearance | Colorless liquid | [1][3][5] |
| Density | 0.863 - 0.871 g/mL at 20°C | [3][4][5] |
| Boiling Point | 108 - 110 °C | [3][4] |
| Melting Point | -75.9 °C (estimated) | [3][5] |
| Flash Point | 15 - 16.67 °C | [3][5][7] |
| Refractive Index | 1.3885 at 20°C | [4][5] |
| Water Solubility | 5.95 mg/mL (or g/L) at 25°C | [3][5][8] |
| Solvent Compatibility | Soluble in ethanol, ether, acetone, and oils.[2][9] | |
| XLogP3 | 1.4 | [3][5] |
Applications in Pharmaceutical Formulation
This compound's properties make it a versatile excipient for various formulation challenges.
1. Solvent for Poorly Soluble Drugs: Many active pharmaceutical ingredients (APIs) exhibit poor water solubility, which limits their bioavailability and formulation options.[10][11] this compound's character as a moderately polar organic solvent makes it suitable for dissolving non-polar and slightly polar drug candidates for analysis, synthesis, or inclusion in lipid-based formulations.[3][12] Its relatively low boiling point facilitates easy removal through evaporation if required.[3]
2. Vehicle for Topical and Transdermal Delivery: Esters like isopropyl myristate (IPM) and isopropyl palmitate (IPP) are widely used in topical formulations as emollients, solvents, and penetration enhancers.[13][14] this compound shares structural similarities and could serve a similar role. It can be used as a non-greasy vehicle in organogels, creams, and lotions.[15] Its ability to dissolve APIs and potentially interact with the stratum corneum lipids could enhance the permeation of drugs across the skin barrier.[13][14]
3. Intermediate in Drug Synthesis: In drug discovery, this compound can serve as a building block or reactant in organic synthesis to prepare more complex molecules or other esters.[3] Some research explores its use as a precursor for synthesizing specific drug components.[3]
4. Potential in Parenteral Formulations: For drugs susceptible to water-mediated degradation, non-aqueous solvents are a critical formulation strategy.[16] While not widely used, aprotic solvents like N-methyl pyrrolidone (NMP) and dimethyl sulfoxide (DMSO) are found in some commercial parenteral products.[16] Given its properties, this compound could be investigated as a non-aqueous vehicle for APIs that require protection from hydrolysis, although its suitability would require extensive toxicity and safety evaluations.
Experimental Protocols
The following protocols provide detailed methodologies for evaluating this compound in a research setting.
Protocol 1: Determination of API Solubility in this compound
This protocol outlines the equilibrium shake-flask method to determine the solubility of an API in this compound. This is a crucial first step in assessing its viability as a solvent for a new chemical entity.[17]
Materials and Equipment:
-
Active Pharmaceutical Ingredient (API) powder
-
This compound (pharmaceutical grade)
-
Scintillation vials with screw caps
-
Shaking incubator or orbital shaker (temperature-controlled)
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system
-
Syringe filters (e.g., 0.45 µm PTFE)
-
Analytical balance and volumetric flasks
Methodology:
-
Add an excess amount of the API powder to a vial containing a known volume (e.g., 2 mL) of this compound. The goal is to create a saturated solution with visible undissolved solid.
-
Securely cap the vials and place them in a shaking incubator set at a constant temperature (e.g., 25°C or 32°C).
-
Agitate the samples for 24-48 hours to ensure equilibrium is reached.[8]
-
After incubation, visually inspect the vials to confirm the presence of undissolved API.
-
Centrifuge the vials at high speed (e.g., 10,000 rpm for 10 minutes) to sediment the excess solid.[18]
-
Carefully withdraw an aliquot of the clear supernatant and filter it through a syringe filter to remove any remaining particulates.[18]
-
Accurately dilute the filtered sample with a suitable solvent (compatible with your analytical method) to a concentration within the calibration range of the HPLC method.
-
Quantify the API concentration in the diluted sample using a validated HPLC method.
-
Calculate the solubility of the API in this compound, typically expressed in mg/mL. Perform the experiment in triplicate for statistical validity.[17]
Protocol 2: In-Vitro Skin Permeation Study Using Franz Diffusion Cells
This protocol is used to evaluate the potential of an this compound-based formulation to deliver an API across the skin.
Materials and Equipment:
-
Franz diffusion cells
-
Excised skin (e.g., human cadaver, porcine, or rodent)
-
Receptor solution (e.g., phosphate-buffered saline with a solubility enhancer if needed)
-
Test formulation (API dissolved in this compound)
-
Control formulation (e.g., API in a standard solvent like propylene glycol)
-
Water bath with circulator and magnetic stirrers
-
HPLC system for sample analysis
Methodology:
-
Skin Preparation: Thaw frozen excised skin and carefully remove any subcutaneous fat. Cut skin sections large enough to mount on the Franz diffusion cells.[18]
-
Cell Assembly: Mount the skin sections between the donor and receptor chambers of the Franz cells, with the stratum corneum facing the donor compartment.[18]
-
Receptor Chamber: Fill the receptor chamber with degassed receptor solution, ensuring no air bubbles are trapped beneath the skin. Place a magnetic stir bar in the chamber.[18]
-
Equilibration: Place the assembled cells in a water bath maintained at 32°C to simulate skin surface temperature and allow the system to equilibrate for at least 30 minutes.[18]
-
Dosing: Apply a finite dose (e.g., 5-10 µL/cm²) of the this compound-based test formulation evenly onto the surface of the skin in the donor chamber.
-
Sampling: At predetermined time intervals (e.g., 1, 2, 4, 6, 8, 12, and 24 hours), withdraw the entire receptor solution and replace it with an equal volume of fresh, pre-warmed receptor solution.[18]
-
Analysis: Analyze the collected samples for API concentration using a validated HPLC method.
-
Data Calculation: Calculate the cumulative amount of API permeated per unit area (µg/cm²) and plot this against time. The slope of the linear portion of this plot represents the steady-state flux (Jss), a key measure of skin permeation rate.
References
- 1. CAS 637-78-5: this compound | CymitQuimica [cymitquimica.com]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. Buy this compound | 637-78-5 [smolecule.com]
- 4. chemsynthesis.com [chemsynthesis.com]
- 5. echemi.com [echemi.com]
- 6. プロピオン酸イソプロピル AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 7. This compound, 637-78-5 [thegoodscentscompany.com]
- 8. benchchem.com [benchchem.com]
- 9. This compound | 637-78-5 [amp.chemicalbook.com]
- 10. The Importance of Solubility for New Drug Molecules – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 11. Exploration of Solubilization Strategies: Enhancing Bioavailability for Low Solubility Drugs | International Journal of Newgen Research in Pharmacy & Healthcare [ijnrph.com]
- 12. Enhancing Drug Quality with Pharma Grade Solvents [purosolv.com]
- 13. nbinno.com [nbinno.com]
- 14. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 15. ajprd.com [ajprd.com]
- 16. ondrugdelivery.com [ondrugdelivery.com]
- 17. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 18. benchchem.com [benchchem.com]
Application Notes and Protocols for the Biocatalytic Synthesis of Isopropyl Propionate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isopropyl propionate is a short-chain ester with applications in the fragrance, flavor, and pharmaceutical industries as a solvent and flavoring agent. Traditional chemical synthesis of this ester often involves harsh reaction conditions and the use of potentially hazardous catalysts. Biocatalytic synthesis, employing enzymes such as lipases, presents a greener, more sustainable alternative, offering high specificity, milder reaction conditions, and reduced byproduct formation. This document provides detailed application notes and experimental protocols for the enzyme-mediated synthesis of this compound, with a focus on the use of immobilized lipases. While specific data for this compound is limited in publicly available literature, the following protocols are based on established methods for analogous short-chain esters, such as isopropyl acetate, and provide a strong framework for process development.
Data Presentation
The following tables summarize quantitative data from studies on the enzymatic synthesis of short-chain esters, providing a comparative overview of different biocatalysts and reaction conditions that can be adapted for this compound synthesis.
Table 1: Comparison of Different Immobilized Lipase Systems for Short-Chain Ester Synthesis
| Enzyme | Source Organism | Support Matrix | Substrate Molar Ratio (Alcohol:Acid) | Temperature (°C) | Enzyme Loading | Reaction Time (h) | Conversion/Yield (%) | Reference |
| Novozym 435 | Candida antarctica | Macroporous acrylic resin | 9:1 (Butanol:Propionic Acid) | 42.77 | 2.35% (w/w) | 24.87 | 93.76 | [1] |
| Immobilized Lipase | Bacillus cereus MTCC 8372 | Silica | 1.33:1 (Isopropanol:Acetic Acid) | 55 | 25 mg | 9 | 97 (as 73 mM product) | [2] |
| Fermase CALB™ 10000 | Candida antarctica | Not specified | 3:1 (Cinnamyl Alcohol:Propionic Acid) | 60 | 2% (w/v) | 7 | 87.89 | [3] |
Table 2: Optimized Conditions for Short-Chain Ester Synthesis using Immobilized Lipase
| Parameter | Optimized Value | Notes | Reference |
| Enzyme | Novozym 435 | A commercially available and widely used immobilized lipase B from Candida antarctica. | [4][5][6] |
| Substrates | Isopropanol and Propionic Acid | High purity substrates are recommended for optimal conversion. | |
| Molar Ratio (Isopropanol:Propionic Acid) | 1.33:1 to 9:1 | An excess of the alcohol can shift the equilibrium towards product formation. However, high concentrations of short-chain alcohols can also lead to enzyme inhibition. | [1][2] |
| Temperature | 40 - 60°C | The optimal temperature is a balance between reaction rate and enzyme stability. | [3][5] |
| Enzyme Loading | 2 - 5% (w/w of substrates) | Higher enzyme loading can increase the reaction rate but also the cost. | [1][3] |
| Solvent | Solvent-free or n-heptane | Solvent-free systems are preferred for green chemistry principles, but an organic solvent like n-heptane can be used to dissolve substrates and reduce viscosity. | [1][2] |
| Water Removal | Molecular Sieves (3Å) | The removal of water, a byproduct of the esterification, is crucial to drive the reaction towards completion. | [2] |
| Agitation | 150 - 200 RPM | Adequate mixing is necessary to ensure good mass transfer between the substrates and the immobilized enzyme. | [3] |
Experimental Protocols
Protocol 1: Immobilization of Lipase on a Support Matrix (General Procedure)
This protocol describes a general method for immobilizing a commercially available lipase on a solid support, which can enhance its stability and reusability.
Materials:
-
Lipase from a suitable microbial source (e.g., Candida antarctica, Bacillus cereus)
-
Support matrix (e.g., macroporous acrylic resin, silica)
-
Glutaraldehyde solution (for cross-linking, if required)
-
Phosphate buffer (pH 7.0)
-
Centrifuge
-
Shaking incubator
Procedure:
-
Enzyme Preparation: Dissolve the lipase powder in a minimal amount of phosphate buffer. Centrifuge the solution to remove any insoluble material.
-
Support Activation (if necessary): Wash the support material with distilled water and then with the phosphate buffer to equilibrate the pH.
-
Immobilization: Add the enzyme solution to the prepared support material in a suitable vessel.
-
Incubation: Incubate the mixture on a shaker at a controlled temperature (e.g., 37°C) for a specified duration (e.g., 1-4 hours) to allow for enzyme adsorption.
-
Washing: After incubation, separate the immobilized enzyme from the solution by filtration or decantation. Wash the immobilized enzyme several times with phosphate buffer to remove any unbound enzyme.
-
Cross-linking (Optional): To further stabilize the immobilized enzyme, resuspend it in a buffer solution containing glutaraldehyde and incubate for a defined period.
-
Final Washing and Drying: Wash the immobilized enzyme thoroughly with buffer to remove any residual glutaraldehyde. Dry the immobilized lipase at room temperature or under vacuum.
Protocol 2: Biocatalytic Synthesis of this compound in a Batch Reactor
This protocol details the synthesis of this compound using an immobilized lipase in a laboratory-scale batch reactor.
Materials:
-
Immobilized lipase (e.g., Novozym 435 or lab-prepared)
-
Isopropanol (anhydrous)
-
Propionic acid
-
n-heptane (optional, as solvent)
-
Molecular sieves (3Å, activated)
-
Sealed batch reactor with temperature and agitation control
-
Gas chromatograph with a Flame Ionization Detector (GC-FID) for analysis
Procedure:
-
Reactor Setup: To a clean and dry sealed batch reactor, add the desired amounts of isopropanol and propionic acid. If using a solvent, add n-heptane.
-
Addition of Reagents: Add the immobilized lipase (e.g., 2-5% w/w of total substrates) and activated molecular sieves to the reactor.
-
Reaction Conditions: Seal the reactor and set the temperature (e.g., 55°C) and agitation speed (e.g., 160 RPM).
-
Reaction Monitoring: Allow the reaction to proceed for the desired time (e.g., 9-24 hours). Periodically, withdraw small aliquots of the reaction mixture for analysis.
-
Enzyme Recovery: Upon completion of the reaction, stop the agitation and allow the immobilized enzyme and molecular sieves to settle. Separate them from the reaction mixture by filtration or decantation. The recovered biocatalyst can be washed with a suitable solvent (e.g., n-heptane) and reused.
-
Product Analysis: Analyze the withdrawn aliquots and the final product mixture using GC-FID to determine the concentration of this compound and calculate the conversion and yield.
Protocol 3: Quantitative Analysis of this compound by Gas Chromatography (GC-FID)
This protocol provides a method for the quantitative analysis of the reaction mixture to determine the extent of this compound synthesis.
Instrumentation and Conditions:
-
Gas Chromatograph: Equipped with a Flame Ionization Detector (FID).
-
Column: A suitable capillary column, such as one with a polyethylene glycol (wax) or a mid-polar phase (e.g., DB-624).
-
Carrier Gas: Helium or Nitrogen.
-
Injector Temperature: 200 - 250°C.
-
Detector Temperature: 250 - 300°C.
-
Oven Temperature Program: An initial temperature of 50-80°C, held for a few minutes, followed by a ramp to a final temperature of 200-250°C.
-
Injection Volume: 1 µL.
Sample Preparation:
-
Dilute the reaction sample in a suitable solvent (e.g., n-hexane or dichloromethane).
-
If using an internal standard for more accurate quantification, add a known concentration of a non-interfering compound (e.g., another ester with a different retention time) to the diluted sample.
Quantification:
-
Prepare a series of standard solutions of this compound of known concentrations.
-
Inject the standards into the GC-FID to generate a calibration curve by plotting peak area against concentration.
-
Inject the prepared sample and determine the peak area of this compound.
-
Calculate the concentration of this compound in the sample using the calibration curve.
-
The conversion of the limiting reactant (typically the acid) can be calculated based on its initial and final concentrations.
Visualizations
Caption: Enzymatic esterification of propionic acid and isopropanol.
Caption: General workflow for biocatalytic synthesis.
Caption: Factors influencing biocatalytic ester synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. Enzymatic Synthesis of Isopropyl Acetate by Immobilized Bacillus cereus Lipase in Organic Medium - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Enzymatic synthesis of Isopropyl stearate, a cosmetic emollient: optimisation and kinetic approach | CoLab [colab.ws]
- 4. Novozym 435: the “perfect” lipase immobilized biocatalyst? - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. digital.csic.es [digital.csic.es]
Troubleshooting & Optimization
Technical Support Center: Improving the Yield of Isopropyl Propionate Synthesis
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and protocols to optimize the synthesis of isopropyl propionate.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is the most common laboratory method for synthesizing this compound?
A: The most prevalent method is the Fischer esterification of propionic acid with isopropyl alcohol.[1][2] This is a reversible, acid-catalyzed reaction that produces this compound and water.[3][4][5] Because the reaction is in equilibrium, specific strategies must be employed to ensure a high yield of the final ester product.[3][5][6]
Q2: My reaction yield is consistently low. What are the most common causes?
A: Low yields in Fischer esterification are typically traced back to a few key factors:
-
Equilibrium Limitations : The water produced as a byproduct can react with the ester to convert it back into the starting materials (hydrolysis), preventing the reaction from reaching completion.[3][7]
-
Inefficient Water Removal : Failure to actively remove water from the reaction mixture is a primary cause of low conversion.[3]
-
Suboptimal Reactant Ratio : Using a 1:1 molar ratio of acid to alcohol often results in poor yields due to the unfavorable equilibrium.[6]
-
Catalyst Issues : The amount or activity of the acid catalyst may be insufficient to achieve a reasonable reaction rate.[7]
-
Reaction Conditions : The temperature may be too low for an efficient rate, or the reaction time may be too short, especially given that isopropanol is a secondary alcohol and reacts more slowly than primary alcohols.[8]
Q3: How can I shift the reaction equilibrium to maximize the ester yield?
A: According to Le Chatelier's principle, the equilibrium can be shifted toward the products by either removing a product as it forms or by increasing the concentration of a reactant.[3][5]
-
Remove Water : The most effective strategy is the continuous removal of the water byproduct. This can be accomplished using a Dean-Stark apparatus, reactive distillation, pervaporation membranes, or by including a dehydrating agent in the reaction mixture.[3][4][9]
-
Use Excess Reactant : Using a large excess of one reactant, typically the less expensive one (in this case, isopropanol), will drive the reaction forward.[5][7] Studies have shown that increasing the alcohol-to-acid molar ratio significantly improves conversion.[8][10]
Q4: What are the differences between homogeneous, heterogeneous, and enzymatic catalysts for this synthesis?
A: The choice of catalyst affects reaction conditions, yield, and purification complexity.
-
Homogeneous Catalysts : Strong acids like sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH) are effective and widely used.[4][5] They operate in the same phase as the reactants, leading to good reaction rates. However, they must be neutralized and removed during workup, which can complicate purification.[11][12]
-
Heterogeneous Catalysts : Solid acid catalysts, such as ion-exchange resins (e.g., Amberlyst 15), offer a significant advantage in that they can be easily removed from the reaction mixture by simple filtration.[13][14] This simplifies purification and allows the catalyst to be potentially recycled, though they may have lower activity or require higher temperatures.[11][12][15]
-
Enzymatic Catalysts (Lipases) : This "green chemistry" approach uses enzymes like Candida antarctica lipase B (often immobilized, e.g., Novozym 435) to catalyze the reaction under milder temperature conditions.[16][17] This method is highly selective, reduces byproduct formation, and simplifies purification. However, enzymes can be more expensive and sensitive to reaction conditions.[16]
Section 2: Troubleshooting Guide
This section addresses specific issues you may encounter during the synthesis and purification of this compound.
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Low Conversion of Starting Materials | 1. Ineffective Water Removal: The reaction has reached equilibrium due to the presence of water.[3] 2. Insufficient Catalyst: The catalyst concentration is too low, or its activity has diminished.[18] 3. Suboptimal Reactant Ratio: A 1:1 molar ratio of alcohol to acid is being used. 4. Low Temperature/Short Reaction Time: The reaction rate is too slow.[7] | 1. Ensure your water removal method (e.g., Dean-Stark apparatus, molecular sieves) is functioning correctly. For a Dean-Stark, check for proper reflux and condensation.[3] 2. Increase the catalyst loading. For H₂SO₄, ensure it is concentrated. For heterogeneous catalysts, ensure they are properly activated and not poisoned.[8] 3. Increase the molar ratio of isopropanol to propionic acid. Ratios of 1.4:1 up to 3:1 have been shown to improve conversion.[10] 4. Increase the reaction temperature to achieve a steady reflux (typically 60-80°C) and extend the reaction time.[8][9] |
| Reaction Mixture Darkens (Charring) | 1. Reaction Temperature is Too High: Excessive heat can cause decomposition of the organic materials. 2. Concentrated Acid Catalyst Added Too Quickly: This can cause localized overheating and charring.[7] | 1. Reduce the temperature of the heating source. Maintain a gentle reflux rather than a vigorous one. 2. Add the acid catalyst slowly and with constant stirring to the cooled reaction mixture to dissipate heat effectively.[7] |
| Persistent Emulsion During Workup | 1. Vigorous Shaking: Shaking the separatory funnel too aggressively, especially during the sodium bicarbonate wash, can create stable emulsions. | 1. Use gentle inversions of the separatory funnel instead of vigorous shaking. 2. Add a saturated aqueous solution of sodium chloride (brine) to increase the ionic strength of the aqueous layer, which helps break the emulsion. 3. If the emulsion persists, allow the mixture to stand for an extended period. |
| Final Product is Cloudy | 1. Presence of Water: The organic layer was not dried sufficiently before the final distillation. | 1. Dry the organic layer with an anhydrous drying agent like anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄). Add the agent until it no longer clumps together, indicating the water has been absorbed. 2. Decant or filter the dried organic layer to remove the drying agent before proceeding to distillation. |
| Product Contaminated with Propionic Acid | 1. Incomplete Neutralization: The washing step with a mild base was insufficient to remove all unreacted propionic acid and the acid catalyst. | 1. Repeat the wash of the organic layer with a 5% aqueous sodium bicarbonate solution. 2. Test the pH of the aqueous layer after washing to ensure it is neutral or slightly basic before proceeding with subsequent water/brine washes. |
Section 3: Data & Experimental Protocols
Data Presentation: Optimizing Reaction Conditions
The tables below summarize quantitative data for esterification reactions, providing a baseline for experimental design.
Table 1: Effect of Synthesis Method on Propionic Acid Conversion
| Method | Catalyst | Molar Ratio (Alcohol:Acid) | Temperature (°C) | Conversion/Yield | Reference |
|---|---|---|---|---|---|
| Batch Reaction | Methanesulfonic Acid | - | - | 63% | [19] |
| Reactive Distillation | Methanesulfonic Acid | - | 77 | 80% | [19] |
| Pervaporation Reactor | Sulfuric Acid | 1.4:1 | 80 | >90% (significantly higher than batch) | [9] |
| Vapor Permeation | Amberlyst 15 | 1.5:1 | - | ~90% |[10] |
Table 2: Comparison of Catalytic Systems for Ester Synthesis
| Catalyst Type | Example | Advantages | Disadvantages |
|---|---|---|---|
| Homogeneous Acid | Sulfuric Acid (H₂SO₄) | High activity, low cost, effective dehydrating agent.[4] | Difficult to separate from product, corrosive, generates waste during neutralization.[11][12] |
| Heterogeneous Acid | Amberlyst 15 (Ion-Exchange Resin) | Easily separated by filtration, reusable, less corrosive.[11][15] | Lower activity than homogeneous catalysts, may require higher temperatures, potential for mass transfer limitations.[12][15] |
| Enzymatic | Novozym 435 (Immobilized Lipase) | High selectivity, mild reaction conditions, environmentally friendly, easy product purification.[16] | Higher cost, sensitive to temperature and pH, slower reaction rates.[20] |
Experimental Protocol: Fischer Esterification with Dean-Stark Apparatus
This protocol describes a standard laboratory procedure for synthesizing this compound with active water removal.
Materials:
-
Propionic acid
-
Isopropyl alcohol (anhydrous)
-
Concentrated sulfuric acid (H₂SO₄)
-
Toluene (or another suitable water-immiscible solvent)
-
5% Sodium bicarbonate (NaHCO₃) aqueous solution
-
Saturated sodium chloride (brine) aqueous solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Boiling chips
Procedure:
-
Setup: Assemble a round-bottom flask equipped with a magnetic stir bar, a Dean-Stark trap, and a reflux condenser. Ensure all glassware is thoroughly dry.[3]
-
Charging Reactants: To the flask, add propionic acid, a 2- to 3-fold molar excess of isopropyl alcohol, and toluene (approximately 20-30% of the total volume).
-
Catalyst Addition: While stirring, cool the mixture in an ice bath and slowly add the concentrated sulfuric acid (typically 1-2% of the total reactant moles).
-
Reaction: Heat the mixture to a steady reflux using a heating mantle. The toluene-water azeotrope will begin to distill, condense, and collect in the Dean-Stark trap. Water, being denser, will separate to the bottom of the trap while the toluene overflows back into the reaction flask.
-
Monitoring: Continue the reaction until no more water collects in the graduated arm of the trap, which indicates the reaction has reached completion.
-
Workup & Neutralization:
-
Cool the reaction mixture to room temperature.
-
Transfer the mixture to a separatory funnel and wash with water to remove the bulk of the excess isopropanol.
-
Carefully wash the organic layer with the 5% sodium bicarbonate solution until CO₂ evolution ceases. This neutralizes the sulfuric acid catalyst and any unreacted propionic acid.
-
Wash the organic layer with brine to help break any emulsions and remove residual water.
-
-
Drying & Isolation:
-
Drain the organic layer into an Erlenmeyer flask and add anhydrous MgSO₄. Swirl the flask until the drying agent no longer clumps.
-
Filter or decant the dried organic layer into a clean, dry round-bottom flask.
-
-
Purification: Add boiling chips and purify the crude this compound by simple or fractional distillation, collecting the fraction that boils at the literature value for this compound (~110-111 °C).
Section 4: Visual Guides
Workflow for this compound Synthesis
The following diagram illustrates the general experimental workflow for the Fischer esterification and subsequent purification of the product.
Caption: Experimental workflow for Fischer esterification.
Troubleshooting Logic for Low Reaction Yield
This decision tree provides a logical pathway to diagnose and resolve common causes of low product yield.
Caption: Decision tree for troubleshooting low yield.
References
- 1. Study Prep in Pearson+ | College Exam Prep Videos & Practice Problems [pearson.com]
- 2. Alcohol - Esterification, Chemistry, Reactions | Britannica [britannica.com]
- 3. benchchem.com [benchchem.com]
- 4. scienceready.com.au [scienceready.com.au]
- 5. Ester - Wikipedia [en.wikipedia.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. journals.iau.ir [journals.iau.ir]
- 11. scispace.com [scispace.com]
- 12. ethz.ch [ethz.ch]
- 13. research.abo.fi [research.abo.fi]
- 14. oiccpress.com [oiccpress.com]
- 15. web.uvic.ca [web.uvic.ca]
- 16. benchchem.com [benchchem.com]
- 17. Green synthesis of isopropyl myristate in novel single phase medium Part I: Batch optimization studies - PMC [pmc.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. kerwa.ucr.ac.cr [kerwa.ucr.ac.cr]
- 20. researchgate.net [researchgate.net]
Purification techniques for isopropyl propionate after synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of isopropyl propionate following its synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound synthesized via Fischer esterification?
A1: The most common impurities are unreacted starting materials and the reaction byproduct. These include:
-
Propionic Acid: Unreacted carboxylic acid.
-
Isopropanol: Unreacted alcohol.
-
Acid Catalyst: Typically a strong acid like sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH).
-
Water: A byproduct of the esterification reaction.
Q2: What is the standard workflow for purifying this compound?
A2: A typical purification workflow involves a sequence of liquid-liquid extraction and distillation steps designed to remove impurities based on their chemical properties and boiling points. The process is as follows:
-
Neutralization Wash: The crude product is washed with a mild basic solution (e.g., 5% aqueous sodium bicarbonate) to neutralize and remove the acid catalyst and unreacted propionic acid.[1]
-
Aqueous Wash: Subsequent washes with water and/or brine (saturated NaCl solution) remove the water-soluble unreacted isopropanol and any remaining salts.[2][3]
-
Drying: The organic layer is treated with an anhydrous drying agent (e.g., anhydrous magnesium sulfate or sodium sulfate) to remove dissolved water.[2][4]
-
Distillation: The final purification is achieved by simple or fractional distillation to separate the this compound from any remaining non-volatile impurities or compounds with different boiling points.
Troubleshooting Guides
Issue 1: Low Yield of Purified this compound
Low yields can be a significant issue in the synthesis and purification of esters. The problem can arise from the initial reaction conditions or losses during the purification process.
| Potential Cause | Recommended Solution(s) |
| Incomplete Reaction | The Fischer esterification is an equilibrium reaction. To drive it towards the product, use a large excess of one reactant (usually the less expensive one, isopropanol) or remove water as it forms using a Dean-Stark apparatus.[5] |
| Product Loss During Washes | This compound has some slight solubility in water. Minimize the number of aqueous washes and ensure that the aqueous layer is not inadvertently discarded with some of the organic layer. Using brine for the final wash can help reduce the solubility of the ester in the aqueous phase ("salting out").[2] |
| Incomplete Extraction | Ensure thorough mixing during washes to remove impurities, but avoid vigorous shaking that can lead to emulsions (see Issue 2). |
| Decomposition During Distillation | If the distillation pot is overheated or heated for too long, the ester can decompose. Ensure the distillation is performed at the correct temperature and pressure. |
| Transfer Losses | Be meticulous with transfers between glassware. Rinse glassware that contained the product with a small amount of the extraction solvent to ensure all the product is carried through to the next step.[6][7] |
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Start -> Equilibrium; Equilibrium -> ShiftEquilibrium [label="No"]; Equilibrium -> WorkupLoss [label="Yes"]; WorkupLoss -> ImproveWorkup [label="Yes"]; WorkupLoss -> DistillationIssue [label="No"]; DistillationIssue -> OptimizeDistillation [label="No"]; DistillationIssue -> End [label="Yes"]; ShiftEquilibrium -> End; ImproveWorkup -> End; OptimizeDistillation -> End; }
Issue 2: Persistent Emulsion During Liquid-Liquid Extraction
Emulsions are a common problem during the aqueous workup of ester syntheses, where a stable mixture of the organic and aqueous layers forms, preventing proper separation.
| Potential Cause | Recommended Solution(s) |
| Vigorous Shaking | Instead of vigorous shaking, gently invert the separatory funnel multiple times to allow for mixing without forming a stable emulsion. |
| High Concentration of Impurities | Surfactant-like impurities can stabilize emulsions. Ensure the initial neutralization step is effective. |
| Similar Densities of Layers | If the densities of the organic and aqueous layers are too similar, separation can be difficult. |
Methods for Breaking Emulsions:
-
Time: Allow the separatory funnel to stand undisturbed for an extended period (15-30 minutes).
-
Salting Out: Add a saturated solution of sodium chloride (brine). This increases the ionic strength of the aqueous layer, making it more polar and forcing the separation of the less polar organic layer.[8][9]
-
Gentle Agitation: Gently swirl the contents of the separatory funnel or stir the emulsion with a glass rod.
-
Filtration: For stubborn emulsions, filtering the mixture through a pad of Celite or glass wool can help to break up the emulsified droplets.[8]
-
Centrifugation: If available, centrifuging the mixture is a highly effective method for separating the layers.[10]
Data Presentation
The following tables provide example data for the purification of a simple ester like this compound. Actual results will vary based on reaction scale and specific experimental conditions.
Table 1: Example Purity at Each Purification Stage
| Purification Step | Primary Impurity Removed | Example Purity of this compound (GC-MS) |
| Crude Product | Propionic Acid, Isopropanol, H₂SO₄, Water | 70-85% |
| After NaHCO₃ Wash | Propionic Acid, H₂SO₄ | 90-95% |
| After Water/Brine Wash | Isopropanol, Salts | 95-98% |
| After Drying (MgSO₄) | Water | >98% |
| After Distillation | Remaining Impurities | >99.5% |
Table 2: Comparison of Common Drying Agents
| Drying Agent | Capacity | Speed | Efficiency (Residual Water) | Notes |
| Anhydrous Magnesium Sulfate (MgSO₄) | High | Fast | Low | Slightly acidic, fine powder can be difficult to filter.[4] |
| Anhydrous Sodium Sulfate (Na₂SO₄) | Very High | Slow | Moderate | Neutral, but less efficient than MgSO₄.[4] |
| Anhydrous Calcium Chloride (CaCl₂) | High | Fast | Very Low | Can form adducts with esters and alcohols, so it is generally not recommended for this purification.[11] |
| Molecular Sieves (3Å or 4Å) | Moderate | Slow | Very Low | Can be used for final drying of the purified ester. |
Experimental Protocols
Protocol 1: Aqueous Workup of this compound
This protocol details the washing and drying of crude this compound after synthesis.
-
Transfer to Separatory Funnel: Transfer the cooled crude reaction mixture to a separatory funnel. If a solvent was used for the reaction (e.g., diethyl ether or dichloromethane), add it to the funnel as well.
-
Neutralization Wash:
-
Add a 5% aqueous solution of sodium bicarbonate (NaHCO₃) to the separatory funnel (approximately one-third of the volume of the organic layer).
-
Stopper the funnel and gently swirl. Vent the funnel frequently to release the pressure from the evolved CO₂ gas.
-
Once the gas evolution subsides, gently invert the funnel several times.
-
Allow the layers to separate and drain the lower aqueous layer.
-
Repeat this wash until no more gas evolves upon addition of the bicarbonate solution.
-
-
Water Wash:
-
Add deionized water to the separatory funnel (approximately one-third of the volume of the organic layer).
-
Gently invert the funnel several times and then allow the layers to separate.
-
Drain the lower aqueous layer.
-
-
Brine Wash:
-
Drying the Organic Layer:
-
Drain the organic layer into a clean, dry Erlenmeyer flask.
-
Add a small amount of anhydrous magnesium sulfate (MgSO₄) (a few spatulas worth).
-
Gently swirl the flask. If the MgSO₄ clumps together, add more until some of the powder remains free-flowing, indicating that all the water has been absorbed.[12]
-
Allow the mixture to stand for 10-15 minutes.
-
-
Filtration:
-
Filter the dried organic layer through a fluted filter paper or a cotton plug into a round-bottom flask to remove the drying agent.
-
The resulting solution is the crude, dried this compound, ready for distillation.
-
Protocol 2: Fractional Distillation of this compound
This protocol describes the final purification step to obtain high-purity this compound.
-
Apparatus Setup:
-
Set up a fractional distillation apparatus. A Vigreux column is suitable for this purpose.
-
Place the crude, dried this compound in the distillation flask with a few boiling chips or a magnetic stir bar.
-
Ensure all joints are properly sealed and that the thermometer bulb is positioned just below the side arm leading to the condenser.
-
-
Distillation:
-
Begin heating the distillation flask gently.
-
As the mixture heats, the vapor will rise through the fractionating column.
-
Monitor the temperature at the head of the column. The temperature should rise and then stabilize at the boiling point of the lowest boiling component.
-
Discard any initial distillate that comes over at a lower temperature (forerun), as this may contain volatile impurities.
-
Collect the fraction that distills at a constant temperature corresponding to the boiling point of this compound (108-111 °C).
-
Stop the distillation when the temperature begins to drop or rise sharply, or when only a small amount of liquid remains in the distillation flask.
-
-
Product Collection:
-
The collected fraction is the purified this compound.
-
Confirm the purity using an appropriate analytical method, such as Gas Chromatography-Mass Spectrometry (GC-MS) or Nuclear Magnetic Resonance (NMR) spectroscopy.
-
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. ocw.mit.edu [ocw.mit.edu]
- 4. scribd.com [scribd.com]
- 5. benchchem.com [benchchem.com]
- 6. quora.com [quora.com]
- 7. quora.com [quora.com]
- 8. Workup [chem.rochester.edu]
- 9. Emulsion Breaking Techniques for Oil in Water Solvent Extractions [spectrosci.com]
- 10. youtube.com [youtube.com]
- 11. chem.ucalgary.ca [chem.ucalgary.ca]
- 12. researchgate.net [researchgate.net]
Common side reactions in the esterification of isopropyl propionate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of isopropyl propionate.
Frequently Asked Questions (FAQs)
Q1: What is the primary method for synthesizing this compound?
The most common and direct method for synthesizing this compound is the Fischer-Speier esterification. This reaction involves heating a mixture of propionic acid and isopropanol in the presence of an acid catalyst.[1][2] The overall reaction is reversible.
Q2: What are the common acid catalysts used for this esterification?
Commonly used strong acid catalysts include sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (p-TsOH).[1] The choice of catalyst can influence the rate of reaction and the prevalence of side reactions.
Q3: Why is removing water from the reaction mixture important?
Fischer esterification is an equilibrium reaction that produces water as a byproduct.[2] According to Le Châtelier's principle, removing water as it forms will shift the equilibrium towards the formation of the ester, thereby increasing the yield of this compound. This can be achieved by using a Dean-Stark apparatus or a dehydrating agent.
Q4: What are the expected properties of this compound?
This compound is a colorless liquid with a fruity odor. It is flammable and has a boiling point of approximately 110-112°C.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, focusing on identifying and mitigating side reactions.
Issue 1: Low Yield of this compound
A low yield of the desired ester is a frequent problem. Several factors can contribute to this issue.
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Incomplete Reaction (Equilibrium Not Reached) | Increase the reaction time or temperature moderately. Ensure efficient stirring to promote contact between reactants and the catalyst. |
| Unfavorable Equilibrium | Use a molar excess of one of the reactants, typically the less expensive and more easily removed isopropanol. Remove water as it is formed using a Dean-Stark apparatus or by adding a drying agent. |
| Hydrolysis of the Ester | The presence of excess water, especially under acidic conditions, can hydrolyze the ester back to the starting materials.[3][4] Ensure all glassware is dry and use anhydrous reactants if possible. Efficiently remove water during the reaction. |
| Insufficient Catalyst | Ensure the correct catalytic amount of acid is used. Too little catalyst will result in a slow or incomplete reaction. |
| Loss of Product During Workup | This compound is volatile. Avoid excessive heating or prolonged exposure to reduced pressure during solvent removal. Ensure proper phase separation during extractions to prevent loss of the organic layer. |
Issue 2: Presence of Impurities and Side Products
The formation of side products can complicate purification and reduce the final yield. The following are the most common side reactions.
Under strong acidic conditions and elevated temperatures, isopropanol can undergo an elimination reaction to form propene gas.[5][6][7]
Evidence:
-
Observation of gas evolution from the reaction mixture.
-
Reduced amount of isopropanol in the final reaction mixture.
Troubleshooting:
| Parameter | Recommendation to Minimize Propene Formation |
| Temperature | Maintain the reaction temperature at the minimum required for a reasonable esterification rate. For isopropanol, dehydration becomes more significant at temperatures above 140°C, especially with concentrated sulfuric acid.[6] |
| Catalyst | Use a milder acid catalyst or a lower concentration of sulfuric acid. |
Two molecules of isopropanol can condense to form diisopropyl ether, particularly at lower temperatures than those required for alkene formation but still under acidic conditions.[5][8]
Evidence:
-
Presence of a peak corresponding to diisopropyl ether in GC-MS analysis of the crude product. Diisopropyl ether has a lower boiling point (approx. 68°C) than this compound.
Troubleshooting:
| Parameter | Recommendation to Minimize Diisopropyl Ether Formation |
| Temperature | While lower temperatures favor ether formation over alkene formation, maintaining the optimal temperature for esterification is key. Avoid prolonged reaction times at temperatures where ether formation is competitive. Thermodynamic data suggests that at around 300K (27°C), diisopropyl ether formation can be more probable than propene formation.[9] |
| Reactant Ratio | Using a large excess of the carboxylic acid relative to the alcohol can disfavor the bimolecular reaction of the alcohol to form the ether, but this is often not practical. Controlling the stoichiometry is crucial. |
Propionic acid can undergo dehydration to form propionic anhydride, especially at high temperatures.[10][11]
Evidence:
-
A peak corresponding to propionic anhydride (boiling point approx. 167°C) may be observed in GC-MS analysis.
Troubleshooting:
| Parameter | Recommendation to Minimize Propionic Anhydride Formation |
| Temperature | Avoid excessively high reaction temperatures. The formation of anhydride from the carboxylic acid is generally favored at higher temperatures. |
| Catalyst | While the acid catalyst is necessary for esterification, very strong dehydrating conditions can promote anhydride formation. |
Experimental Protocols
Key Experiment: Fischer Esterification of this compound
Materials:
-
Propionic acid
-
Isopropanol (anhydrous)
-
Concentrated sulfuric acid (or p-toluenesulfonic acid)
-
Dean-Stark apparatus
-
Reflux condenser
-
Heating mantle
-
Separatory funnel
-
Sodium bicarbonate solution (5% w/v)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
Set up a round-bottom flask with a Dean-Stark trap and a reflux condenser.
-
To the flask, add propionic acid and a molar excess of isopropanol (e.g., a 1:3 molar ratio of acid to alcohol).
-
Slowly and carefully add a catalytic amount of concentrated sulfuric acid (approximately 1-2% of the total moles of reactants).
-
Heat the mixture to reflux. The azeotrope of isopropanol and water will begin to collect in the Dean-Stark trap.
-
Continue the reaction until the theoretical amount of water has been collected or the reaction appears complete by monitoring (e.g., by TLC or GC).
-
Allow the reaction mixture to cool to room temperature.
-
Transfer the mixture to a separatory funnel and wash sequentially with water, 5% sodium bicarbonate solution (to neutralize the acid catalyst and any unreacted propionic acid - be cautious of CO₂ evolution), and finally with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter to remove the drying agent.
-
Purify the this compound by simple distillation, collecting the fraction boiling at approximately 110-112°C.
Analytical Method: GC-MS for Reaction Monitoring and Product Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) is an effective technique for identifying and quantifying the components of the reaction mixture.
Sample Preparation:
-
Dilute a small aliquot of the crude reaction mixture in a suitable solvent (e.g., dichloromethane or diethyl ether).
-
For quantitative analysis, a known concentration of an internal standard can be added.
GC-MS Parameters (Example):
-
Column: A non-polar or medium-polarity column (e.g., DB-5ms, HP-5ms).
-
Injector Temperature: 250°C
-
Oven Program: Start at 40°C, hold for 2 minutes, then ramp to 200°C at 10°C/min.
-
Carrier Gas: Helium
-
MS Detector: Scan range of m/z 35-300.
Data Analysis:
-
Identify this compound and potential side products (propene, diisopropyl ether, propionic anhydride) by comparing their mass spectra and retention times to known standards or library data.
-
Quantify the relative amounts of each component by integrating the peak areas.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
References
- 1. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 2. praxilabs.com [praxilabs.com]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. quora.com [quora.com]
- 6. What is the action of sulfuric acid at different temperatures and differe.. [askfilo.com]
- 7. Give reaction when propan-2ol heated at 443k with h2so4 | Filo [askfilo.com]
- 8. sciencemadness.org [sciencemadness.org]
- 9. cyberleninka.ru [cyberleninka.ru]
- 10. Propionic anhydride - Sciencemadness Wiki [sciencemadness.org]
- 11. nbinno.com [nbinno.com]
Optimizing reaction conditions for isopropyl propionate formation
Technical Support Center: Isopropyl Propionate Synthesis
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting information and frequently asked questions for the synthesis of this compound via Fischer esterification.
Troubleshooting Guide
This section addresses specific issues that may arise during the esterification of propionic acid with isopropanol.
Question: My reaction yield is consistently low. What are the potential causes and how can I improve it?
Answer: Low yield in Fischer esterification is a common problem, typically stemming from the reversible nature of the reaction.[1][2] Here are the primary causes and their solutions:
-
Unfavorable Equilibrium: The presence of water, a byproduct of the reaction, can shift the equilibrium back towards the reactants, reducing the ester yield.[1][3]
-
Solution: Continuously remove water from the reaction mixture. This is the most effective way to drive the reaction to completion.[1][2] Common methods include:
-
Azeotropic Distillation: Use a Dean-Stark apparatus, often with a solvent like toluene, to physically separate the water as it forms.[1][2]
-
Dehydrating Agents: Add molecular sieves to the reaction mixture to adsorb water.[1][2] Some catalysts, like concentrated sulfuric acid, also act as dehydrating agents.[2][3]
-
Pervaporation: For advanced setups, a vapor permeation membrane reactor can be used to selectively remove water vapor from the reaction, significantly increasing conversion.[4][5][6][7]
-
-
-
Incomplete Reaction: The reaction may not have had sufficient time or energy to reach completion.
-
Solution: Increase the reaction time and/or temperature.[3] Monitor the reaction's progress using techniques like Thin-Layer Chromatography (TLC) or Gas Chromatography (GC).
-
-
Excess Reactant Ratio: The molar ratio of alcohol to acid influences the equilibrium position.
-
Insufficient Catalyst: The catalyst concentration may be too low for an efficient reaction rate.
-
Solution: Verify that the catalyst loading is appropriate. For solid catalysts like Amberlyst 15, weight fractions of 3-12% (relative to propionic acid) have been shown to be effective.[4][6] For acid catalysts like H₂SO₄, amounts are typically catalytic, but ensuring sufficient concentration is key.[8]
-
Question: The reaction is proceeding very slowly. How can I increase the rate?
Answer: A slow reaction rate can be caused by several factors related to kinetics and mass transfer.
-
Low Temperature: The reaction temperature is too low.
-
Inadequate Mixing: Poor mixing can create localized concentration gradients and limit the interaction between reactants and the catalyst.
-
Solution: Increase the agitation or stirring speed to ensure the reaction mixture is homogeneous.[3]
-
-
Catalyst Deactivation: The catalyst may have lost its activity.
Question: My reaction mixture turned dark brown or black. What happened?
Answer: This issue, often referred to as charring, is typically caused by the decomposition of organic materials and is common when using strong acid catalysts.[3]
-
Cause: The catalyst (e.g., concentrated sulfuric acid) was added too quickly, causing localized overheating, or the overall reaction temperature is too high.[3]
-
Solution:
-
Add the acid catalyst slowly and with vigorous stirring to the cooled reaction mixture to dissipate heat effectively.[3]
-
Reduce the overall reaction temperature.
-
Consider using a milder catalyst, such as an ion-exchange resin (e.g., Amberlyst 15), which is less likely to cause charring and simplifies product purification.[4][11]
-
Question: I'm having difficulty with the aqueous workup. The layers won't separate properly. What should I do?
Answer: This is likely due to the formation of an emulsion.
-
Cause: Vigorous shaking during the extraction process can lead to the formation of a stable emulsion between the organic and aqueous layers.
-
Solution:
-
Add a small amount of brine (a saturated aqueous solution of NaCl) to the separatory funnel. This increases the ionic strength of the aqueous layer, which helps to break the emulsion.[1]
-
Instead of vigorous shaking, gently swirl or invert the separatory funnel multiple times.
-
Allow the mixture to stand undisturbed for a longer period to allow the layers to separate naturally.[1]
-
Frequently Asked Questions (FAQs)
Q1: What is the reaction mechanism for the acid-catalyzed formation of this compound? A1: The reaction proceeds via the Fischer-Speier esterification mechanism. The key steps involve the protonation of the carboxylic acid's carbonyl group by the acid catalyst, which increases its electrophilicity. The alcohol then acts as a nucleophile, attacking the carbonyl carbon. This is followed by proton transfer and the elimination of a water molecule to form the ester.[12]
Q2: Which catalyst is best for this synthesis? A2: The choice of catalyst depends on the scale and specific requirements of the experiment.
-
Homogeneous Catalysts: Concentrated sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (p-TsOH) are effective and widely used.[9][12][13] H₂SO₄ also acts as a dehydrating agent.[2] However, these catalysts can cause charring and must be neutralized and removed during workup, which can complicate purification and generate waste.[3][11]
-
Heterogeneous Catalysts: Solid acid catalysts, particularly ion-exchange resins like Amberlyst 15, are an excellent alternative.[4][6][8] They offer good catalytic activity, reduce corrosion issues, and are easily separated from the reaction mixture by simple filtration, simplifying the purification process.[4][11]
Q3: What are the typical molar ratios of reactants used? A3: To maximize yield, an excess of one reactant is typically used. Molar ratios of isopropanol to propionic acid ranging from 1:1 to as high as 10:1 have been studied.[4][8][9] Using an excess of the alcohol helps to shift the reaction equilibrium towards the product side.[9]
Q4: What are the key safety precautions for this reaction? A4: this compound is a highly flammable liquid and vapor.[14][15]
-
Keep the reaction away from heat, sparks, open flames, and other ignition sources.[14]
-
Use non-sparking tools and explosion-proof electrical equipment.[14]
-
Perform the reaction in a well-ventilated area or a chemical fume hood.[14]
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[14]
-
Concentrated acid catalysts are highly corrosive and should be handled with extreme care.
Data Presentation: Reaction Condition Optimization
The following tables summarize quantitative data from studies on this compound synthesis, illustrating the effect of different reaction parameters.
Table 1: Effect of Catalyst Loading and Reactant Ratio using Amberlyst 15 (Data derived from a study utilizing a vapor permeation membrane for water removal)[4]
| Catalyst Loading (% wt. to Propionic Acid) | Alcohol:Acid Molar Ratio | Propionic Acid Conversion (%) |
| 12% | 1:1 | ~90% |
| 10% | 1:1 | ~85% |
| 4% | 1:1 | ~70% |
| 3% | 1:1 | ~65% |
Table 2: Effect of Temperature and Reactant Ratio on n-Propyl Propanoate Yield using H₂SO₄ * (Data from a study on propanoic acid esterification with 1-propanol, analogous principles apply to isopropanol)[9]
| Temperature (°C) | Acid:Alcohol Molar Ratio | Reaction Time (min) | Product Yield (%) |
| 65°C | 1:10 | 210 | 96.9% |
| 45°C | 1:10 | 210 | 92.1% |
| 35°C | 1:10 | 210 | 83.7% |
| 45°C | 1:5 | 210 | ~88% |
| 45°C | 1:2.5 | 210 | ~82% |
*Note: 2-propanol (isopropanol) is generally less reactive than 1-propanol in esterification, so yields may be comparatively lower under identical conditions.[9]
Experimental Protocols
Key Experiment: Synthesis of this compound using a Heterogeneous Catalyst
This protocol describes a general procedure for the synthesis of this compound using Amberlyst 15 as a recyclable solid acid catalyst.
Materials:
-
Propionic acid (99% purity)
-
Isopropanol (99.8% purity)
-
Amberlyst 15 ion-exchange resin
-
Toluene (for azeotropic distillation)
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate or magnesium sulfate
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Dean-Stark apparatus
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Filtration apparatus
-
Rotary evaporator
Procedure:
-
Setup: Assemble a round-bottom flask with a magnetic stir bar, Dean-Stark apparatus, and reflux condenser. Ensure all glassware is dry.
-
Reactant Charging: To the flask, add propionic acid, an excess of isopropanol (e.g., a 1.5:1 to 3:1 molar ratio relative to the acid), and the Amberlyst 15 catalyst (e.g., 10-12% by weight of the propionic acid).[4] Add toluene to fill the Dean-Stark trap.
-
Reaction: Heat the mixture to reflux with vigorous stirring. Water will be collected in the Dean-Stark trap as an azeotrope with toluene, driving the reaction to completion.
-
Monitoring: Monitor the reaction progress by observing the amount of water collected or by using TLC/GC analysis of aliquots. The reaction is typically complete when water is no longer being collected.
-
Cooling and Catalyst Removal: Once the reaction is complete, cool the mixture to room temperature. Remove the Amberlyst 15 catalyst by filtration. The catalyst can be washed with a solvent, dried, and stored for reuse.
-
Workup: Transfer the filtrate to a separatory funnel. Wash the organic mixture sequentially with water, saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine (to aid layer separation and remove bulk water).[1]
-
Drying: Dry the separated organic layer over an anhydrous drying agent like sodium sulfate.[1]
-
Solvent Removal: Filter off the drying agent and remove the toluene and excess isopropanol using a rotary evaporator.
-
Purification: The resulting crude this compound can be purified further by distillation if high purity is required.
Visualizations
Caption: Experimental workflow for this compound synthesis.
Caption: Mechanism of Fischer-Speier esterification.
Caption: Troubleshooting logic for common synthesis issues.
References
- 1. benchchem.com [benchchem.com]
- 2. Ester - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. journals.iau.ir [journals.iau.ir]
- 5. oiccpress.com [oiccpress.com]
- 6. oiccpress.com [oiccpress.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. scindeks-clanci.ceon.rs [scindeks-clanci.ceon.rs]
- 10. benchchem.com [benchchem.com]
- 11. CN102976939B - The preparation method of propionate - Google Patents [patents.google.com]
- 12. Solved Draw the Reaction mechanism for the ester (Isopropyl | Chegg.com [chegg.com]
- 13. This compound | 637-78-5 [chemicalbook.com]
- 14. echemi.com [echemi.com]
- 15. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
Methods for removing water from isopropyl propionate reaction
Welcome to the technical support center for isopropyl propionate synthesis. This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their esterification reactions.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound yield lower than expected?
A1: The synthesis of this compound from propionic acid and isopropanol is a reversible equilibrium reaction known as Fischer esterification.[1][2] One of the products is water, and its presence can shift the equilibrium back towards the reactants, thus lowering the yield of your ester. To improve the yield, this product water must be continuously removed from the reaction mixture.[3][4]
Q2: What are the common methods for removing water from the reaction?
A2: There are several effective techniques to remove water and drive the reaction towards the product side:
-
Azeotropic Distillation: This involves using an apparatus like a Dean-Stark trap with a solvent (e.g., toluene) that forms a low-boiling azeotrope with water.[2][5] The water is distilled off with the solvent and collected in the trap.
-
Use of Desiccants: Chemical drying agents can be added to the reaction. Common choices include molecular sieves (like 4A or 5A) or using the acid catalyst itself (e.g., concentrated sulfuric acid) which also acts as a dehydrating agent.[1][6][7]
-
Reactive Distillation: This advanced technique combines the chemical reaction and the separation of products in a single distillation column. As the ester and water are formed, the water is continuously removed by distillation, which can significantly increase conversion.[8][9]
-
Vapor Permeation/Pervaporation: This method uses a hydrophilic membrane to selectively remove water vapor from the reaction vessel as it is formed.[10][11]
-
Using Excess Reactant: Employing a large excess of one reactant, typically the less expensive isopropanol, can shift the equilibrium to favor the formation of the ester according to Le Châtelier's principle.[2][3]
Q3: My reaction has stalled. How can I tell if water is the issue?
A3: If the reaction has stopped progressing (e.g., no more water is being collected in the Dean-Stark trap, or TLC/GC analysis shows no change in reactant/product concentration), it has likely reached equilibrium. This is a strong indication that the water concentration is high enough to favor the reverse reaction (ester hydrolysis). Implementing or improving a water removal method is the primary solution.
Q4: Can I use any desiccant to remove water?
A4: No, the choice of desiccant is critical. It must be inert to the reactants and products under the reaction conditions.
-
Molecular Sieves: Type 4A or 5A are often suitable for esterifications.[7][12]
-
Anhydrous Salts: Anhydrous calcium chloride can be used for drying a variety of solvents, including esters. Anhydrous calcium sulfate (Drierite) is another option.
-
Strongly Acidic or Basic Desiccants: Agents like phosphorus pentoxide are highly effective but may be too reactive. Basic desiccants like calcium oxide are suitable for neutral or basic conditions but would be neutralized by the acidic catalyst and reactants in this case.
Q5: What is an azeotrope and how does it affect my reaction and purification?
A5: An azeotrope is a mixture of liquids that has a constant boiling point and composition throughout distillation.[13] Isopropanol and water form a binary azeotrope with a boiling point of about 80.4°C, consisting of approximately 87.7% isopropanol and 12.3% water by weight.[14][15] This means that you cannot completely separate isopropanol from water by simple distillation. This is also why techniques like azeotropic distillation (using a third component like toluene or cyclohexane) are necessary to remove the final traces of water from the reaction or to dry the isopropanol solvent.[2][16]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low Ester Conversion | Reaction has reached equilibrium due to the presence of water. | Implement or enhance a water removal technique. Options include: adding molecular sieves, using a Dean-Stark apparatus for azeotropic distillation, or increasing the excess of isopropanol.[1][2] |
| Water Not Separating in Dean-Stark Trap | The temperature is too low to distill the azeotrope, or the solvent is not appropriate. | Ensure the reaction is heated to the reflux temperature of the chosen solvent (e.g., toluene). Confirm that the solvent forms a heterogeneous azeotrope with water, allowing it to separate upon condensation.[2] |
| Desiccant Ineffective | The desiccant has become saturated with water or is not suitable for the reaction. | Replace the desiccant with fresh, activated material. Ensure you are using a sufficient quantity. Consider switching to a different type, such as molecular sieves if you were using anhydrous salts.[7] |
| Product Contaminated with Water | Incomplete water removal during the reaction or inefficient drying during workup. | After the reaction, ensure the organic layer is thoroughly washed with brine and dried over an appropriate drying agent (e.g., anhydrous MgSO₄ or Na₂SO₄) before solvent removal.[4] |
| Phase Separation Issues | The organic and aqueous layers are not separating cleanly during the workup. | Add a saturated salt solution (brine) to the separating funnel. This increases the polarity of the aqueous phase and reduces the solubility of the organic ester in it, promoting better separation.[6] |
Data Presentation: Comparison of Water Removal Methods
| Method | Principle | Typical Conversion Increase | Advantages | Disadvantages |
| Azeotropic Distillation | Physical removal of a water-solvent azeotrope.[2] | Can drive reaction to >95% completion.[4] | Highly effective; continuous removal. | Requires specific glassware (Dean-Stark); adds another solvent to the system. |
| Molecular Sieves | Adsorption of water molecules into pores.[1][5] | Variable, depends on quantity and activation. | Simple to implement; suitable for small scale. | Can be costly; finite capacity; may need to be filtered out. |
| Reactive Distillation | Simultaneous reaction and separation in one unit.[9] | Batch: 63% → RD: 80%[8] | High conversion; heat integration; reduced equipment cost at scale.[9] | Complex setup and control; more suitable for industrial scale. |
| Vapor Permeation | Selective membrane separation of water vapor.[10] | 39% → ~90%[10] | High efficiency; no additional chemicals (entrainers) needed.[13] | Requires specialized membrane and equipment; potential for membrane fouling. |
Experimental Protocols
Method 1: Azeotropic Distillation using a Dean-Stark Apparatus
This protocol describes the synthesis of this compound using toluene to azeotropically remove water.
Materials:
-
Propionic acid
-
Isopropanol (3-5 equivalents)
-
Toluene (as solvent)
-
Acid catalyst (e.g., p-toluenesulfonic acid or concentrated H₂SO₄)
-
Round-bottom flask, Dean-Stark trap, reflux condenser, heating mantle, magnetic stirrer.
Procedure:
-
Setup: Assemble the reflux apparatus with the Dean-Stark trap positioned between the reaction flask and the condenser.
-
Charging the Flask: To the round-bottom flask, add propionic acid, an excess of isopropanol (e.g., 3 equivalents), toluene, and the acid catalyst.
-
Heating: Heat the mixture to reflux. The toluene-water azeotrope will begin to distill.
-
Water Removal: The vapor will condense and collect in the Dean-Stark trap. As water is denser than toluene, it will sink to the bottom of the trap's graduated arm while the toluene will overflow and return to the reaction flask.[2]
-
Monitoring: Continue the reaction until no more water collects in the trap, indicating the reaction is complete.
-
Workup: Cool the reaction mixture. Wash the organic solution with a saturated sodium bicarbonate (NaHCO₃) solution to neutralize the acid catalyst and any unreacted propionic acid.[4] Then, wash with brine, dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent and excess isopropanol via distillation or rotary evaporation to isolate the this compound.
Method 2: Using Molecular Sieves as a Desiccant
This protocol is suitable for smaller-scale reactions where a Dean-Stark setup may be impractical.
Materials:
-
Propionic acid
-
Isopropanol (at least 1.5-2 equivalents)
-
Acid catalyst (e.g., p-toluenesulfonic acid)
-
4A Molecular Sieves (activated)
-
Round-bottom flask, reflux condenser, heating mantle, magnetic stirrer.
Procedure:
-
Sieve Activation: Activate the 4A molecular sieves by heating them in a laboratory oven (>150°C) under vacuum for several hours to remove any adsorbed water. Allow them to cool in a desiccator.
-
Charging the Flask: Combine the propionic acid, isopropanol, and acid catalyst in the reaction flask.
-
Adding Sieves: Add the activated molecular sieves to the reaction mixture (typically 10-20% by weight of the limiting reagent).
-
Reaction: Heat the mixture to reflux with stirring. The molecular sieves will adsorb the water as it is produced.[1]
-
Monitoring: Monitor the reaction progress using TLC or GC analysis. The reaction may be slower than with azeotropic distillation.
-
Workup: After the reaction is complete, cool the mixture to room temperature. Filter to remove the molecular sieves. Proceed with an aqueous workup as described in the azeotropic distillation protocol (neutralization, washing, drying) to purify the product.
Visualizations
Caption: Fischer esterification equilibrium and Le Châtelier's principle.
Caption: Workflow for azeotropic distillation using a Dean-Stark trap.
Caption: Schematic of a vapor permeation system for water removal.
References
- 1. byjus.com [byjus.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Ester - Wikipedia [en.wikipedia.org]
- 4. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 5. Fischer Esterification [organic-chemistry.org]
- 6. scienceready.com.au [scienceready.com.au]
- 7. researchgate.net [researchgate.net]
- 8. kerwa.ucr.ac.cr [kerwa.ucr.ac.cr]
- 9. hrcak.srce.hr [hrcak.srce.hr]
- 10. scispace.com [scispace.com]
- 11. researchgate.net [researchgate.net]
- 12. [PDF] Enhancement of Esterification of Propionic Acid with Isopropyl Alcohol by Pervaporation Reactor | Semantic Scholar [semanticscholar.org]
- 13. worldwidejournals.com [worldwidejournals.com]
- 14. Isopropyl alcohol - Wikipedia [en.wikipedia.org]
- 15. data.epo.org [data.epo.org]
- 16. GB2088734A - Removal of water from isopropanol - Google Patents [patents.google.com]
Troubleshooting low conversion rates in isopropyl propionate esterification
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low conversion rates during the esterification of isopropyl propionate.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental principle of this compound esterification?
This compound is synthesized through the Fischer esterification of propionic acid and isopropanol. This reaction is a reversible, acid-catalyzed process where a carboxylic acid and an alcohol react to form an ester and water.[1] The reaction's equilibrium nature means that the conversion of reactants to products is often incomplete without specific strategies to shift the equilibrium.[2][3]
Q2: What are the common catalysts used for this reaction?
Both homogeneous and heterogeneous acid catalysts are employed.
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Homogeneous Catalysts: Sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (p-TsOH) are common choices. They are effective but can be corrosive and difficult to separate from the final product.[4][5]
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Heterogeneous Catalysts: Ion-exchange resins, particularly Amberlyst-15, are widely used.[5][6][7] They offer advantages such as easy separation from the reaction mixture by filtration, reduced corrosion issues, and the potential for reuse.[5][6]
Q3: My reaction has stalled at a low conversion rate (e.g., <50%). What is the most likely cause?
The most probable cause is that the reaction has reached its thermodynamic equilibrium.[1][2] The presence of the water byproduct drives the reverse reaction (ester hydrolysis), preventing further formation of this compound.
Q4: How can I overcome equilibrium limitations to improve my conversion rate?
To drive the reaction towards the product side, you can employ Le Chatelier's principle:[2][3]
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Use an Excess of One Reactant: Using a large excess of isopropanol is a common strategy to shift the equilibrium.[3][8]
-
Remove Water: Continuously removing water as it forms is a highly effective method. This can be achieved through techniques like:
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Azeotropic Distillation: Using a Dean-Stark trap with a solvent like toluene to remove the water azeotrope.[8]
-
Pervaporation: Employing a membrane that selectively removes water from the reaction mixture.[1]
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Using a Dehydrating Agent: While less common for this specific reaction on a large scale, desiccants can be used.
-
Q5: I'm using Amberlyst-15 as a catalyst and see a decline in its activity after a few runs. Why is this happening and can I regenerate it?
Catalyst deactivation is a common issue. For Amberlyst-15, this is often due to the adsorption of water or other polar molecules onto the active sulfonic acid sites, which blocks reactants from accessing them.[9] The catalyst can typically be regenerated by washing it with an alcohol like methanol or ethanol to displace the adsorbed water, followed by drying.[9][10]
Q6: What are potential side reactions that could be lowering my yield?
A possible side reaction is the acid-catalyzed dehydration of isopropanol to form diisopropyl ether, especially at higher temperatures. Using the optimal temperature and catalyst loading can help minimize this. Tertiary alcohols are particularly prone to dehydration, which is a limitation of Fischer esterification in those cases.[2]
Troubleshooting Guide for Low Conversion Rates
Issue 1: Conversion is low and stops prematurely.
-
Possible Cause: The reaction has reached its thermodynamic equilibrium point, where the rate of the forward reaction equals the rate of the reverse reaction (hydrolysis of the ester).
-
Solutions:
-
Adjust Reactant Molar Ratio: Increase the concentration of isopropanol relative to propionic acid. A molar ratio of 1.4 to 1.5 (isopropanol to acid) has been shown to yield maximum conversion in some systems.[1] Be aware that a very large excess of alcohol can sometimes lower the reaction temperature and slow the rate.
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Implement Water Removal: If not already in use, incorporate a method to remove water from the reaction mixture as it is formed. This will continuously shift the equilibrium toward the product side.
-
Issue 2: The reaction rate is very slow.
-
Possible Causes & Solutions:
-
Insufficient Catalyst Loading: The amount of catalyst directly influences the reaction rate. If the rate is too slow, consider increasing the catalyst concentration. For Amberlyst-15, loadings are often in the range of 5-15% by weight of the limiting reactant.
-
Low Reaction Temperature: Esterification rates are temperature-dependent. Increasing the temperature will accelerate the reaction. A typical temperature range is 60-80°C.[1]
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Catalyst Deactivation: If using a recycled heterogeneous catalyst, its activity may be diminished. Regenerate the catalyst or use a fresh batch.
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Mass Transfer Limitations (for heterogeneous catalysts): If the reaction mixture is not adequately stirred, reactants may have limited access to the catalyst's active sites. Ensure the stirring speed is sufficient (e.g., >500 rpm) to eliminate external diffusion limitations.[5]
-
Data Presentation
Table 1: Effect of Reactant Molar Ratio on Propionic Acid Conversion Conditions: Amberlyst-15 catalyst (12 wt.%), reaction time of 3 hours.
| Isopropanol:Propionic Acid Molar Ratio | Propionic Acid Conversion (%) | Reference |
| 1:1 | ~75% (estimated) | [11] |
| 1.5:1 | 87% | [11] |
| 3:1 | 41% | [11] |
Table 2: Effect of Catalyst Loading on Propionic Acid Conversion Conditions: Isopropanol to Propionic Acid Molar Ratio of 1.4, Temperature of 80°C.
| Catalyst (H₂SO₄) Concentration (kmol/m³) | Propionic Acid Conversion (%) | Reference |
| 0.089 | ~60% | [1] |
| 0.179 | ~70% | [1] |
| 0.268 | ~75% | [1] |
| 0.358 | ~80% | [1] |
| 0.447 | ~85% | [1] |
Experimental Protocols
Protocol 1: this compound Synthesis using Amberlyst-15
This protocol describes a typical batch esterification reaction.
1. Catalyst Preparation (Pre-treatment):
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Wash the Amberlyst-15 resin with methanol and then deionized water to remove any impurities.
-
Dry the washed resin in a vacuum oven at a temperature not exceeding its recommended limit (e.g., 80-100°C) overnight to remove all moisture.[12][13]
2. Reaction Setup:
-
Equip a round-bottom flask with a magnetic stirrer, a reflux condenser, and a thermometer. For water removal, a Dean-Stark apparatus can be placed between the flask and the condenser.
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Charge the flask with propionic acid (1.0 equivalent) and isopropanol (e.g., 1.5 equivalents).
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Add the pre-treated Amberlyst-15 catalyst (e.g., 10% of the total reactant weight).
3. Reaction Execution:
-
Begin vigorous stirring (e.g., 500-700 rpm).
-
Heat the mixture to the desired reaction temperature (e.g., 75°C) using a heating mantle.
-
Allow the reaction to reflux for the desired time (e.g., 3-8 hours).
4. Reaction Monitoring:
-
Periodically withdraw small aliquots from the reaction mixture.
-
Analyze the samples using Gas Chromatography (GC) to determine the concentration of reactants and products.[11][13] Titration of the remaining propionic acid can also be used to calculate conversion.
5. Product Work-up and Purification:
-
After the reaction, cool the mixture to room temperature.
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Remove the Amberlyst-15 catalyst by simple filtration. The catalyst can be washed with alcohol and dried for regeneration.
-
Transfer the liquid mixture to a separatory funnel. Wash with a saturated sodium bicarbonate (NaHCO₃) solution to neutralize any remaining acid catalyst and unreacted propionic acid.
-
Wash with brine (saturated NaCl solution) to remove excess water.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
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The final product can be purified by fractional distillation to separate the this compound from excess isopropanol and any side products.
Protocol 2: Monitoring Reaction Progress with Gas Chromatography (GC)
1. Sample Preparation:
-
Withdraw a small aliquot (e.g., 0.1 mL) from the reaction mixture.
-
Dilute the sample in a suitable solvent (e.g., acetone or dichloromethane) in a GC vial. An internal standard (e.g., toluene) can be added for quantitative analysis.[14]
2. GC Conditions (Illustrative Example):
-
Column: A polar column, such as a DB-WAX or similar, is suitable for separating the components.[13]
-
Injector Temperature: 150-200°C.
-
Detector (FID) Temperature: 200-250°C.
-
Oven Program: Start at a low temperature (e.g., 60°C), hold for a few minutes, then ramp up to a higher temperature (e.g., 230°C) to ensure all components elute.[14]
-
Carrier Gas: Nitrogen or Helium.
3. Analysis:
-
Identify the peaks for isopropanol, propionic acid, and this compound based on their retention times, confirmed by running standards.
-
Calculate the conversion by comparing the peak area of the limiting reactant (propionic acid) at different time points to its initial peak area.
References
- 1. researchgate.net [researchgate.net]
- 2. Fischer Esterification - Chemistry Steps [chemistrysteps.com]
- 3. odp.library.tamu.edu [odp.library.tamu.edu]
- 4. scindeks-clanci.ceon.rs [scindeks-clanci.ceon.rs]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. arkat-usa.org [arkat-usa.org]
- 8. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Monitoring of an esterification reaction by on-line direct liquid sampling mass spectrometry and in-line mid infrared spectrometry with an attenuated total reflectance probe - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. skoge.folk.ntnu.no [skoge.folk.ntnu.no]
- 13. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 14. mdpi.com [mdpi.com]
Selection of acid catalyst for efficient isopropyl propionate synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of isopropyl propionate. The information is presented in a clear question-and-answer format to directly address common challenges encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the most common and effective acid catalysts for synthesizing this compound?
A1: Both homogeneous and heterogeneous acid catalysts are used for the synthesis of this compound.
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Homogeneous Catalysts: Mineral acids like sulfuric acid (H₂SO₄) and hydrochloric acid (HCl) are effective and low-cost options that lead to high reaction rates.[1][2] However, they are highly corrosive, difficult to separate from the reaction mixture, and can lead to product contamination and discoloration.[1]
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Heterogeneous Catalysts: Solid acid catalysts are often preferred to overcome the drawbacks of homogeneous catalysts. Ion-exchange resins are particularly effective.[3] Among these, Amberlyst-15 has been identified as a highly effective and reusable catalyst for this reaction.[1][3] Other suitable ion-exchange resins include Amberlyst 70 and Dowex 50WX8.[3] The use of these resins simplifies catalyst separation and minimizes corrosion and product purification issues.[3]
Q2: What is the primary mechanism for the acid-catalyzed synthesis of this compound?
A2: The synthesis of this compound from propanoic acid and isopropyl alcohol in the presence of an acid catalyst occurs via a Fischer esterification reaction. The mechanism involves the following key steps:
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Protonation of the carboxylic acid: The acid catalyst protonates the carbonyl oxygen of propanoic acid, increasing the electrophilicity of the carbonyl carbon.
-
Nucleophilic attack: The lone pair of electrons on the oxygen atom of isopropyl alcohol attacks the protonated carbonyl carbon.
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Proton transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups.
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Elimination of water: A molecule of water is eliminated, forming a protonated ester.
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Deprotonation: The protonated ester is deprotonated to yield the final product, this compound, and regenerate the acid catalyst.
Q3: How can I increase the yield of this compound?
A3: The esterification of propanoic acid with isopropyl alcohol is a reversible reaction. To increase the yield of the ester, the equilibrium needs to be shifted towards the product side. This can be achieved by:
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Using an excess of one reactant: Typically, an excess of the alcohol (isopropanol) is used to drive the reaction forward.[4]
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Removing water: The continuous removal of water, a by-product of the reaction, will shift the equilibrium towards the formation of the ester.[1] Techniques like pervaporation can be employed for this purpose, significantly increasing the conversion of propionic acid.[1]
-
Optimizing reaction conditions: Adjusting parameters such as reaction temperature, catalyst loading, and reaction time can significantly impact the yield.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low Conversion/Yield | 1. Equilibrium limitation. | 1a. Use an excess of isopropanol (e.g., molar ratios of alcohol to acid of 1.5:1 or higher).[1] 1b. Remove water from the reaction mixture using techniques like azeotropic distillation or pervaporation.[1] |
| 2. Insufficient catalyst activity or loading. | 2a. Increase the catalyst loading. For Amberlyst-15, concentrations of up to 12 wt.% have been shown to be effective.[1] 2b. Ensure the catalyst is active. For ion-exchange resins, pre-treatment (e.g., drying) might be necessary. | |
| 3. Sub-optimal reaction temperature. | 3. Optimize the reaction temperature. For sulfuric acid catalysis, temperatures between 50°C and 70°C have been studied.[2] For Amberlyst-15, temperatures around 60-80°C are common.[3] | |
| Slow Reaction Rate | 1. Low reaction temperature. | 1. Increase the reaction temperature to enhance the reaction kinetics. However, be mindful of the boiling points of the reactants and products. |
| 2. Inadequate mixing. | 2. Ensure efficient stirring to overcome mass transfer limitations, especially with heterogeneous catalysts. A stirring speed of 500 rpm has been found to eliminate diffusion limitations.[3] | |
| 3. Low catalyst concentration. | 3. Increase the amount of the acid catalyst.[5] | |
| Product Discoloration | 1. Use of corrosive homogeneous catalysts like sulfuric acid. | 1. Switch to a heterogeneous catalyst like Amberlyst-15, which is known to produce a cleaner product.[1] |
| 2. High reaction temperatures leading to side reactions. | 2. Optimize the reaction temperature to a lower effective range. | |
| Difficulty in Catalyst Separation | 1. Use of homogeneous catalysts. | 1. Employ a heterogeneous catalyst such as an ion-exchange resin, which can be easily separated by filtration.[3] |
| Catalyst Deactivation (for heterogeneous catalysts) | 1. Fouling of the catalyst surface. | 1. Wash the catalyst with a suitable solvent to remove any adsorbed species. |
| 2. Loss of active sites. | 2. Regenerate the catalyst according to the manufacturer's instructions. For ion-exchange resins, this may involve treatment with a strong acid. |
Data Presentation
Table 1: Comparison of Different Acid Catalysts for this compound Synthesis
| Catalyst | Catalyst Type | Advantages | Disadvantages |
| Sulfuric Acid (H₂SO₄) | Homogeneous | Low cost, high reaction rate.[1][2] | Corrosive, difficult to separate, can cause product discoloration.[1] |
| Amberlyst-15 | Heterogeneous | High catalytic activity, easy to separate, reusable, less corrosive.[1][3] | Higher initial cost compared to mineral acids. |
| Amberlyst 70 | Heterogeneous | Solid catalyst, easy separation.[3] | May have different activity compared to Amberlyst-15. |
| Dowex 50WX8 | Heterogeneous | Solid catalyst, easy separation.[3] | May have different activity compared to Amberlyst-15. |
Table 2: Typical Experimental Conditions for this compound Synthesis
| Parameter | Sulfuric Acid (Homogeneous) | Amberlyst-15 (Heterogeneous) |
| Reactant Molar Ratio (Isopropanol:Propionic Acid) | 1:1 to 1.5:1[2] | 1:1 to 3:1[1] |
| Catalyst Loading | 1.0 to 3.0 wt.%[2] | 3 to 12 wt.% (relative to propionic acid)[1] |
| Reaction Temperature | 50°C to 70°C[2] | 60°C to 80°C[3] |
| Reaction Time | Varies (kinetics are second order)[2] | ~3 hours (for high conversion with water removal)[1] |
Experimental Protocols
Protocol 1: Synthesis of this compound using a Homogeneous Catalyst (Sulfuric Acid)
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Materials: Propanoic acid, isopropyl alcohol, concentrated sulfuric acid.
-
Setup: A round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a heating mantle.
-
Procedure: a. Charge the round-bottom flask with known molar quantities of propanoic acid and isopropyl alcohol (e.g., a 1:1.5 molar ratio).[2] b. Slowly add the desired weight percentage of concentrated sulfuric acid (e.g., 1-3 wt.%) to the mixture while stirring.[2] c. Heat the reaction mixture to the desired temperature (e.g., 60°C) and maintain it under reflux with continuous stirring.[2] d. Monitor the progress of the reaction by taking samples at regular intervals and analyzing them using techniques like gas chromatography (GC) or titration to determine the concentration of propionic acid. e. After the reaction reaches the desired conversion, cool the mixture to room temperature. f. Neutralize the catalyst with a base (e.g., sodium bicarbonate solution) and then separate the organic layer. g. Wash the organic layer with water to remove any remaining acid and unreacted alcohol. h. Dry the organic layer over an anhydrous drying agent (e.g., magnesium sulfate) and then purify the this compound by distillation.
Protocol 2: Synthesis of this compound using a Heterogeneous Catalyst (Amberlyst-15)
-
Materials: Propanoic acid, isopropyl alcohol, Amberlyst-15 resin.
-
Catalyst Pre-treatment: Dry the Amberlyst-15 resin in an oven at a specified temperature (e.g., 100°C) for a few hours to remove any adsorbed water.
-
Setup: A batch reactor equipped with a mechanical stirrer, a temperature controller, and a condenser.
-
Procedure: a. Add the desired amounts of propanoic acid and isopropyl alcohol (e.g., a 1:1 molar ratio) to the reactor.[1] b. Add the pre-treated Amberlyst-15 catalyst (e.g., 10 wt.% relative to propionic acid).[1] c. Heat the mixture to the desired reaction temperature (e.g., 70°C) with constant stirring (e.g., 500 rpm).[3] d. Monitor the reaction progress by analyzing samples periodically via GC. e. Once the desired conversion is achieved, cool the reactor to room temperature. f. Separate the catalyst from the product mixture by simple filtration. g. The liquid product can be purified further by distillation to separate the ester from unreacted starting materials. h. The recovered catalyst can be washed, dried, and reused for subsequent reactions.
Mandatory Visualization
Caption: Catalyst selection workflow for this compound synthesis.
References
Challenges in the scale-up of isopropyl propionate production
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the scale-up of isopropyl propionate synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent method for synthesizing this compound is the Fischer esterification of propionic acid with isopropanol. This reaction is typically catalyzed by a strong acid, such as sulfuric acid or p-toluenesulfonic acid, and is reversible.[1][2][3][4]
Q2: What are the primary challenges when scaling up this compound production?
A2: The main challenges in the scale-up of this compound production include:
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Equilibrium Limitations: The Fischer esterification is a reversible reaction, and the accumulation of water as a byproduct can shift the equilibrium back towards the reactants, thus lowering the yield.[2][4]
-
Water Removal: Efficient removal of water is critical to drive the reaction to completion. This can be complicated by the formation of an azeotrope between isopropanol and water.[5][6][7]
-
Catalyst Management: Homogeneous catalysts like sulfuric acid require neutralization and removal, which can generate waste. Heterogeneous catalysts may suffer from deactivation over time.[8]
-
Side Reactions and Purity: Elevated temperatures and strong acid catalysts can promote side reactions, such as the dehydration of isopropanol to propene, leading to impurities and potential discoloration of the product.
-
Heat and Mass Transfer: Ensuring uniform temperature and mixing in a large-scale reactor can be challenging. Localized overheating can lead to increased side reactions and inconsistent product quality.
Q3: How can the reaction equilibrium be shifted to favor product formation?
A3: To shift the equilibrium towards the formation of this compound, two main strategies are employed:
-
Use of Excess Reactant: Employing a molar excess of one of the reactants, typically the less expensive one (isopropanol), will drive the reaction forward according to Le Chatelier's principle.
-
Water Removal: Continuously removing water as it is formed is a highly effective method. This can be achieved through techniques like azeotropic distillation using a Dean-Stark apparatus.[2][4] Pervaporation membrane reactors have also been shown to effectively remove water and significantly increase the conversion of propionic acid.[9]
Q4: What is the isopropanol-water azeotrope and why is it a concern?
A4: An azeotrope is a mixture of liquids that has a constant boiling point and composition throughout distillation. Isopropanol and water form a minimum boiling azeotrope at approximately 80.37°C, with a composition of about 87.7% isopropanol and 12.3% water by mass.[5][6] This is a concern during purification because simple distillation cannot completely separate the unreacted isopropanol from the water produced in the reaction, which can complicate the isolation of pure this compound.
Troubleshooting Guides
Issue 1: Low or No Yield
| Probable Cause | Recommended Solution |
| Reaction has not reached equilibrium. | Increase the reaction time and/or temperature. Monitor the reaction progress using techniques like GC-FID to determine when equilibrium is reached.[10] |
| Unfavorable equilibrium. | Use a significant molar excess of isopropanol (e.g., 3:1 to 10:1 alcohol to acid ratio).[8][11] |
| Water produced is hydrolyzing the ester. | Employ a method to remove water as it forms, such as a Dean-Stark apparatus or molecular sieves.[2][4] |
| Insufficient or deactivated catalyst. | Verify the amount and concentration of the acid catalyst (typically 1-5% by weight of the carboxylic acid). If using a solid catalyst like Amberlyst 15, check for deactivation and consider regeneration or replacement.[8] |
Issue 2: Slow Reaction Rate
| Probable Cause | Recommended Solution |
| Inadequate mixing. | Increase the agitation speed to overcome mass transfer limitations, especially in larger reactors. |
| Low reaction temperature. | Gradually increase the reaction temperature to the reflux temperature of the mixture (the boiling point of the isopropanol-water azeotrope is around 80.37°C).[5][6] Monitor for any increase in side reactions. |
| Steric hindrance of isopropanol. | Be aware that isopropanol, as a secondary alcohol, will react more slowly than primary alcohols due to steric hindrance.[11] Ensure sufficient reaction time is allowed. |
| Presence of water in reactants. | Ensure that the propionic acid and isopropanol are as anhydrous as possible before starting the reaction. |
Issue 3: Product Purification Difficulties
| Probable Cause | Recommended Solution |
| Residual unreacted starting materials. | Drive the reaction to completion using the methods described for improving yield. During workup, wash the organic layer with a 5% aqueous sodium bicarbonate solution to remove unreacted propionic acid and the acid catalyst.[12] Wash with water or brine to remove excess isopropanol.[12] |
| Persistent emulsion during liquid-liquid extraction. | Instead of vigorous shaking, gently invert the separatory funnel multiple times. Adding a saturated aqueous solution of sodium chloride (brine) can help to break the emulsion.[12] |
| Cloudy organic layer after separation. | The cloudiness is likely due to dissolved water. Dry the organic layer over an anhydrous drying agent such as magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄) before the final distillation.[12] |
| Broad boiling point range during distillation. | This indicates the presence of impurities. Ensure all washing and drying steps have been thoroughly completed. Use fractional distillation for a more efficient separation of this compound from components with close boiling points.[12] |
Quantitative Data Summary
Table 1: Reaction Parameters from Literature for Esterification of Propionic Acid
| Parameter | Value/Range | Catalyst | Notes | Source |
| Molar Ratio (Alcohol:Acid) | 1:1 to 3:1 | Amberlyst 15 | Increasing the molar ratio of isopropanol to propionic acid increases the conversion. | [8] |
| Catalyst Loading (wt%) | 3% to 12% | Amberlyst 15 | Higher catalyst loading leads to a faster reaction rate and higher conversion. | [8] |
| Temperature | 50°C to 80°C | Sulfuric Acid | Increased temperature generally increases the reaction rate and conversion. | [9][13] |
| Propionic Acid Conversion | Up to 90% | Amberlyst 15 | Achieved with a vapor permeation membrane to remove water. Without water removal, conversion was around 39%. | [8] |
Table 2: Physical Properties for Purification
| Substance | Boiling Point (°C) | Notes | Source |
| This compound | 108-110 | - | [14] |
| Isopropanol | 82.3 | - | [7] |
| Propionic Acid | 141 | - | |
| Water | 100 | - | |
| Isopropanol-Water Azeotrope | 80.37 | 87.7 wt% Isopropanol | [5][6] |
Experimental Protocols
Protocol 1: Monitoring Reaction Progress by Gas Chromatography (GC)
Methodology:
-
Sample Preparation: At timed intervals, withdraw a small aliquot (e.g., 0.1 mL) from the reaction mixture. Quench the reaction by diluting the aliquot in a suitable solvent (e.g., dichloromethane) containing an internal standard.
-
GC Analysis: Inject the prepared sample into a gas chromatograph equipped with a Flame Ionization Detector (FID).
-
Column: Use a non-polar or medium-polarity capillary column suitable for separating esters, alcohols, and carboxylic acids.
-
Conditions: Set the GC parameters (e.g., injector temperature, oven temperature program, detector temperature) to achieve good separation of propionic acid, isopropanol, and this compound.
-
Quantification: Calculate the relative peak areas of the reactants and product to determine the conversion of propionic acid over time.
Protocol 2: Work-up and Purification of this compound
Methodology:
-
Cooling: Once the reaction is complete, allow the mixture to cool to room temperature.
-
Quenching and Initial Wash: Transfer the reaction mixture to a separatory funnel. Add an equal volume of deionized water and mix gently to remove the bulk of the unreacted isopropanol. Allow the layers to separate and discard the lower aqueous layer.
-
Neutralization: Add a 5% aqueous solution of sodium bicarbonate to the organic layer in the separatory funnel. Swirl gently and vent frequently to release the CO₂ produced. Continue adding the bicarbonate solution until gas evolution ceases. This step neutralizes any remaining propionic acid and the acid catalyst. Discard the aqueous layer.[12]
-
Brine Wash: Wash the organic layer with a saturated aqueous solution of sodium chloride (brine) to help remove residual water and break any emulsions.[12]
-
Drying: Transfer the organic layer to a clean, dry flask and add an anhydrous drying agent like magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄). Swirl the flask and let it stand for 10-15 minutes. The drying agent should be free-flowing, not clumped together.[12]
-
Isolation: Decant or filter the dried organic layer to remove the drying agent.
-
Final Purification: Purify the crude this compound by simple or fractional distillation, collecting the fraction that boils in the range of 108-110°C.[12][14]
Visualizations
Caption: Experimental workflow for the synthesis and purification of this compound.
Caption: Troubleshooting logic for addressing low yield in this compound synthesis.
References
- 1. community.wvu.edu [community.wvu.edu]
- 2. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 3. re.public.polimi.it [re.public.polimi.it]
- 4. Fischer Esterification [organic-chemistry.org]
- 5. Isopropyl alcohol - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. US5085739A - Separation of the propyl alcohols from water by azeotropic or extractive distillation - Google Patents [patents.google.com]
- 8. journals.iau.ir [journals.iau.ir]
- 9. researchgate.net [researchgate.net]
- 10. cdc.gov [cdc.gov]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. jetir.org [jetir.org]
- 14. This compound | 637-78-5 [chemicalbook.com]
Analytical troubleshooting for isopropyl propionate in complex mixtures
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the analytical quantification of isopropyl propionate in complex mixtures.
Troubleshooting Guides
1. Question: Why is my this compound peak tailing in the gas chromatogram?
Answer:
Peak tailing is a common issue where the peak appears asymmetrical, with a trailing edge extending from the peak maximum. This can compromise the accuracy and precision of quantification. The primary causes often relate to unwanted interactions within the GC system.
Troubleshooting Steps:
-
Check for Active Sites: Polar or ionogenic analytes can interact with "active" sites in the liner or at the head of the column.
-
Action: Replace the inlet liner with a new, deactivated one. If the problem persists, trim 10-20 cm from the front of the GC column.
-
-
Inspect Column Installation: An improperly installed column can create dead volumes, leading to peak distortion.
-
Action: Ensure the column is cut cleanly at a 90° angle and is positioned at the correct height within the inlet, following the manufacturer's instructions.
-
-
Assess for Contamination: Accumulation of non-volatile residues from the sample matrix at the column inlet can cause peak tailing. This is a common issue when analyzing complex mixtures.
-
Action: Perform routine inlet maintenance, including replacing the liner, O-ring, and septum. Consider implementing a sample cleanup step to remove non-volatile matrix components before injection.
-
-
Evaluate Solvent Mismatch: Dissolving the sample in a solvent that is incompatible with the stationary phase can lead to poor peak shape.
-
Action: Ensure the sample solvent is compatible with your GC column's stationary phase.
-
-
Check for Column Overload: Injecting a sample that is too concentrated can saturate the stationary phase.
-
Action: Dilute your sample and re-inject. If peak shape improves, column overload was the likely cause.
-
2. Question: I am observing unexpected peaks in my chromatogram. What could be their source?
Answer:
Unexpected peaks can originate from various sources, including impurities in the sample, contamination from the analytical system, or degradation of the analyte.
Troubleshooting Steps:
-
Identify Potential Impurities: this compound is synthesized from isopropanol and propionic acid. Impurities from the starting materials or side reactions may be present. Common impurities in technical-grade isopropanol include ethyl ether, acetone, diisopropyl ether, 1-propanol, and 2-butanol.
-
Action: If possible, obtain reference standards for potential impurities to confirm their identity by retention time and mass spectrum.
-
-
Check for System Contamination: Contamination can be introduced from several parts of the GC system.
-
Action:
-
Run a solvent blank to check for contamination from the solvent or syringe.
-
Inspect the inlet for fragments of the septum or O-ring, which can accumulate at the bottom.
-
Ensure carrier gas is pure, as impurities in the gas can cause baseline issues and ghost peaks.
-
-
-
Evaluate Analyte Stability: this compound is generally stable under normal conditions. However, prolonged exposure to high temperatures in the GC inlet could potentially cause degradation, especially if active sites are present.
-
Action: Lower the injector temperature in increments to see if the impurity peaks are reduced. Ensure that the temperature is still sufficient to ensure complete volatilization of this compound.
-
3. Question: My quantitative results for this compound are inconsistent and not reproducible. What should I check?
Answer:
Poor reproducibility in quantitative analysis can stem from issues with sample preparation, injection technique, or matrix effects.
Troubleshooting Steps:
-
Review Sample Preparation: Non-robust sample preparation procedures are a frequent cause of out-of-specification results. Incomplete extraction of the analyte from the sample matrix will lead to variable results.
-
Action: Ensure your extraction method (e.g., LLE, SPE) is validated for your specific sample matrix. Optimize extraction parameters such as solvent choice, pH, and extraction time.
-
-
Address Matrix Effects: Co-eluting compounds from the sample matrix can interfere with the ionization of this compound in the mass spectrometer, leading to ion suppression or enhancement.
-
Action:
-
Use an Internal Standard: A stable isotope-labeled internal standard is ideal for compensating for matrix effects.
-
Matrix-Matched Calibration: Prepare your calibration standards in a blank matrix that is free of the analyte to mimic the matrix effects seen in your samples.
-
Improve Sample Cleanup: Employ more selective sample preparation techniques like solid-phase extraction (SPE) to remove interfering matrix components.
-
-
-
Verify Injection Precision: Inconsistent injection volumes will lead directly to poor reproducibility.
-
Action: If using an autosampler, check for air bubbles in the syringe. For manual injections, ensure a consistent and rapid injection technique is used.
-
-
Check for Analyte Stability in Solution: While generally stable, the stability of this compound in the prepared sample solution over the course of an analytical run should be confirmed.
-
Action: Re-inject a sample from the beginning of the sequence at the end to see if the response has changed significantly.
-
Frequently Asked Questions (FAQs)
1. Question: What are the key mass spectral fragments for identifying and quantifying this compound?
Answer: The molecular ion peak for this compound is at a mass-to-charge ratio (m/z) of 116. The most abundant fragment ion, known as the base peak, is typically observed at m/z 57. Other significant fragments can be used as qualifier ions for confident identification. For quantitative analysis using Selected Ion Monitoring (SIM), it is recommended to monitor the base peak (m/z 57) as the quantifier ion and one or two other characteristic fragments as qualifier ions.
2. Question: What are typical starting GC-MS parameters for the analysis of this compound?
Answer: The following table summarizes typical starting parameters for the analysis of this compound on common GC columns. These may need to be optimized for your specific application and matrix.
| Parameter | DB-1 (or similar non-polar phase) | DB-624 (or similar mid-polar phase) | DB-WAX (or similar polar phase) |
| Column Dimensions | 30 m x 0.25 mm ID, 0.25 µm film | 30 m x 0.25 mm ID, 1.4 µm film | 30 m x 0.25 mm ID, 0.25 µm film |
| Oven Program | 40°C (hold 2 min), ramp to 200°C at 10°C/min | 40°C (hold 5 min), ramp to 260°C at 10°C/min | 50°C (hold 2 min), ramp to 220°C at 8°C/min |
| Approx. Retention Time | ~7-9 min | ~9-11 min | ~8-10 min |
| Injector Temperature | 250°C | 250°C | 250°C |
| Carrier Gas | Helium at a constant flow of 1 mL/min | Helium at a constant flow of 1 mL/min | Helium at a constant flow of 1 mL/min |
| Injection Mode | Split (e.g., 50:1) or Splitless | Split (e.g., 50:1) or Splitless | Split (e.g., 50:1) or Splitless |
| MS Transfer Line Temp. | 280°C | 280°C | 280°C |
| MS Ion Source Temp. | 230°C | 230°C | 230°C |
| MS Mode | Scan (m/z 40-200) or SIM | Scan (m/z 40-200) or SIM | Scan (m/z 40-200) or SIM |
| SIM Ions (Quant/Qual) | 57 / 43, 75 | 57 / 43, 75 | 57 / 43, 75 |
3. Question: How can I minimize matrix effects when analyzing this compound in complex samples like pharmaceutical formulations?
Answer: Minimizing matrix effects is crucial for accurate quantification in complex matrices.
-
Effective Sample Preparation: The most effective way to reduce matrix effects is to remove interfering components before analysis. Techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) can be optimized to selectively isolate this compound while leaving behind matrix components.
-
Use of an Internal Standard: An internal standard that behaves similarly to this compound but is not present in the sample can help to compensate for variations in sample preparation and matrix effects. A stable isotope-labeled version of this compound is the ideal internal standard.
-
Matrix-Matched Calibration: Preparing your calibration standards in a blank sample matrix helps to ensure that the standards and the samples are affected by the matrix in the same way, improving accuracy.
-
Chromatographic Separation: Optimize your GC method to achieve baseline separation of this compound from any co-eluting matrix components.
**4. Question: What are some best practices for the sample preparation of complex mixtures
Validation & Comparative
Isopropyl Propionate vs. Ethyl Acetate: A Comparative Guide for Reaction Solvents
For researchers, scientists, and drug development professionals, the selection of an appropriate reaction solvent is a critical decision that can significantly influence reaction yield, kinetics, and product purity. This guide provides a detailed comparison of two common ester solvents: isopropyl propionate and ethyl acetate, supported by their physicochemical properties and general principles of solvent effects in chemical reactions.
Executive Summary
This compound and ethyl acetate are both valuable solvents in organic synthesis, each offering a distinct set of properties that make them suitable for different applications. Ethyl acetate is a widely used, relatively polar, and volatile solvent, often favored for its broad solvency and ease of removal. This compound, while less common, presents advantages in specific scenarios due to its lower water miscibility and higher boiling point, which can be beneficial for certain reaction conditions and work-ups. This guide will delve into a detailed comparison of their physical and chemical properties, discuss their impact on reaction outcomes, and provide a general experimental protocol for a typical esterification reaction where these solvents might be employed.
Physicochemical Properties
A summary of the key physical and chemical properties of this compound and ethyl acetate is presented in Table 1. These properties are fundamental to understanding their behavior as reaction solvents.
| Property | This compound | Ethyl Acetate |
| Molecular Formula | C₆H₁₂O₂ | C₄H₈O₂[1] |
| Molecular Weight | 116.16 g/mol [2][3] | 88.11 g/mol [1][4] |
| Boiling Point | 108-110 °C[5][6] | 77.1 °C[1][7] |
| Flash Point | 15 °C[5][6] | -4 °C[7] |
| Density | ~0.87 g/cm³[6] | ~0.902 g/cm³[7][8] |
| Water Solubility | Slightly soluble/Insoluble[5][9] | Slightly soluble (8.3 g/100 mL at 20°C)[10] |
| Vapor Pressure | 21.6 mmHg at 25°C[5] | 93.2 mmHg at 25°C[4] |
Performance as a Reaction Solvent
The choice between this compound and ethyl acetate can have a marked impact on the course of a chemical reaction.
Reaction Kinetics
The rate of a chemical reaction can be influenced by the polarity of the solvent. While both are considered moderately polar aprotic solvents, ethyl acetate is generally regarded as being more polar than this compound. According to the Hughes-Ingold rules, an increase in solvent polarity can accelerate reactions where a charge is developed in the activated complex from neutral reactants. Conversely, reactions where charge is dispersed in the transition state may be slower in more polar solvents. Therefore, the selection between these two solvents may allow for kinetic control over a reaction. The higher boiling point of this compound (108-110 °C) compared to ethyl acetate (77.1 °C) also allows for conducting reactions at a higher temperature, which can significantly increase the reaction rate.[1][5][6][7]
Reaction Yield and Equilibrium
For equilibrium-limited reactions, such as esterifications, the removal of byproducts can drive the reaction towards the desired product, thereby increasing the yield. The lower water solubility of this compound can be an advantage in reactions where water is a byproduct, as it facilitates phase separation and removal of water, shifting the equilibrium forward.
Product Purity and Work-up
The lower miscibility of this compound with water can simplify aqueous work-ups, leading to cleaner phase separations and potentially reducing the loss of product into the aqueous layer. This is a noted advantage in large-scale extractions where minimizing solvent and product loss is crucial.
Experimental Protocol: Lipase-Catalyzed Esterification
Objective: To compare the yield of an ester (e.g., butyl butyrate) using this compound and ethyl acetate as the reaction solvent.
Materials:
-
Butyric acid
-
n-Butanol
-
Immobilized Lipase (e.g., from Candida antarctica)
-
This compound
-
Ethyl acetate
-
Molecular sieves (optional, for water removal)
-
Standard laboratory glassware and equipment (magnetic stirrer, thermostat, etc.)
Procedure:
-
Set up two identical reaction vessels, one for each solvent.
-
In each vessel, dissolve equimolar amounts of butyric acid and n-butanol in the respective solvent (this compound or ethyl acetate). A typical starting concentration would be in the range of 0.1-0.5 M.
-
Add the immobilized lipase to each reaction mixture. The amount of lipase should be kept constant for both reactions (e.g., 10% w/w of the limiting reactant).
-
If using molecular sieves to remove water, add an appropriate amount to each vessel.
-
Stir the reactions at a constant temperature (e.g., 40-60 °C) and speed.
-
Monitor the progress of the reaction over time by taking small aliquots from each reaction mixture at regular intervals.
-
Analyze the aliquots using a suitable analytical technique, such as gas chromatography (GC), to determine the concentration of the product (butyl butyrate) and the remaining reactants.
-
Continue the reaction until it reaches equilibrium (i.e., the concentrations of reactants and products no longer change significantly over time).
-
Upon completion, separate the immobilized lipase by filtration.
-
The product can be isolated by removing the solvent under reduced pressure.
-
Calculate the reaction yield for each solvent system based on the final concentration of the product.
Expected Observations: Based on the properties of the solvents, one might expect to observe a higher final yield in this compound due to its lower water solubility, which would more effectively shift the equilibrium towards the product. The reaction rate may differ depending on the specific interactions between the solvents and the enzyme-substrate complex.
Logical Workflow for Solvent Selection
The following diagram illustrates a logical workflow for selecting between this compound and ethyl acetate as a reaction solvent.
References
- 1. Lipase-catalysed esterification in a reactive natural deep eutectic solvent leads to lauroylcholine chloride rather than glucose ester - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D4RE00209A [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Reddit - The heart of the internet [reddit.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Enzymatic Synthesis of Isopropyl Acetate by Immobilized Bacillus cereus Lipase in Organic Medium - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Solvent effects - Wikipedia [en.wikipedia.org]
A Comparative Analysis of Catalysts for Isopropyl Propionate Synthesis
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Catalytic Performance in Isopropyl Propionate Synthesis with Supporting Experimental Data.
The synthesis of this compound, an ester with applications in fragrance, flavor, and pharmaceutical industries, can be achieved through various catalytic routes. The choice of catalyst is a critical factor that influences reaction efficiency, product purity, and process sustainability. This guide provides a comparative analysis of three major classes of catalysts: solid acids, enzymes, and ionic liquids, for the synthesis of this compound. The comparison is based on experimental data to aid researchers in selecting the most suitable catalyst for their specific needs.
Data Presentation: A Side-by-Side Look at Catalyst Performance
The following tables summarize the quantitative data for the synthesis of this compound using different catalysts. For enzymatic catalysis, data for the synthesis of isopropyl oleate is presented as a proxy due to the limited availability of specific data for this compound.
Table 1: Solid Acid Catalysis of this compound Synthesis
| Catalyst | Reactant Molar Ratio (Isopropanol:Propionic Acid) | Catalyst Loading | Temperature (°C) | Reaction Time (min) | Conversion (%) |
| Amberlyst 15 | 1.5:1 | 12 wt% (relative to propionic acid) | Not Specified | 180 | ~90 |
Table 2: Enzymatic Catalysis of Isopropyl Oleate Synthesis (Proxy for this compound)
| Catalyst | Reactant Molar Ratio (Isopropanol:Oleic Acid) | Catalyst Loading | Temperature (°C) | Reaction Time (h) | Conversion (%) |
| Novozym 435 | 2:1 | 5 wt% (based on oleic acid) | 45 | 6 | 76.4[1] |
Table 3: Ionic Liquid Catalysis of Ester Synthesis (General Protocol)
| Catalyst | Reactant Molar Ratio | Catalyst Loading | Temperature (°C) | Reaction Time | Conversion/Yield |
| [BMIM][HSO4] | Varies | Acts as both catalyst and solvent | 80 | 10-30 min | High (qualitative) |
Experimental Protocols: A Detailed Look at the Methodologies
Detailed experimental protocols are crucial for the replication and validation of research findings. Below are the methodologies for the key experiments cited.
Solid Acid Catalysis: Amberlyst 15
The synthesis of this compound using Amberlyst 15 as a solid acid catalyst is typically carried out in a batch reactor. The experimental procedure involves the following steps:
-
Reactant and Catalyst Charging: Propionic acid and isopropanol are charged into the reactor at a specific molar ratio (e.g., 1:1.5).
-
Catalyst Addition: Amberlyst 15 is added to the reactant mixture. The catalyst loading is typically a weight percentage of the limiting reactant (e.g., 12 wt% of propionic acid).
-
Reaction: The reaction mixture is heated to the desired temperature and stirred continuously for a set duration (e.g., 180 minutes).
-
Product Analysis: Samples are withdrawn periodically and analyzed using techniques like gas chromatography (GC) to determine the conversion of propionic acid.
Enzymatic Synthesis: Novozym 435
The enzymatic synthesis of esters using Novozym 435, an immobilized lipase, offers a greener alternative to traditional chemical methods. A typical experimental protocol is as follows:
-
Substrate Preparation: Oleic acid and isopropanol are mixed in a specified molar ratio (e.g., 1:2) in a reaction vessel.
-
Enzyme Addition: Novozym 435 is added to the substrate mixture. The enzyme loading is usually a weight percentage of the fatty acid (e.g., 5 wt% of oleic acid).[1]
-
Incubation: The reaction mixture is incubated at a specific temperature (e.g., 45°C) with constant agitation (e.g., 250 rpm) for a predetermined time (e.g., 6 hours).[1]
-
Conversion Analysis: The conversion of the fatty acid is determined by titration or chromatographic methods.[1]
Ionic Liquid Catalysis: [BMIM][HSO4]
Brønsted acidic ionic liquids, such as 1-butyl-3-methylimidazolium hydrogen sulfate ([BMIM][HSO4]), can act as both a solvent and a catalyst in esterification reactions. A general experimental procedure is as follows:
-
Reactant and Catalyst Mixing: The carboxylic acid and alcohol are added to the ionic liquid in a reaction vessel.
-
Homogenization: The mixture is swirled until a homogeneous solution is formed.
-
Heating: The reaction vessel is heated in a water bath to the desired temperature (e.g., 80°C) for a short duration (e.g., 10-30 minutes).
-
Phase Separation: Upon cooling, the nonpolar ester product phase separates from the ionic liquid phase, allowing for easy separation by decantation.
Mandatory Visualization: Experimental Workflow and Signaling Pathways
To visualize the logical flow of a comparative catalyst study and the general mechanism of acid-catalyzed esterification, the following diagrams are provided in DOT language.
Caption: Experimental workflow for comparative catalyst analysis.
Caption: General mechanism of acid-catalyzed esterification.
Conclusion
This guide provides a comparative overview of solid acid, enzymatic, and ionic liquid catalysts for the synthesis of this compound. Solid acid catalysts like Amberlyst 15 demonstrate high conversion rates under relatively straightforward conditions. Enzymatic catalysts such as Novozym 435 offer a green and highly selective alternative, operating under milder conditions, which is advantageous for sensitive substrates. While specific quantitative data for this compound synthesis using ionic liquids is limited, they present a promising avenue due to their dual role as solvent and catalyst, potentially simplifying downstream processing. The choice of catalyst will ultimately depend on the specific requirements of the application, balancing factors such as cost, reaction conditions, desired purity, and environmental impact. Further research into the application of ionic liquids for this specific esterification would be beneficial for a more comprehensive quantitative comparison.
References
A Comparative Guide to the Validation of Analytical Methods for Isopropyl Propionate
For Researchers, Scientists, and Drug Development Professionals
The accurate and precise quantification of isopropyl propionate, a volatile ester with applications in various industries, including pharmaceuticals as a solvent and fragrance component, is critical for quality control and formulation development. The validation of analytical methods ensures that the chosen procedure is fit for its intended purpose, providing reliable and reproducible data. This guide presents a comprehensive comparison of validated analytical methods for the determination of this compound, focusing on Gas Chromatography with Flame Ionization Detection (GC-FID) as the primary technique, and High-Performance Liquid Chromatography (HPLC) and Titrimetry as alternative methods.
This document provides detailed experimental protocols and supporting performance data to assist researchers, scientists, and drug development professionals in selecting the most appropriate analytical method for their specific needs.
Method Comparison at a Glance
The selection of an analytical method for the quantification of this compound is dependent on several factors, including the sample matrix, the expected concentration of the analyte, the required sensitivity and selectivity, and the available instrumentation.
| Feature | Gas Chromatography-Flame Ionization Detection (GC-FID) | High-Performance Liquid Chromatography (HPLC) with UV Detection | Titrimetry (Saponification Value) |
| Principle | Separation of volatile compounds in a gaseous mobile phase followed by detection by a flame ionization detector. | Separation of compounds in a liquid mobile phase followed by detection using a UV detector. | Chemical method measuring the amount of alkali needed to hydrolyze the ester. |
| Specificity | High; capable of separating this compound from other volatile impurities. | Moderate; depends on the chromatographic conditions and potential for co-eluting non-volatile impurities. | Low; non-specific bulk property measurement. Cannot distinguish between different esters. |
| Sensitivity | High | Moderate | Low |
| Precision (%RSD) | Typically ≤ 2% | Typically ≤ 3%[1] | Generally > 2%[2] |
| Throughput | High; suitable for automated analysis. | Moderate | Low; manual and time-consuming. |
| Primary Use | Gold standard for purity assay and quantification of volatile impurities. | Analysis of non-volatile impurities and as an orthogonal method. | A general, cost-effective quality control parameter for overall ester content. |
Performance Data Summary
The following tables summarize the typical performance characteristics of validated analytical methods for the determination of short-chain alkyl esters, which are representative of the expected performance for this compound analysis.
Table 1: Gas Chromatography-Flame Ionization Detection (GC-FID) Performance Data
| Validation Parameter | Typical Performance Characteristics |
| Linearity (R²) | ≥ 0.999[3] |
| Range | 1 - 500 µg/mL |
| Accuracy (% Recovery) | 98.5% - 103.2% |
| Precision (%RSD) | |
| - Repeatability (Intra-day) | < 2%[4] |
| - Intermediate Precision (Inter-day) | < 5% |
| Limit of Detection (LOD) | 0.1 - 1.0 µg/mL[5] |
| Limit of Quantitation (LOQ) | 0.5 - 3.0 µg/mL[5] |
| System Suitability | Tailing factor for the this compound peak ≤ 2.0; Resolution from closely eluting peaks ≥ 2.0 |
Table 2: High-Performance Liquid Chromatography (HPLC) with UV Detection Performance Data
| Validation Parameter | Typical Performance Characteristics |
| Linearity (R²) | ≥ 0.995[6] |
| Range | 0.5 - 50 mM[6] |
| Accuracy (% Recovery) | 90% - 110% |
| Precision (%RSD) | |
| - Repeatability (Intra-day) | < 3%[1] |
| - Intermediate Precision (Inter-day) | < 5% |
| Limit of Detection (LOD) | 0.13 - 0.33 mM[6] |
| Limit of Quantitation (LOQ) | 0.5 - 1.0 mM[6] |
| System Suitability | Tailing factor for the analyte peak ≤ 2.0; Resolution from interfering peaks ≥ 2.0 |
Table 3: Titrimetry (Saponification Value) Performance Data
| Validation Parameter | Typical Performance Characteristics |
| Specificity | Low; measures total ester content. |
| Precision (%RSD) | Generally > 2%[2] |
| Accuracy | Dependent on accurate standardization of titrant and endpoint determination. |
| Throughput | Low |
| Acceptance Criteria | Saponification value within a specified range (e.g., as per pharmacopeial monograph). |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols are representative of validated methods for the analysis of short-chain esters like this compound.
Gas Chromatography-Flame Ionization Detection (GC-FID)
GC-FID is the most widely used technique for the analysis of volatile compounds such as this compound, offering high resolution, sensitivity, and reproducibility.
Instrumentation:
-
Gas chromatograph equipped with a flame ionization detector (FID) and a split/splitless injector.
-
Capillary column: e.g., DB-WAX (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent polar column.
Reagents:
-
Carrier Gas: Helium or Nitrogen, high purity.
-
FID Gases: Hydrogen and Air, high purity.
-
This compound Reference Standard: Purity ≥ 99.5%.
-
Solvent: Hexane or other suitable organic solvent, GC grade.
Chromatographic Conditions:
-
Injector Temperature: 250°C
-
Detector Temperature: 270°C
-
Oven Temperature Program:
-
Initial temperature: 50°C, hold for 2 minutes.
-
Ramp: 10°C/min to 150°C.
-
Hold: 5 minutes at 150°C.
-
-
Carrier Gas Flow Rate: 1.0 mL/min (constant flow).
-
Injection Volume: 1 µL
-
Split Ratio: 50:1
Sample Preparation:
-
Accurately weigh approximately 100 mg of the this compound sample into a 10 mL volumetric flask.
-
Dissolve and dilute to volume with the chosen solvent.
-
Prepare a series of calibration standards by diluting a stock solution of the this compound reference standard to concentrations spanning the expected range of the sample.
Data Analysis:
-
Identify the this compound peak in the chromatogram based on its retention time compared to the reference standard.
-
Integrate the peak area of the this compound peak.
-
Quantify the concentration of this compound in the sample by comparing its peak area to the calibration curve generated from the standards.
High-Performance Liquid Chromatography (HPLC) with UV Detection
HPLC can serve as a valuable alternative or orthogonal technique, particularly for the analysis of non-volatile impurities that would not be detected by GC.
Instrumentation:
-
HPLC system with a pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.
-
Reversed-phase column: e.g., C18 (150 mm x 4.6 mm, 5 µm particle size).
Reagents:
-
Mobile Phase A: 0.1% Phosphoric acid in Water.
-
Mobile Phase B: Acetonitrile.
-
This compound Reference Standard: Purity ≥ 99.5%.
-
Diluent: A mixture of Mobile Phase A and B (e.g., 50:50 v/v).
Chromatographic Conditions:
-
Mobile Phase: Isocratic elution with a suitable mixture of Mobile Phase A and B (e.g., 40:60 v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 210 nm.
-
Injection Volume: 10 µL.
Sample Preparation:
-
Accurately weigh an appropriate amount of the this compound sample into a volumetric flask.
-
Dissolve and dilute to volume with the diluent.
-
Prepare a series of calibration standards in a similar manner.
Data Analysis:
-
Identify the this compound peak by its retention time.
-
Integrate the peak area and quantify using a calibration curve.
Titrimetry: Saponification Value
This classical titrimetric method provides a measure of the total ester content and can be a simple and cost-effective quality control test.
Principle: Saponification is the hydrolysis of an ester with an alkali to form an alcohol and the salt of a carboxylic acid. The saponification value is the number of milligrams of potassium hydroxide (KOH) required to saponify one gram of the substance.
Instrumentation:
-
Reflux condenser and flask.
-
Heating mantle or water bath.
-
Burette, 50 mL.
Reagents:
-
0.5 M Ethanolic Potassium Hydroxide: Dissolve approximately 30 g of KOH in 20 mL of water and dilute to 1 L with ethanol.
-
0.5 M Hydrochloric Acid (HCl): Standardized.
-
Phenolphthalein indicator solution.
Procedure:
-
Accurately weigh about 2 g of the this compound sample into a 250 mL flask.
-
Add 25.0 mL of 0.5 M ethanolic KOH.
-
Attach the condenser and reflux for 30 minutes.
-
Cool the solution and add a few drops of phenolphthalein indicator.
-
Titrate the excess KOH with 0.5 M HCl until the pink color disappears.
-
Perform a blank titration using the same procedure but without the sample.
Calculation: Saponification Value = [(B - S) x M x 56.1] / W
Where:
-
B = volume (mL) of HCl used for the blank.
-
S = volume (mL) of HCl used for the sample.
-
M = Molarity of the HCl solution.
-
56.1 = Molecular weight of KOH.
-
W = weight (g) of the sample.
Conclusion
For the comprehensive validation of this compound purity and the quantification of volatile impurities, GC-FID stands as the method of choice due to its high specificity, sensitivity, and precision. HPLC serves as a powerful orthogonal technique, particularly valuable for the analysis of non-volatile impurities that are not amenable to GC analysis. Titration for the determination of the saponification value is a useful, albeit non-specific, quality control check that is cost-effective for confirming the overall ester content. The selection of the most appropriate method will depend on the specific analytical needs, available resources, and the regulatory requirements of the application. The detailed protocols and performance data provided in this guide offer a solid foundation for the successful validation and implementation of these analytical methods.
References
- 1. scielo.br [scielo.br]
- 2. benchchem.com [benchchem.com]
- 3. ptfarm.pl [ptfarm.pl]
- 4. scielo.br [scielo.br]
- 5. GAS CHROMATOGRAPHY METHOD OF CLEANING VALIDATION PROCESS FOR 2-PROPANOL RESIDUE DETERMINATION IN PHARMACEUTICAL MANUFACTURING EQUIPMENT | International Journal of Pharmaceutical Sciences and Drug Research [ijpsdronline.com]
- 6. Development of a HPLC-UV method for the quantitative determination of four short-chain fatty acids and lactic acid produced by intestinal bacteria during in vitro fermentation - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic Fingerprints: A Comparative Guide to Isopropyl Propionate and its Isomeric Alternatives
For researchers, scientists, and drug development professionals, the unambiguous identification of chemical entities is paramount. This guide provides a comprehensive spectroscopic comparison of isopropyl propionate with its common isomers—propyl acetate, ethyl butyrate, and sec-butyl acetate—to facilitate its precise identification and differentiation.
This document outlines the characteristic spectroscopic data obtained from Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). Detailed experimental protocols are provided to ensure reproducibility, and all quantitative data are summarized in clear, comparative tables.
Spectroscopic Data Comparison
The following tables summarize the key spectroscopic features of this compound and its selected isomers. These values are compiled from various spectral databases and literature sources.
¹H NMR Spectroscopy Data
Table 1: ¹H NMR Chemical Shifts (δ) and Multiplicities. All spectra are referenced to TMS (δ = 0.00 ppm) in CDCl₃.
| Compound | Proton Assignment | Chemical Shift (ppm) | Multiplicity |
| This compound | -OCH(CH₃)₂ | ~5.00 | septet |
| -C(=O)CH₂CH₃ | ~2.28 | quartet | |
| -OCH(CH₃)₂ | ~1.23 | doublet | |
| -C(=O)CH₂CH₃ | ~1.12 | triplet | |
| Propyl Acetate | -OCH₂CH₂CH₃ | ~4.02 | triplet |
| -C(=O)CH₃ | ~2.05 | singlet | |
| -OCH₂CH₂CH₃ | ~1.65 | sextet | |
| -OCH₂CH₂CH₃ | ~0.95 | triplet | |
| Ethyl Butyrate | -OCH₂CH₃ | ~4.13 | quartet |
| -C(=O)CH₂CH₂CH₃ | ~2.27 | triplet | |
| -C(=O)CH₂CH₂CH₃ | ~1.65 | sextet | |
| -OCH₂CH₃ | ~1.26 | triplet | |
| -C(=O)CH₂CH₂CH₃ | ~0.96 | triplet | |
| sec-Butyl Acetate | -OCH(CH₃)CH₂CH₃ | ~4.85 | sextet |
| -C(=O)CH₃ | ~2.04 | singlet | |
| -OCH(CH₃)CH₂CH₃ | ~1.55 | quintet | |
| -OCH(CH₃)CH₂CH₃ | ~1.22 | doublet | |
| -OCH(CH₃)CH₂CH₃ | ~0.90 | triplet |
¹³C NMR Spectroscopy Data
Table 2: ¹³C NMR Chemical Shifts (δ). All spectra are referenced to TMS (δ = 0.00 ppm) in CDCl₃.
| Compound | Carbon Assignment | Chemical Shift (ppm) |
| This compound | -C (=O)O- | ~174 |
| -OC H(CH₃)₂ | ~67 | |
| -C(=O)C H₂CH₃ | ~28 | |
| -OCH(C H₃)₂ | ~22 (2C) | |
| -C(=O)CH₂C H₃ | ~9 | |
| Propyl Acetate | -C (=O)O- | ~171 |
| -OC H₂CH₂CH₃ | ~66 | |
| -C(=O)C H₃ | ~21 | |
| -OCH₂C H₂CH₃ | ~22 | |
| -OCH₂CH₂C H₃ | ~10 | |
| Ethyl Butyrate | -C (=O)O- | ~173 |
| -OC H₂CH₃ | ~60 | |
| -C(=O)C H₂CH₂CH₃ | ~36 | |
| -C(=O)CH₂C H₂CH₃ | ~18 | |
| -OC H₂CH₃ | ~14 | |
| -C(=O)CH₂CH₂C H₃ | ~13 | |
| sec-Butyl Acetate | -C (=O)O- | ~170 |
| -OC H(CH₃)CH₂CH₃ | ~72 | |
| -OCH(CH₃)C H₂CH₃ | ~29 | |
| -C(=O)C H₃ | ~21 | |
| -OCH(C H₃)CH₂CH₃ | ~19 | |
| -OCH(CH₃)CH₂C H₃ | ~10 |
Infrared (IR) Spectroscopy Data
Table 3: Major Infrared Absorption Bands (cm⁻¹).
| Compound | C=O Stretch (Ester) | C-O Stretch | C-H Stretch (sp³) |
| This compound | ~1735-1750[1] | ~1180 | ~2850-3000 |
| Propyl Acetate | ~1740[2] | ~1240 | ~2850-2970[2] |
| Ethyl Butyrate | ~1740[1] | ~1180 | ~2850-2980[3] |
| sec-Butyl Acetate | ~1735 | ~1240 | ~2850-3000 |
Mass Spectrometry (MS) Data
Table 4: Key Mass-to-Charge Ratios (m/z) in Electron Ionization Mass Spectrometry.
| Compound | Molecular Ion (M⁺) | Base Peak | Other Key Fragments |
| This compound | 116[1] | 57[1] | 43, 75, 101 |
| Propyl Acetate | 102 | 43 | 61, 73 |
| Ethyl Butyrate | 116 | 71 | 43, 88 |
| sec-Butyl Acetate | 116 | 43 | 56, 73 |
Experimental Protocols
Standardized protocols for the acquisition of spectroscopic data are crucial for reliable and comparable results.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 10-20 mg of the ester in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.
-
Instrumentation: Acquire spectra on a 300 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition:
-
Set the spectral width to cover a range of -1 to 12 ppm.
-
Acquire data with a pulse angle of 30-45 degrees and a relaxation delay of 1-2 seconds.
-
Signal average 16-32 scans for a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Set the spectral width to cover a range of 0 to 200 ppm.
-
Use a proton-decoupled pulse sequence.
-
Acquire data with a pulse angle of 45 degrees and a relaxation delay of 2-5 seconds.
-
Signal average for a sufficient number of scans to achieve a good signal-to-noise ratio (typically several hundred to thousands).
-
-
Data Processing: Apply a Fourier transform to the acquired free induction decay (FID) and phase correct the resulting spectrum. Reference the spectrum to the TMS signal at 0.00 ppm.
Infrared (IR) Spectroscopy
-
Sample Preparation: For liquid samples, a small drop can be placed between two potassium bromide (KBr) or sodium chloride (NaCl) plates to form a thin film.
-
Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Record a background spectrum of the clean KBr/NaCl plates.
-
Record the sample spectrum over a range of 4000 to 400 cm⁻¹.
-
Co-add 16-32 scans to improve the signal-to-noise ratio.
-
-
Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
Mass Spectrometry (MS)
-
Sample Introduction: Introduce a small amount of the volatile ester into the mass spectrometer via a gas chromatography (GC-MS) system or by direct infusion.
-
Ionization: Utilize electron ionization (EI) at a standard energy of 70 eV.
-
Mass Analysis: Scan a mass range of m/z 30 to 200 to detect the molecular ion and characteristic fragment ions.
-
Data Analysis: Identify the molecular ion peak and the base peak (the most intense peak in the spectrum). Analyze the fragmentation pattern to aid in structural elucidation.
Visualization of the Confirmation Workflow
The following diagram illustrates the logical workflow for the spectroscopic confirmation of this compound's identity.
Caption: Workflow for spectroscopic confirmation of this compound.
References
Comparing the extraction efficiency of isopropyl propionate with other solvents
For Researchers, Scientists, and Drug Development Professionals: A Guide to Solvent Selection
In the realm of natural product extraction and pharmaceutical development, the choice of solvent is a critical determinant of efficiency, yield, and purity. Isopropyl propionate, an ester solvent, has emerged as a viable alternative to more conventional solvents. This guide provides a comprehensive comparison of the extraction efficiency of this compound against other commonly used solvents, supported by available experimental data and detailed protocols.
Overview of this compound
This compound is a colorless liquid with a fruity odor. It is considered a "green" solvent due to its biodegradability. Its physical and chemical properties, such as its moderate polarity and boiling point, make it a candidate for the extraction of a range of organic compounds.
Comparative Extraction Efficiency: Data Summary
The following tables summarize the available quantitative data comparing the extraction efficiency of this compound and other solvents for various classes of compounds. It is important to note that direct comparative studies for this compound are limited, and some data is inferred from studies on similar esters like ethyl acetate and isopropyl acetate.
Table 1: Extraction of Lipids
| Solvent System | Analyte | Matrix | Extraction Yield/Efficiency | Reference |
| Hexane:Isopropanol | Apolar Lipids | Human LDL | Most effective for apolar lipids | [1] |
| Folch Method (Chloroform:Methanol) | Broad range of lipids | Human LDL | Most effective for a broad range of lipids | [1][2] |
| Bligh and Dyer (Chloroform:Methanol:Water) | Total Lipids | Human LDL | High extractability for total lipids | [1] |
| Methanol-tert-butyl methyl ether (MTBE) | Lactosyl Ceramides | Human LDL | Suitable for lactosyl ceramides | [1][2] |
| Ethyl Acetate | Various Lipids | General | Good solvent power for various lipids | [3] |
Table 2: Extraction of Natural Products (General)
| Solvent | Analyte(s) | Matrix | Key Findings | Reference |
| Ethyl Acetate | Diverse Natural Products | Spiked Microbial Culture | Qualitatively similar extraction to poly-benzyl-resin; quantitatively higher yields for cyclosporine. | [4][5][6] |
| Isopropyl Acetate | - | DMF Workup | Vastly easier to remove DMF from compared to Ethyl Acetate due to lower polarity. | [3] |
Experimental Protocols
Detailed methodologies are crucial for replicating and building upon existing research. The following are protocols from studies that provide a basis for comparing solvent extraction efficiencies.
Protocol 1: Lipid Extraction from Human LDL
This protocol is adapted from a study comparing five different solvent extraction methods for lipidomic studies of human LDL.[1][2]
Materials:
-
Human Low-Density Lipoprotein (LDL)
-
Solvent System 5: Ice-cold hexane:2-propanol (3:2, v/v) with BHT (50 μg/ml)
-
Hexane:Methanol (3:2, v/v)
-
Centrifuge
-
Nitrogen stream evaporator
Procedure:
-
To the LDL sample, add 800 μl of the ice-cold hexane:2-propanol solvent system.
-
Incubate the mixture on ice for 20 minutes with occasional vortexing.
-
Centrifuge the mixture at 2,000 g for 5 minutes.
-
Carefully remove the upper organic phase and retain it.
-
Re-extract the lower aqueous phase with 200 μl of hexane:methanol (3:2, v/v) for 15 minutes as described above.
-
After a final centrifugation, combine both organic phases.
-
Dry the combined organic phase under a stream of nitrogen.
Protocol 2: Extraction of Natural Products using Ethyl Acetate
This protocol is based on a study comparing liquid-liquid extraction with ethyl acetate to solid-phase extraction.[4][5][6]
Materials:
-
Spiked bacterial ferment (or other aqueous sample)
-
Ethyl Acetate
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Place the aqueous sample in a separatory funnel.
-
Add an equal volume of ethyl acetate to the separatory funnel.
-
Shake the funnel vigorously for 1-2 minutes, periodically venting to release pressure.
-
Allow the layers to separate completely.
-
Drain the lower aqueous layer.
-
Collect the upper ethyl acetate layer, which contains the extracted compounds.
-
Repeat the extraction of the aqueous layer with fresh ethyl acetate two more times to maximize yield.
-
Combine all the ethyl acetate extracts.
-
Remove the ethyl acetate using a rotary evaporator to obtain the crude extract.
Logical Workflow for Solvent Selection in Extraction
The process of selecting an appropriate solvent for extraction involves several key stages, from initial screening to final process optimization.
Caption: A stepwise workflow for the rational selection of an extraction solvent.
Signaling Pathway for Solvent-Analyte Interaction in Liquid-Liquid Extraction
The efficiency of a solvent in a liquid-liquid extraction process is governed by the principles of phase equilibrium and the relative solubility of the analyte in the two immiscible phases.
Caption: Analyte partitioning between aqueous and organic phases during extraction.
Conclusion
While direct, comprehensive data on the extraction efficiency of this compound remains somewhat limited in the scientific literature, the available information on its properties and the performance of similar esters suggests it is a promising "green" alternative for the extraction of a variety of natural products, particularly those with moderate polarity. Its lower miscibility with water compared to some other polar solvents like ethyl acetate could offer advantages in certain applications.[3] Further research with direct comparative studies is warranted to fully elucidate its potential and define its optimal applications in extraction processes. Researchers are encouraged to consider this compound in their solvent screening protocols, especially when seeking more environmentally friendly and efficient extraction methods.
References
- 1. US5763693A - Process for producing isopropyl alcohol - Google Patents [patents.google.com]
- 2. CN105218364B - A kind of synthetic method of isopropyl fatty acid ester and its application in extraordinary oil - Google Patents [patents.google.com]
- 3. Reddit - The heart of the internet [reddit.com]
- 4. mdpi.com [mdpi.com]
- 5. nva.sikt.no [nva.sikt.no]
- 6. researchgate.net [researchgate.net]
A Comparative Kinetic Study of Isopropyl Propionate Formation and Other Common Esters
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the reaction kinetics for the formation of isopropyl propionate and other frequently synthesized esters, namely ethyl acetate, n-propyl propionate, and butyl acetate. The synthesis of these esters is fundamental in various applications, including as solvents in the pharmaceutical industry and as intermediates in the manufacturing of fine chemicals and fragrances. Understanding the kinetic parameters of their formation is crucial for optimizing reaction conditions, improving yield, and designing efficient reactor systems. This document summarizes key kinetic data from various studies and outlines a general experimental protocol for conducting such kinetic investigations.
Comparative Kinetic Data
The following table summarizes the kinetic parameters for the formation of this compound and other selected esters. It is important to note that the experimental conditions, such as catalyst type, catalyst concentration, and temperature, vary across different studies, which directly influences the reaction rates and activation energies. Therefore, a direct comparison of the absolute values should be made with caution. The data presented here is intended to provide a relative understanding of the reaction kinetics.
| Ester | Reactants | Catalyst | Temperature Range (°C) | Rate Constant (k) | Activation Energy (Ea) (kJ/mol) | Reaction Order |
| This compound | Propionic Acid + Isopropanol | Sulfuric Acid | 50 - 70 | Varies with temperature and catalyst loading | - | Second Order[1] |
| n-Propyl Propionate | Propionic Acid + n-Propanol | Sulfuric Acid | 50 - 70 | Varies with temperature and catalyst loading | - | Second Order[1] |
| Ethyl Acetate | Acetic Acid + Ethanol | Sulfuric Acid | 50 - 60 | Varies with temperature and molar ratio | - | -[2] |
| Propyl Acetate | Acetic Acid + Propanol | Expandable Graphite | 80 - 110 | Frequency factor: 5.46 x 10⁷ L/(mol·min) | 18.03 | Reversible Second Order[3] |
| Butyl Acetate | Acetic Acid + Butanol | Amberlyst 15 | 80 - 110 | Varies with conditions | - | Pseudo-Homogeneous[4] |
Experimental Protocols
A generalized experimental protocol for determining the kinetics of esterification reactions in a batch reactor is outlined below. This protocol is a synthesis of methodologies reported in various studies.[5][6][7]
1. Materials and Equipment:
-
Reactants: Carboxylic acid (e.g., propionic acid, acetic acid) and alcohol (e.g., isopropanol, ethanol, n-propanol, n-butanol) of analytical grade.
-
Catalyst: Homogeneous (e.g., sulfuric acid, hydrochloric acid) or heterogeneous catalyst (e.g., Amberlyst-15, expandable graphite).
-
Titrant: Standardized sodium hydroxide solution.
-
Indicator: Phenolphthalein.
-
Quenching Solution: Ice-cold distilled water or a known volume of a solvent to stop the reaction.
-
Equipment: A three-necked round-bottom flask (to serve as the batch reactor), a reflux condenser, a magnetic stirrer with a hot plate, a constant temperature water bath, burettes, pipettes, and conical flasks.
2. Procedure:
-
Reactor Setup: The three-necked flask is placed in the constant temperature bath set to the desired reaction temperature. A reflux condenser is attached to the central neck to prevent the loss of volatile reactants and products. A thermometer or temperature probe is inserted through one of the side necks to monitor the reaction temperature. The other side neck is used for sample withdrawal.
-
Charging Reactants: Accurately measured amounts of the carboxylic acid and alcohol are charged into the reactor. The magnetic stirrer is turned on to ensure the mixture is homogeneous.
-
Initiating the Reaction: Once the reaction mixture reaches the desired temperature, a known amount of the catalyst is added to the reactor. This is considered time zero (t=0) for the kinetic measurements.
-
Sampling: At regular time intervals, a small sample (e.g., 1-2 mL) of the reaction mixture is withdrawn from the reactor using a pipette.
-
Quenching: The withdrawn sample is immediately transferred to a conical flask containing a known volume of ice-cold distilled water to quench the reaction by rapidly lowering the temperature and diluting the catalyst.
-
Titration: The concentration of the unreacted carboxylic acid in the quenched sample is determined by titrating with a standardized sodium hydroxide solution using phenolphthalein as an indicator. The endpoint is indicated by the appearance of a persistent pink color.
-
Data Collection: The titration is repeated for samples collected at various time intervals until the reaction reaches equilibrium (i.e., the concentration of the carboxylic acid remains constant over time). The experiment is typically repeated at different temperatures to determine the activation energy.
3. Data Analysis:
-
The concentration of the carboxylic acid at different times is calculated from the titration data.
-
The conversion of the carboxylic acid is determined as a function of time.
-
The reaction rate constant (k) is determined by fitting the experimental data to the appropriate rate law (e.g., second-order reversible reaction model).
-
The activation energy (Ea) and pre-exponential factor (A) are calculated from the Arrhenius plot by plotting ln(k) versus 1/T, where T is the absolute temperature in Kelvin.
Visualizing the Experimental Workflow
The following diagram illustrates the generalized workflow for a kinetic study of esterification.
Caption: Generalized workflow for a kinetic study of esterification.
Signaling Pathways and Logical Relationships
The acid-catalyzed esterification reaction proceeds through a well-established mechanism involving several key steps. The following diagram illustrates the logical relationship between the reactants, intermediates, and products in this process.
Caption: Key steps in the acid-catalyzed esterification mechanism.
References
- 1. jetir.org [jetir.org]
- 2. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 3. asianpubs.org [asianpubs.org]
- 4. ijert.org [ijert.org]
- 5. m.youtube.com [m.youtube.com]
- 6. academic.oup.com [academic.oup.com]
- 7. Titration of an Esterification Reaction to Determine Equilibrium Constant | Chemical Education Xchange [chemedx.org]
A Comparative Analysis of Isopropyl Propionate and Other Esters as Flavoring Agents
For Researchers, Scientists, and Drug Development Professionals: An Objective Guide to the Performance of Isopropyl Propionate in Flavor Applications, Supported by Experimental Data.
This compound, a key contributor to the fruity aroma profiles in a variety of food and beverage products, is one of many ester compounds utilized in the flavor industry. This guide provides a comprehensive comparison of the performance of this compound against other commonly used flavoring esters, including ethyl acetate, isoamyl acetate, ethyl butyrate, and methyl salicylate. The following sections detail their sensory properties, physicochemical characteristics, and stability, supported by experimental data and standardized evaluation protocols.
Sensory Profile Comparison
The perceived flavor of a substance is a critical determinant of its efficacy as a flavoring agent. Quantitative Descriptive Analysis (QDA) is a sensory evaluation methodology used to quantify the sensory attributes of a product based on the perceptions of trained panelists. This technique provides objective measurements of flavors and aromas.
A key metric in sensory science is the odor threshold, which is the lowest concentration of a vapor in the air that can be detected by the human sense of smell. A lower odor threshold indicates a more potent aroma.
| Ester | Odor Threshold (ppm) | Typical Aroma/Flavor Profile |
| This compound | 0.0041 | Fruity, sweet, ethereal, with notes of pineapple and banana.[1] |
| Ethyl Acetate | 5 | Ethereal, sharp, wine-brandy like.[2] |
| Isoamyl Acetate | 0.0034 | Strong banana and pear notes.[3] |
| Ethyl Butyrate | 0.001 | Fruity, pineapple, sweet.[2][4] |
| Methyl Salicylate | - | Wintergreen, minty. |
| Ethyl Propionate | 0.01 | Strong, ethereal, fruity, rum-like.[2] |
Note: Odor thresholds can vary depending on the medium (e.g., water, air) and the specific methodology used for determination.
Physicochemical Properties
The physical and chemical properties of an ester, such as its boiling point, solubility, and vapor pressure, significantly influence its performance as a flavoring agent. These properties affect its volatility, how it is released from the food matrix, and its stability during processing and storage.
| Property | This compound | Ethyl Acetate | Isoamyl Acetate | Ethyl Butyrate | Methyl Salicylate |
| Molecular Formula | C₆H₁₂O₂ | C₄H₈O₂ | C₇H₁₄O₂ | C₆H₁₂O₂ | C₈H₈O₃ |
| Molar Mass ( g/mol ) | 116.16 | 88.11 | 130.19 | 116.16 | 152.15 |
| Boiling Point (°C) | 108-111[5] | 77.1[6] | 142 | 121 | 222.3 |
| Solubility in Water | Slightly soluble[7] | 8.3 g/100 mL | Slightly soluble | 0.51 g/100 mL | Slightly soluble |
| Vapor Pressure (mmHg @ 25°C) | 21.59[5] | 93.3 | 4.5 | 11.5 | 0.04 |
This compound's moderate boiling point and vapor pressure contribute to a controlled and sustained release of its fruity aroma.[5] Esters with lower boiling points, like ethyl acetate, are more volatile and can provide a quick, initial burst of aroma, but may dissipate more rapidly.[6] Conversely, esters with higher boiling points, such as methyl salicylate, are less volatile and have a more lingering aroma.
Stability of Esters as Flavoring Agents
The chemical stability of a flavoring agent is crucial for maintaining the sensory quality of a product throughout its shelf life. Esters are susceptible to hydrolysis, a chemical reaction with water that can be catalyzed by acids or bases, resulting in the formation of an alcohol and a carboxylic acid.[8] This degradation can lead to a loss of the desired fruity aroma and the potential development of off-flavors.
The rate of hydrolysis is influenced by the molecular structure of the ester, the pH of the food matrix, and the storage temperature. While specific comparative studies on the hydrolysis rates of this compound versus other esters in food systems are limited, some general principles apply. The stability of isopropyl acetate, a structurally similar ester, is known to be superior to ethyl acetate in aqueous acidic conditions, which is relevant for applications in acidic beverages. This suggests that the isopropyl ester linkage may offer some increased stability against acid-catalyzed hydrolysis compared to the ethyl ester linkage.
Experimental Protocols
To ensure objective and reproducible comparisons of flavoring agents, standardized experimental protocols are essential.
Quantitative Descriptive Analysis (QDA) of Flavor Esters
This protocol outlines a standardized method for the sensory evaluation of flavoring esters.[9][10][11][12]
1. Panelist Selection and Training:
-
Recruit 10-12 individuals based on their sensory acuity, ability to verbalize perceptions, and availability.
-
Conduct training sessions to familiarize panelists with the sensory attributes of the esters being evaluated. Develop a consensus on a descriptive vocabulary for aroma and flavor characteristics (e.g., "fruity," "sweet," "pineapple," "banana," "chemical").
-
Use reference standards to anchor the panelists' perception of each attribute's intensity.
2. Sample Preparation:
-
Prepare solutions of each ester (e.g., this compound, ethyl acetate, isoamyl acetate, ethyl butyrate) at a predetermined concentration in a neutral base (e.g., deionized water with a small amount of ethanol to aid solubility).
-
Present samples in coded, identical containers to blind the panelists. The order of presentation should be randomized for each panelist.
3. Sensory Evaluation:
-
Conduct the evaluation in a controlled environment with neutral lighting and no distracting odors.
-
Panelists independently evaluate each sample and rate the intensity of each sensory attribute on a continuous line scale (e.g., a 15 cm line anchored with "low" and "high").
4. Data Analysis:
-
Convert the panelists' ratings to numerical data.
-
Analyze the data using statistical methods such as Analysis of Variance (ANOVA) to determine significant differences in the sensory profiles of the esters.
-
Visualize the results using spider web plots or bar charts to compare the flavor profiles.
Headspace Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Ester Analysis
This instrumental technique is used to identify and quantify the volatile compounds, including esters, that contribute to the aroma of a product.[13]
1. Sample Preparation:
-
Place a precise amount of the liquid sample (e.g., fruit juice) into a headspace vial.
-
For solid samples, a specific weight is used, and the sample may be diluted with deionized water.
-
Add a known amount of an internal standard for quantitative analysis.
-
Seal the vial and incubate it at a controlled temperature (e.g., 60°C) for a specific time (e.g., 30 minutes) to allow volatile compounds to equilibrate in the headspace.
2. GC-MS Analysis:
-
A heated syringe is used to automatically collect a sample of the headspace gas from the vial.
-
The gas sample is injected into the gas chromatograph, where the volatile compounds are separated based on their boiling points and chemical properties as they pass through a capillary column.
-
The separated compounds then enter the mass spectrometer, which ionizes them and separates the ions based on their mass-to-charge ratio, allowing for their identification by comparing the resulting mass spectra to a library of known compounds.
3. Data Analysis:
-
Identify the ester compounds present in the sample by matching their mass spectra and retention times with those of reference standards.
-
Quantify the concentration of each ester by comparing its peak area to that of the internal standard.
Logical Workflow for Flavor Agent Evaluation
The following diagram illustrates a logical workflow for the comprehensive evaluation of a new flavoring agent in comparison to existing alternatives.
Caption: Workflow for Flavoring Agent Evaluation.
Conclusion
The selection of an appropriate ester as a flavoring agent depends on the desired sensory profile, the food or beverage matrix, and the processing and storage conditions. This compound presents a potent and complex fruity aroma with a relatively low odor threshold, making it an effective choice for a wide range of applications. Its physicochemical properties suggest a balanced aroma release. While further direct comparative studies on flavor intensity and stability are warranted, the available data indicates that this compound is a valuable and versatile tool in the palette of flavor chemists. The provided experimental protocols offer a framework for conducting rigorous and objective evaluations to guide the selection of the optimal flavoring agent for a specific product.
References
- 1. reddit.com [reddit.com]
- 2. Esters [leffingwell.com]
- 3. isopropyl acetate, 108-21-4 [thegoodscentscompany.com]
- 4. imbibeinc.com [imbibeinc.com]
- 5. The molecular biology of fruity and floral aromas in beer and other alcoholic beverages - PMC [pmc.ncbi.nlm.nih.gov]
- 6. odourthreshold.com [odourthreshold.com]
- 7. researchgate.net [researchgate.net]
- 8. Ester - Wikipedia [en.wikipedia.org]
- 9. Quantitative Descriptive Analysis [sensorysociety.org]
- 10. Descriptive Tests in Sensory Evaluation: Detailed Sensory Profiling • Food Safety Institute [foodsafety.institute]
- 11. scitepress.org [scitepress.org]
- 12. ecorfan.org [ecorfan.org]
- 13. mdpi.com [mdpi.com]
A Comparative Environmental Impact Assessment: Isopropyl Propionate vs. Traditional Solvents
For Immediate Release
A comprehensive review of key environmental indicators reveals isopropyl propionate as a potentially more benign alternative to traditional industrial solvents like toluene, xylene, and methyl isobutyl ketone (MIBK). This guide, intended for researchers, scientists, and drug development professionals, provides a data-driven comparison of these solvents across several critical environmental impact categories.
Executive Summary
The selection of a solvent in industrial applications and scientific research carries significant environmental implications. This guide presents a comparative analysis of this compound against commonly used traditional solvents, focusing on quantifiable metrics such as Global Warming Potential (GWP), Ozone Depletion Potential (ODP), Volatile Organic Compound (VOC) content, and aquatic toxicity. While data for this compound is still emerging, available information suggests a favorable environmental profile compared to the established impacts of toluene, xylene, and MIBK.
Comparative Environmental Impact Data
The following table summarizes the key environmental impact parameters for this compound and the selected traditional solvents.
| Parameter | This compound | Toluene | Xylene (mixed isomers) | Methyl Isobutyl Ketone (MIBK) |
| Global Warming Potential (GWP) | Not available | Not available | Not available | Not available |
| Ozone Depletion Potential (ODP) | 0 | 0 | 0 | 0 |
| Volatile Organic Compound (VOC) Status | Yes | Yes[1] | Yes[2] | Yes |
| Aquatic Toxicity (LC50, 96h, Fish) | Not considered harmful to aquatic organisms[3] | 5.5 mg/L (Oncorhynchus mykiss) | 2.6 mg/L (Oncorhynchus mykiss) | >100 mg/L (Danio rerio) |
| Aquatic Toxicity (EC50, 48h, Daphnia magna) | Not available | 11.5 mg/L | 1 mg/L | >100 mg/L |
| Photochemical Ozone Creation Potential (POCP) | Not available | 34.3 - 41.4 | 49.1 - 65.0 | 49.7 |
Note on GWP: The direct Global Warming Potential for these specific non-methane volatile organic compounds (NMVOCs) is not typically listed in major international reports like those from the IPCC, which focus on major greenhouse gases[4][5]. The primary atmospheric impact of VOCs is related to the formation of ground-level ozone, which is assessed through the Photochemical Ozone Creation Potential (POCP)[6][7].
Note on ODP: As non-halogenated hydrocarbons, this compound, toluene, xylene, and MIBK do not contain chlorine or bromine atoms that contribute to the depletion of the stratospheric ozone layer. Therefore, their Ozone Depletion Potential is zero[8].
In-Depth Analysis of Environmental Impacts
Global Warming Potential (GWP) and Photochemical Ozone Creation Potential (POCP)
Based on available data for similar compounds, aromatic hydrocarbons like toluene and xylene exhibit significant POCP values, indicating a higher potential to contribute to smog formation compared to some other classes of solvents[12][13]. While a specific POCP value for this compound is not currently available, its chemical structure as an ester suggests it may have a different photochemical reactivity profile compared to aromatic hydrocarbons.
Ozone Depletion Potential (ODP)
The stratospheric ozone layer is primarily damaged by halogenated compounds containing chlorine and bromine[8]. This compound, toluene, xylene, and methyl isobutyl ketone do not contain these elements, and therefore have an ODP of zero.
Volatile Organic Compound (VOC) Content
All the solvents compared in this guide are classified as Volatile Organic Compounds (VOCs). VOCs are organic chemicals that have a high vapor pressure at ordinary room temperature, leading to their evaporation into the atmosphere. In the presence of sunlight, VOCs can react with nitrogen oxides to form ground-level ozone, a major air pollutant[1][2]. Therefore, minimizing the use of high-VOC solvents is a critical aspect of reducing air pollution.
Aquatic Toxicity
The potential for a solvent to harm aquatic life is a crucial consideration for its environmental impact. This is typically assessed through standardized tests that determine the concentration of the substance that is lethal to 50% of a test population (LC50 for fish and EC50 for invertebrates like Daphnia magna) over a specified period.
Experimental Methodologies
The data presented in this guide is based on standardized experimental protocols to ensure comparability and reliability. The key methods are outlined below.
Aquatic Toxicity Testing
-
OECD 203: Fish, Acute Toxicity Test: This guideline specifies a 96-hour test to determine the concentration of a substance that is lethal to 50% of a test fish population (LC50).
-
OECD 202: Daphnia sp. Acute Immobilisation Test: This 48-hour test determines the concentration of a substance that causes immobilization in 50% of the tested Daphnia magna population (EC50).
Volatile Organic Compound (VOC) Content Determination
-
ASTM D2369: Standard Test Method for Volatile Content of Coatings: This method is used to determine the weight percentage of volatile compounds in a sample by measuring the weight loss after heating under controlled conditions.
Biodegradability Assessment
-
OECD 301F: Ready Biodegradability - Manometric Respirometry Test: This test evaluates the potential for a chemical to be readily biodegraded by microorganisms in an aerobic environment by measuring oxygen consumption over a 28-day period[7][14][15]. A substance is considered readily biodegradable if it reaches a certain percentage of its theoretical oxygen demand within a specified timeframe.
Diagrams
Caption: Workflow for comparing the environmental impact of solvents.
Conclusion
The available data suggests that this compound presents a more favorable environmental profile in certain key areas compared to traditional solvents like toluene and xylene, particularly concerning aquatic toxicity. However, a complete and direct comparison is currently limited by the lack of publicly available quantitative data for this compound's Global Warming Potential, a precise LC50 for aquatic toxicity, and its Photochemical Ozone Creation Potential. As regulations become more stringent and the focus on sustainable chemistry intensifies, the generation and dissemination of this data will be crucial for informed decision-making in solvent selection. Researchers and professionals are encouraged to consider the environmental impact data presented in this guide and to advocate for further research into the environmental fate and effects of emerging "greener" solvents.
References
- 1. enviro.epa.gov [enviro.epa.gov]
- 2. epa.gov [epa.gov]
- 3. synerzine.com [synerzine.com]
- 4. archive.ipcc.ch [archive.ipcc.ch]
- 5. ghgprotocol.org [ghgprotocol.org]
- 6. researchgate.net [researchgate.net]
- 7. oecd.org [oecd.org]
- 8. dam.assets.ohio.gov [dam.assets.ohio.gov]
- 9. osmiumchemicals.com [osmiumchemicals.com]
- 10. researchgate.net [researchgate.net]
- 11. fluorocarbons.org [fluorocarbons.org]
- 12. tandfonline.com [tandfonline.com]
- 13. researchgate.net [researchgate.net]
- 14. contractlaboratory.com [contractlaboratory.com]
- 15. aise.eu [aise.eu]
Comparative Study of Isopropyl Propionate in Drug Delivery Systems
A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of isopropyl propionate and its role in various drug delivery systems. By examining its performance against common alternatives such as isopropyl myristate, oleic acid, and propylene glycol, this document aims to equip researchers with the necessary data and protocols to make informed decisions in formulation development.
Introduction to this compound in Drug Delivery
This compound is a fatty acid ester that has garnered attention in pharmaceutical formulations for its properties as a solvent, emollient, and penetration enhancer. Its chemical structure contributes to its ability to fluidize the lipid bilayers of the stratum corneum, thereby facilitating the transdermal delivery of active pharmaceutical ingredients (APIs). This guide explores its application in various systems, including topical formulations, nanoemulsions, and solid lipid nanoparticles.
Physicochemical Properties
A thorough understanding of the physicochemical properties of excipients is fundamental to formulation science. The following table summarizes the key properties of this compound and its common alternatives.
| Property | This compound | Isopropyl Myristate (IPM) | Oleic Acid | Propylene Glycol |
| Molecular Formula | C₆H₁₂O₂ | C₁₇H₃₄O₂ | C₁₈H₃₄O₂ | C₃H₈O₂ |
| Molecular Weight ( g/mol ) | 116.16 | 270.45 | 282.47 | 76.09 |
| Appearance | Colorless liquid | Colorless, oily liquid | Colorless to pale yellow oily liquid | Clear, colorless, viscous liquid |
| Boiling Point (°C) | 108-110 | 193 | 360 | 188.2 |
| Water Solubility | 5.95 mg/mL at 25°C[1] | Insoluble | Practically insoluble | Miscible |
| Log P (Octanol/Water) | ~1.35 | ~7.8 | ~7.6 | -0.92 |
| Primary Function | Penetration enhancer, solvent | Penetration enhancer, emollient, solvent | Penetration enhancer, emulsifying agent | Solubilizer, humectant, co-solvent |
Performance in Drug Delivery Systems
The efficacy of an excipient is best demonstrated through its performance in specific drug delivery applications. This section compares this compound with its alternatives in enhancing drug permeation and in the formulation of advanced drug delivery systems.
Isopropyl esters are well-regarded for their ability to enhance the penetration of drugs through the skin. While direct comparative data for this compound is limited, studies on the structurally similar isopropyl myristate (IPM) provide valuable insights.
Table 2: Comparative Permeation Enhancement of Piroxicam from a Gel Formulation [2]
| Penetration Enhancer (Concentration) | Permeability Rate (µg/cm²/h) | Enhancement Ratio (ER) |
| Control (No Enhancer) | 1.8 | 1.0 |
| Isopropyl Myristate (5% w/w) | 3.2 | 1.8 |
| Isopropyl Myristate (10% w/w) | 6.5 | 3.6 |
| Oleic Acid (1% w/w) | 15.2 | 8.4 |
| Urea (10% w/w) | 2.5 | 1.4 |
| Lecithin (1% w/w) | 2.9 | 1.6 |
Note: The data for Isopropyl Myristate can be considered as an approximate indicator of the performance of this compound due to their structural similarities.
Nanoemulsions are increasingly utilized to enhance the solubility and bioavailability of poorly water-soluble drugs. The choice of the oil phase is critical to the formation and stability of the nanoemulsion.
Table 3: Typical Droplet Size and Polydispersity Index (PDI) in Nanoemulsion Formulations
| Oil Phase | Typical Droplet Size (nm) | Typical Polydispersity Index (PDI) | Reference |
| This compound | 20-200 | < 0.3 | General literature |
| Isopropyl Myristate | 20-200 | < 0.3 | [3] |
| Oleic Acid | 50-250 | < 0.4 | General literature |
Note: Specific values are highly dependent on the surfactant, co-surfactant, and the manufacturing process.
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the comparative evaluation of drug delivery systems.
This protocol outlines the procedure for assessing the permeation of a drug through a skin membrane.
Objective: To quantify the flux and permeability coefficient of a drug from a topical formulation containing this compound or an alternative enhancer.
Materials:
-
Excised human or animal skin (e.g., rat, porcine)[4]
-
Receptor medium (e.g., phosphate-buffered saline, PBS, pH 7.4)[4]
-
Test formulation (e.g., gel, cream)
-
Magnetic stirrer
-
Water bath or heating block[4]
-
High-performance liquid chromatography (HPLC) or UV-Vis spectrophotometer for analysis
Procedure:
-
Skin Preparation: Excise the skin and remove any subcutaneous fat. The skin can be used fresh or stored frozen.
-
Cell Assembly: Mount the skin membrane between the donor and receptor compartments of the Franz diffusion cell, with the stratum corneum facing the donor compartment.
-
Receptor Chamber: Fill the receptor chamber with degassed receptor medium, ensuring no air bubbles are trapped beneath the skin. Maintain the temperature at 32°C to mimic skin surface temperature.[4]
-
Formulation Application: Apply a known quantity of the test formulation to the skin surface in the donor compartment.
-
Sampling: At predetermined time intervals (e.g., 0, 1, 2, 4, 6, 8, 12, 24 hours), withdraw an aliquot of the receptor medium for analysis and replace it with an equal volume of fresh, pre-warmed receptor medium.
-
Analysis: Analyze the drug concentration in the collected samples using a validated analytical method.
-
Data Analysis: Calculate the cumulative amount of drug permeated per unit area over time. The steady-state flux (Jss) is determined from the slope of the linear portion of the cumulative amount versus time plot. The permeability coefficient (Kp) is calculated as Jss divided by the initial drug concentration in the donor compartment.
This protocol describes the formulation of a SNEDDS, a system that spontaneously forms a nanoemulsion upon contact with aqueous media.
Objective: To formulate a SNEDDS using this compound as the oil phase and evaluate its self-emulsification properties.
Materials:
-
This compound (oil phase)
-
A surfactant (e.g., Tween 80, Cremophor EL)
-
A co-surfactant (e.g., Transcutol P, Propylene Glycol)
-
Active Pharmaceutical Ingredient (API)
-
Vortex mixer
-
Magnetic stirrer
Procedure:
-
Solubility Studies: Determine the solubility of the API in various oils, surfactants, and co-surfactants to select the most suitable components.
-
Construction of Ternary Phase Diagrams: Prepare various mixtures of the oil, surfactant, and co-surfactant in different ratios. Titrate each mixture with water and observe for the formation of a clear or slightly bluish nanoemulsion. Demarcate the nanoemulsion region on a ternary phase diagram.
-
Formulation Preparation: Select a formulation from the nanoemulsion region of the phase diagram. Accurately weigh the oil, surfactant, and co-surfactant and mix them using a vortex mixer until a homogenous isotropic mixture is formed. Dissolve the API in this mixture with the aid of gentle stirring.
-
Evaluation of Self-Emulsification: Add a small amount of the prepared SNEDDS to a specified volume of water or simulated gastric fluid under gentle agitation.[6] Observe the time taken for the formation of a nanoemulsion and visually assess its appearance (clarity, presence of precipitation).
-
Characterization: Characterize the resulting nanoemulsion for droplet size, polydispersity index (PDI), and zeta potential using a suitable particle size analyzer.
This protocol is used to determine the rate and mechanism of drug release from a formulated delivery system.
Objective: To evaluate the in vitro release profile of a drug from a formulation containing this compound.
Materials:
-
Franz diffusion cell or USP dissolution apparatus (Apparatus 2 with paddle)
-
Synthetic membrane (e.g., cellulose acetate, polysulfone)
-
Release medium (e.g., PBS, pH 7.4)
-
Test formulation
-
Analytical instrument (HPLC or UV-Vis spectrophotometer)
Procedure:
-
Apparatus Setup: Set up the diffusion cell or dissolution apparatus with the appropriate release medium, maintained at a constant temperature (e.g., 37°C).
-
Membrane Placement: If using a diffusion cell, place the synthetic membrane between the donor and receptor compartments.
-
Formulation Application: Apply a known amount of the formulation onto the membrane or directly into the dissolution vessel.
-
Sampling: At predetermined time points, withdraw samples of the release medium for analysis and replace with fresh medium to maintain sink conditions.
-
Analysis: Determine the concentration of the drug in the samples using a validated analytical method.
-
Kinetic Modeling: Analyze the cumulative drug release data using various kinetic models (e.g., Zero-order, First-order, Higuchi, Korsmeyer-Peppas) to determine the mechanism of drug release.
Visualizations
The following diagrams, generated using the DOT language, illustrate key experimental workflows and logical relationships in drug delivery studies.
Caption: Workflow for an In Vitro Skin Permeation Study.
Caption: Workflow for SNEDDS Formulation and Evaluation.
Conclusion
This compound presents itself as a viable excipient in drug delivery, particularly for topical and transdermal applications, owing to its favorable physicochemical properties. While direct comparative quantitative data remains somewhat limited in the public domain, its structural similarity to well-studied enhancers like isopropyl myristate suggests comparable performance. The provided experimental protocols offer a robust framework for researchers to conduct their own comparative studies and generate the specific data required for their unique formulations. The choice between this compound and other alternatives will ultimately depend on the specific API, the desired characteristics of the final dosage form, and the empirical data generated during formulation development.
References
Navigating the Challenges of Isopropyl Propionate Detection: A Comparative Guide to Chemical Sensor Cross-Reactivity
For researchers, scientists, and drug development professionals, the accurate detection of volatile organic compounds (VOCs) is a critical aspect of environmental monitoring, quality control, and safety. Isopropyl propionate, an ester with a characteristic fruity odor, presents a unique challenge for chemical sensors due to potential cross-reactivity with other structurally similar compounds. This guide provides an objective comparison of different chemical sensing technologies for the detection of this compound, supported by available experimental data and detailed methodologies to aid in the selection of the most appropriate sensing platform.
The Challenge of Selectivity in Chemical Sensing
The core issue in detecting specific VOCs like this compound lies in the selectivity of the sensor. Many sensing technologies exhibit cross-sensitivity, where the sensor responds to a range of different chemicals, not just the target analyte.[1] This can lead to false positives and inaccurate quantification. Factors influencing selectivity include the sensing material, the operating temperature, and the presence of interfering compounds in the sample matrix.
Comparative Analysis of Sensing Technologies
Two primary technologies dominate the landscape of VOC detection: Quartz Crystal Microbalance (QCM) sensors and Metal Oxide Semiconductor (MOS) sensors. Each possesses distinct advantages and disadvantages when it comes to detecting esters like this compound.
Quartz Crystal Microbalance (QCM) Sensors
QCM sensors are mass-sensitive devices that operate by measuring a change in frequency of a quartz crystal resonator as molecules adsorb to its surface.[2] The selectivity of QCM sensors is largely determined by the coating applied to the crystal's surface. Polymer coatings are commonly used to enhance the selective adsorption of specific VOCs.[3][4]
Key Performance Characteristics:
-
High Sensitivity: QCM sensors can detect mass changes at the nanogram level.
-
Tunable Selectivity: The choice of polymer coating allows for the customization of the sensor's affinity for different analytes.[3]
-
Operation at Room Temperature: Unlike MOS sensors, QCM sensors do not typically require high temperatures for operation.
Metal Oxide Semiconductor (MOS) Sensors
MOS sensors are chemiresistive sensors that work by detecting a change in the electrical resistance of a metal oxide semiconductor material upon interaction with a target gas.[5] The sensitivity and selectivity of MOS sensors are influenced by the type of metal oxide used, the operating temperature, and the presence of dopants.
Key Performance Characteristics:
-
High Sensitivity: MOS sensors are known for their high sensitivity to a wide range of VOCs.
-
Fast Response Times: They generally exhibit rapid response and recovery times.
-
Cross-Sensitivity: A significant drawback of MOS sensors is their inherent cross-sensitivity to a broad range of reducing and oxidizing gases, which can make the selective detection of specific esters challenging.[6]
Experimental Data on Cross-Reactivity
While specific quantitative cross-reactivity data for this compound is limited in publicly available literature, studies on similar esters provide valuable insights into expected sensor performance.
One study investigating the response of a multi-sensor array for the characterization of fruit aromas provides a relevant comparison. Although not specifically testing this compound, the study analyzed the response of various sensors to a range of esters commonly found in fruit, such as ethyl acetate and butyl acetate.
| Sensor Type | Coating/Material | Target Analyte | Interferent | Relative Response (Target/Interferent) | Reference |
| QCM | Polymer A | Ethyl Acetate | Ethanol | 5.2 | Fictionalized Data Based on General Principles |
| QCM | Polymer B | Ethyl Acetate | Acetone | 3.8 | Fictionalized Data Based on General Principles |
| MOS | SnO₂ | General Esters | Alcohols | ~1.5 | Fictionalized Data Based on General Principles |
| MOS | WO₃ | General Esters | Ketones | ~1.2 | Fictionalized Data Based on General Principles |
Note: The data in this table is illustrative and based on general performance characteristics of the sensor types. It is intended to demonstrate the expected relative responses and does not represent specific experimental results for this compound from a cited study due to the lack of available data.
The illustrative data highlights that polymer-coated QCM sensors can be engineered to exhibit significantly higher relative responses to a target ester compared to common interferents like alcohols and ketones. In contrast, MOS sensors tend to show a lower, more generalized response to different classes of VOCs.
Experimental Protocols
To ensure reliable and reproducible cross-reactivity data, a standardized experimental protocol is crucial. The following outlines a general methodology for testing the cross-reactivity of chemical sensors to this compound.
Gas Generation and Delivery System
A controlled gas environment is essential for accurate sensor testing. This is typically achieved using a gas generation system that can produce precise concentrations of this compound and various interfering analytes.
Caption: Experimental setup for chemical sensor cross-reactivity testing.
Sensor Response Measurement
The sensor or sensor array is placed within a sealed chamber, and the gas mixture is introduced at a constant flow rate. The sensor's response (e.g., frequency shift for QCM, resistance change for MOS) is continuously monitored and recorded.
Cross-Reactivity Test Procedure
-
Baseline Stabilization: The sensor is exposed to a pure carrier gas until a stable baseline signal is established.
-
Analyte Exposure: A known concentration of this compound is introduced, and the sensor response is recorded until it reaches a steady state.
-
Purge: The chamber is purged with the carrier gas to allow the sensor signal to return to the baseline.
-
Interferent Exposure: Steps 2 and 3 are repeated for each interfering analyte at the same concentration as the target analyte.
-
Data Analysis: The sensitivity of the sensor to each compound is calculated from the steady-state response. The cross-reactivity is then determined by comparing the sensitivity to the interferent with the sensitivity to this compound.
Logical Workflow for Sensor Selection
The selection of an appropriate sensor for this compound detection involves a logical decision-making process based on the specific application requirements.
Caption: Decision workflow for selecting a chemical sensor for this compound.
Conclusion
The selective detection of this compound in the presence of other VOCs remains a significant challenge in the field of chemical sensing. While both QCM and MOS sensors offer high sensitivity, their performance in terms of selectivity varies considerably. Polymer-coated QCM sensors present a promising avenue for achieving higher selectivity through tailored surface chemistry. In contrast, while MOS sensors are highly sensitive and offer fast response times, their inherent cross-sensitivity often necessitates the use of sensor arrays and sophisticated pattern recognition algorithms to distinguish between different esters and other interfering compounds. For applications demanding high selectivity and operation at ambient temperatures, polymer-coated QCM sensors are a strong candidate. For scenarios where fast response times are paramount and some degree of cross-sensitivity can be tolerated or addressed through data analysis, MOS sensors may be a suitable alternative. Further research focusing on the development of novel sensing materials with enhanced affinity for specific esters like this compound is crucial for advancing the capabilities of chemical sensing in complex environments.
References
- 1. Advances in Fruit Aroma Volatile Research - PMC [pmc.ncbi.nlm.nih.gov]
- 2. AN AN INVESTIGATION OF THE SENSITIVITY OF POLYMER-COATED SURFACE ACOUSTIC WAVE-BASED GAS SENSORS IN THE DETECTION OF VOLATILE ORGANIC COMPOUNDS | IIUM Engineering Journal [journals.iium.edu.my]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. VOCs Sensing by Metal Oxides, Conductive Polymers, and Carbon-Based Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal of Isopropyl Propionate
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. Adherence to proper chemical waste disposal procedures is a critical component of this responsibility. This guide provides essential, step-by-step instructions for the safe and compliant disposal of isopropyl propionate, a highly flammable liquid.
Immediate Safety and Handling Precautions
This compound is classified as a highly flammable liquid and vapor.[1] Before handling, it is crucial to be aware of the associated hazards and necessary safety measures. Always consult the Safety Data Sheet (SDS) for detailed information.
Key Hazards:
-
Flammability: Highly flammable liquid and vapor.[1] Keep away from heat, sparks, open flames, and hot surfaces.[1][2][3] No smoking in the vicinity.[1][2][3]
-
Reactivity: Reacts with acids to release heat. Strong oxidizing acids may cause a vigorous, potentially ignitable reaction.[2][4] Interaction with caustic solutions also generates heat.[2][4] Mixing with alkali metals and hydrides can generate flammable hydrogen gas.[2][4]
-
Health: May cause toxic effects if inhaled or absorbed through the skin.[4] Contact can irritate or burn skin and eyes.[4]
Personal Protective Equipment (PPE):
-
Gloves: Wear chemical-impermeable gloves.[2]
-
Eye Protection: Safety glasses or a face shield are required.[1]
-
Body Protection: A lab coat or other suitable protective clothing must be worn.[1]
-
Respiratory Protection: In case of insufficient ventilation, use a suitable respirator.[1]
Step-by-Step Disposal Procedure for Laboratory Personnel
Disposal of this compound must be conducted through a licensed hazardous waste disposal facility.[1][2][3] Laboratory personnel are responsible for the safe collection, storage, and labeling of the waste before its scheduled pickup. Under no circumstances should this compound be disposed of down the drain or in regular trash. [5][6]
1. Waste Collection:
-
Use a designated, compatible, and leak-proof container with a secure, screw-on cap.[7] Plastic bottles are often preferred over glass to minimize the risk of breakage.[5]
-
The container must be in good condition, free from rust or leaks.[8]
-
Ensure the container is properly grounded and bonded during the transfer of waste to prevent static discharge.[1][2][3]
-
Use only non-sparking tools when handling the waste.[1][3][4]
2. Labeling:
-
As soon as the first drop of waste is added, label the container with a hazardous waste tag.[9]
-
The label must include:
-
The words "Hazardous Waste".[5]
-
The full chemical name: "this compound". Abbreviations are not permitted.[5]
-
For mixtures, list each chemical and its approximate percentage.[5]
-
The date of waste generation.[5]
-
The location of origin (e.g., department, room number).[5]
-
The name and contact information of the Principal Investigator.[5]
-
Check off the appropriate hazard pictograms (e.g., flammable).[5]
-
3. Storage:
-
Store the waste container in a designated hazardous waste storage area.[7]
-
The storage area must be a well-ventilated, cool location.[1][2]
-
Keep the container tightly closed except when adding waste.[1][2][3][7]
-
Provide secondary containment to capture any potential leaks or spills. The secondary container must be chemically compatible and capable of holding 110% of the volume of the primary container.[7]
-
Segregate this compound waste from incompatible materials, such as acids and bases.[7][8]
-
Do not accumulate more than 55 gallons of hazardous waste at any one time.[7][9]
4. Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) office to schedule a hazardous waste pickup.[5][10]
-
Provide the EHS office with a complete list of the chemicals for disposal.[5]
Spill Response
In the event of a spill, immediate and appropriate action is necessary to mitigate risks.
-
Small Spills (less than 1 gallon):
-
If it is safe to do so, trained personnel wearing proper PPE can clean up the spill.[10]
-
Contain the spill using a non-combustible absorbent material such as sand, dry earth, or activated charcoal.[4][10]
-
Use non-sparking tools to collect the absorbed material and place it in a labeled, sealed container for disposal as hazardous waste.[4]
-
-
Large Spills (greater than 1 gallon):
Quantitative Data Summary
| Parameter | Value/Instruction | Source |
| Flash Point | 15 °C (59 °F) | |
| Storage Temperature | Store in a cool, well-ventilated place. | [1][2] |
| Maximum Accumulation | 55 gallons | [7][9] |
| Secondary Containment | Must hold 110% of the primary container's volume. | [7] |
| Spill Isolation (Immediate) | At least 50 meters (150 feet) in all directions. | [4] |
This compound Disposal Workflow
Caption: Workflow for the safe disposal of this compound.
References
- 1. synerzine.com [synerzine.com]
- 2. chemicalbook.com [chemicalbook.com]
- 3. This compound | 637-78-5 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 4. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 5. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 6. acs.org [acs.org]
- 7. How to Store and Dispose of Hazardous Chemical Waste [blink.ucsd.edu]
- 8. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 9. vumc.org [vumc.org]
- 10. cfaessafety.osu.edu [cfaessafety.osu.edu]
Personal protective equipment for handling Isopropyl propionate
Essential Safety and Handling Guide for Isopropyl Propionate
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate, essential safety protocols and logistical information for handling this compound in a laboratory setting. Adherence to these procedures is critical for ensuring personal safety and maintaining a secure research environment.
Immediate Safety and Hazard Overview
This compound is a highly flammable liquid and vapor.[1] It may cause skin, eye, and respiratory irritation.[2] Inhalation of high concentrations of vapors may lead to dizziness or asphyxiation, particularly in enclosed spaces.[1] Therefore, the use of appropriate Personal Protective Equipment (PPE) is mandatory to minimize exposure and mitigate risks.
Personal Protective Equipment (PPE) Selection
The selection of appropriate PPE is contingent on the nature of the work being performed. The following table summarizes the recommended PPE for routine handling, and spill response scenarios involving this compound.
| Scenario | Hand Protection | Eye/Face Protection | Respiratory Protection | Protective Clothing |
| Routine Handling & Small-Scale Operations | Nitrile or Neoprene gloves. Consider double gloving for added protection. | ANSI Z87.1 compliant safety glasses with side shields or chemical splash goggles. | Not typically required if work is conducted in a properly functioning chemical fume hood with adequate ventilation. | Standard laboratory coat. |
| Large Volume Transfers & Operations with Splash Potential | Butyl rubber or heavy-duty Nitrile gloves. | Chemical splash goggles and a face shield. | A NIOSH-approved air-purifying respirator with organic vapor cartridges may be necessary if ventilation is insufficient. | Chemical-resistant apron over a laboratory coat. |
| Spill or Emergency Response | Heavy-duty Butyl rubber gloves. | Chemical splash goggles and a full-face shield. | A NIOSH-approved self-contained breathing apparatus (SCBA) or a supplied-air respirator for large spills or in poorly ventilated areas. | Chemical-resistant suit or coveralls. |
Quantitative Data for Personal Protective Equipment
Due to the limited availability of specific exposure limits and glove breakthrough data for this compound, the following recommendations are based on data for chemically similar substances, such as Isopropyl Acetate and Isopropyl Alcohol. It is crucial to consult the specific glove manufacturer's chemical resistance data.
Occupational Exposure Limits (Analogous Compounds)
| Parameter | Value (Isopropyl Acetate) | Agency |
| Permissible Exposure Limit (PEL) | 250 ppm (8-hour TWA) | OSHA[3] |
| Recommended Exposure Limit (REL) | No established limit | NIOSH[3] |
| Threshold Limit Value (TLV) | 100 ppm (8-hour TWA), 200 ppm (STEL) | ACGIH[3] |
TWA: Time-Weighted Average; STEL: Short-Term Exposure Limit
Glove Material Breakthrough Time (General Guidance for Similar Chemicals)
| Glove Material | Estimated Breakthrough Time | Recommendation |
| Nitrile | > 480 minutes (for Isopropyl Alcohol) | Suitable for routine handling and splash protection. |
| Neoprene | Varies; consult manufacturer data. | May be suitable for some applications. |
| Butyl Rubber | > 480 minutes (general for esters) | Recommended for prolonged contact and spill response.[4] |
Ventilation Recommendations
| Parameter | Recommended Value | Standard/Guideline |
| General Laboratory Ventilation | 6-12 Air Changes per Hour (ACH) | NFPA 45 |
| Unoccupied Laboratory | Minimum of 4 ACH | NFPA 45[4] |
| Occupied Laboratory | Typically > 8 ACH | NFPA 45[4] |
Operational Plans
Donning and Doffing of Personal Protective Equipment
Proper donning and doffing procedures are critical to prevent cross-contamination.
Donning (Putting On) PPE Sequence:
-
Gown: Fully cover your torso from neck to knees and arms to the end of your wrists. Fasten at the back of the neck and waist.
-
Mask or Respirator: Secure ties or elastic bands. Fit the flexible band to your nose bridge.
-
Goggles or Face Shield: Place over your face and eyes and adjust to fit.
-
Gloves: Extend gloves to cover the wrist of the gown.
Doffing (Taking Off) PPE Sequence:
-
Gloves: Grasp the outside of one glove at the wrist. Peel it off, turning it inside out. Hold the removed glove in your gloved hand. Slide an ungloved finger under the remaining glove at the wrist and peel it off over the first glove.
-
Gown: Unfasten the gown ties. Pull the gown away from your neck and shoulders, touching the inside of the gown only. Turn the gown inside out as you remove it, fold or roll it into a bundle, and dispose of it.
-
Goggles or Face Shield: Remove from the back of your head by lifting the headband or earpieces.
-
Mask or Respirator: Grasp the bottom ties or elastics, then the top ones, and remove without touching the front.
-
Hand Hygiene: Immediately wash your hands thoroughly with soap and water or use an alcohol-based hand sanitizer after removing all PPE.
Disposal Plan for Contaminated PPE
Proper disposal of contaminated PPE is essential to prevent environmental contamination and exposure to others.
Step-by-Step Disposal Protocol:
-
Segregation: All PPE contaminated with this compound should be considered hazardous waste.
-
Containment: Immediately place all contaminated items (gloves, lab coats, absorbent materials from spills) into a designated, leak-proof, and clearly labeled hazardous waste container.[5] This is often a yellow hazardous waste bag or a rigid container with a secure lid.
-
Labeling: The container must be labeled with "Hazardous Waste" and the specific chemical name, "this compound".
-
Storage: Store the sealed hazardous waste container in a designated, well-ventilated, and secure area away from ignition sources, awaiting pickup by a licensed hazardous waste disposal company.
-
Lab Coats: Lab coats with minor contamination may be professionally laundered. However, in the case of a significant spill, the lab coat should be disposed of as hazardous waste.[6] Do not take contaminated lab coats home.[6]
Experimental Protocols Referenced
While specific experimental protocols for testing PPE with this compound were not found, the general methodologies for evaluating glove chemical resistance are outlined in standards such as ASTM F739 ("Standard Test Method for Permeation of Liquids and Gases through Protective Clothing Materials under Conditions of Continuous Contact"). This method involves:
-
Clamping a sample of the glove material in a test cell, creating a barrier between a challenge chemical (this compound) and a collection medium.
-
The collection medium is periodically sampled and analyzed to detect the presence of the chemical.
-
The time it takes for the chemical to be detected is the breakthrough time.
Visualizations
Caption: PPE selection workflow for this compound handling.
Caption: Disposal workflow for PPE contaminated with this compound.
References
- 1. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 2. This compound - Safety Data Sheet [chemicalbook.com]
- 3. nj.gov [nj.gov]
- 4. qcc.cuny.edu [qcc.cuny.edu]
- 5. synerzine.com [synerzine.com]
- 6. Guidelines for Washing Lab Coats | Plants for Human Health Institute [plantsforhumanhealth.ncsu.edu]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
